1,3-Dicyclohexylimidazolidin-1-ium chloride
Description
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Properties
CAS No. |
360067-61-4 |
|---|---|
Molecular Formula |
C15H29ClN2 |
Molecular Weight |
272.86 g/mol |
IUPAC Name |
1,3-dicyclohexylimidazolidin-1-ium chloride |
InChI |
InChI=1S/C15H28N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h14-15H,1-13H2;1H |
InChI Key |
NCJDDKWHXVXKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC[N+](=C2)C3CCCCC3.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Gateway to Saturated N-Heterocyclic Carbenes
An In-depth Technical Guide to the Synthesis of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
N-Heterocyclic Carbenes (NHCs) have revolutionized the field of organometallic chemistry and catalysis since their isolation and popularization by Arduengo and colleagues.[1] Their strong σ-donating ability and tunable steric properties make them exceptional ligands for stabilizing a wide array of metal centers, surpassing traditional phosphine ligands in many catalytic applications.[2] While the initial focus was on unsaturated imidazolium-based NHCs (like IMes and IPr), their saturated counterparts, derived from imidazolinium salts, offer enhanced flexibility and often impart greater activity to catalytic systems.
This guide provides a comprehensive, field-proven protocol for the synthesis of 1,3-dicyclohexylimidazolidin-1-ium chloride, a key precursor to the saturated NHC known as SCy. As a Senior Application Scientist, my objective is not merely to present a series of steps, but to elucidate the underlying chemical principles, justify the procedural choices, and provide a self-validating framework for researchers, scientists, and drug development professionals to confidently replicate and, if necessary, adapt this synthesis.
Mechanistic Rationale and Synthesis Strategy
The formation of the imidazolinium ring system is most reliably achieved through the cyclization of a 1,2-diamine with a one-carbon electrophile.[3] This multi-component approach is highly efficient and provides a straightforward route to symmetrically substituted salts. The chosen strategy involves a two-step sequence starting from readily available materials:
-
Formation of the Diamine Backbone: Synthesis of N,N'-dicyclohexylethylenediamine via reductive amination of glyoxal with cyclohexylamine. This intermediate provides the N-C-C-N core of the heterocyclic ring.
-
Cyclization and Salt Formation: Reaction of the diamine with triethyl orthoformate to form the imidazolidine ring, followed by in-situ formation of the chloride salt. Triethyl orthoformate serves as a convenient and anhydrous source of the central carbon atom (C2 of the ring).
This method is superior to one-pot procedures which often suffer from competing side reactions and the formation of difficult-to-remove polymeric byproducts.[4]
Caption: Overall synthetic pathway for 1,3-dicyclohexylimidazolidin-1-ium chloride.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Each step includes justifications and expected observations, allowing for in-process verification of the reaction's progress.
Part A: Synthesis of N,N'-Dicyclohexylethylenediamine (Intermediate)
This precursor is synthesized via a well-established reductive amination pathway.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| Glyoxal (40% in H₂O) | 58.04 | 14.5 g (10.0 mL) | 0.10 | 1.0 |
| Cyclohexylamine | 99.17 | 20.8 g (24.0 mL) | 0.21 | 2.1 |
| Sodium Borohydride | 37.83 | 8.3 g | 0.22 | 2.2 |
| Methanol | - | 200 mL | - | - |
| Diethyl Ether | - | 150 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add methanol (100 mL) and cyclohexylamine (20.8 g). Cool the flask to 0 °C in an ice bath.
-
Diimine Formation: Slowly add the 40% aqueous glyoxal solution (14.5 g) dropwise to the stirred cyclohexylamine solution over 30 minutes. Maintain the temperature below 10 °C. A yellow precipitate of the diimine intermediate should form. Allow the mixture to stir at 0 °C for an additional hour.
-
Rationale: Keeping the temperature low minimizes side reactions and controls the exothermic condensation.
-
-
Reduction: In a separate beaker, dissolve sodium borohydride (8.3 g) in methanol (100 mL). Add this solution slowly to the reaction mixture at 0 °C. Vigorous gas evolution (H₂) will occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the imine bonds to form the target diamine.
-
-
Work-up: Quench the reaction by carefully adding 50 mL of water. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield N,N'-dicyclohexylethylenediamine as a colorless to pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step.
Part B: Synthesis of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
This step involves the cyclization of the diamine and subsequent salt formation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| N,N'-Dicyclohexylethylenediamine | 224.40 | 11.2 g | 0.05 | 1.0 |
| Triethyl Orthoformate | 148.20 | 8.9 g (10.0 mL) | 0.06 | 1.2 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 2.9 g | 0.055 | 1.1 |
| Toluene | - | 100 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine N,N'-dicyclohexylethylenediamine (11.2 g), triethyl orthoformate (8.9 g), ammonium chloride (2.9 g), and toluene (100 mL).
-
Rationale: Ammonium chloride serves as a convenient, solid source of acid (in-situ HCl) upon heating, which catalyzes the cyclization and provides the chloride counter-ion. The Dean-Stark trap is crucial for removing the ethanol byproduct, driving the reaction to completion.
-
-
Reflux: Heat the mixture to reflux. Ethanol will begin to collect in the Dean-Stark trap. Continue refluxing for 12-16 hours, or until no more ethanol is collected. A white precipitate should form in the flask.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the toluene. Collect the white solid by vacuum filtration.
-
Purification: Wash the crude product on the filter with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials or non-polar impurities.[5]
-
Rationale: The desired imidazolinium salt is ionic and thus insoluble in non-polar solvents like diethyl ether, making this an effective purification step.
-
-
Drying: Dry the purified white solid under high vacuum for several hours to remove residual solvents. The final product, 1,3-dicyclohexylimidazolidin-1-ium chloride, should be obtained as a white, crystalline powder.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200 °C (decomposition often observed) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.0-9.5 ppm (s, 1H, N-CH-N), ~4.0 ppm (s, 4H, -CH₂-CH₂-), ~3.5-3.8 ppm (m, 2H, cyclohexyl-CH), ~1.0-2.2 ppm (m, 20H, cyclohexyl-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158-160 ppm (N-C-N), ~60-62 ppm (cyclohexyl-CH), ~48-50 ppm (-CH₂-CH₂-), ~24-32 ppm (cyclohexyl-CH₂) |
| FT-IR (KBr, cm⁻¹) | ~3000-2850 (C-H stretch), ~1620 (C=N⁺ stretch), ~1450 (CH₂ bend) |
Safety, Handling, and Troubleshooting
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cyclohexylamine is corrosive and flammable. Triethyl orthoformate is a moisture-sensitive irritant.
-
Handling: The final product is hygroscopic and should be stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6]
-
Troubleshooting:
-
Low Yield in Part A: Ensure the temperature is kept low during glyoxal and NaBH₄ addition. Incomplete reaction can be addressed by extending the stirring time.
-
Oily Product in Part B: If the final product is an oil instead of a solid, it indicates impurities. Trituration (vigorous stirring as a slurry) with hot acetone or toluene followed by cooling can induce crystallization.[2]
-
Incomplete Cyclization: If the reaction stalls (no more ethanol is collected), ensure the Dean-Stark trap is functioning correctly and that all reagents are anhydrous. A small additional charge of the catalyst (NH₄Cl) can sometimes restart a stalled reaction.
-
Conclusion
This guide outlines a robust and reproducible synthesis of 1,3-dicyclohexylimidazolidin-1-ium chloride. By understanding the rationale behind each step—from the choice of reagents to the purification strategy—researchers can confidently prepare this valuable N-heterocyclic carbene precursor. The successful synthesis of this building block opens the door to a wide range of applications in catalysis, materials science, and the development of novel pharmaceuticals.
References
-
H. V. Huynh, "N-Heterocyclic Carbene (NHC) Ligands and Their Roles in Catalysis," Inorganics, 2018. [Link]
-
L. Benhamou, E. Chardon, G. Lavigne, S. Bellemin-Laponnaz, V. César, "Synthetic Routes to N-Heterocyclic Carbene Precursors," Chemical Reviews, 2011. [Link]
-
M. Poyatos, J. A. Mata, E. Peris, "N-Heterocyclic Carbene Ligands in Catalysis," N-Heterocyclic Carbenes in Synthesis, 2006. [Link]
-
S. Diez-Gonzalez, N. Marion, S. P. Nolan, "N-Heterocyclic Carbenes in Late Transition Metal Catalysis," Chemical Reviews, 2009. [Link]
-
J. A. Lasso, "Synthesis of Saturated N-Heterocycles," The Journal of Organic Chemistry, 2015. [Link]
-
M. G. Bogdanov, "Purification of imidazolium ionic liquids for spectroscopic application," ResearchGate, 2015. [Link]
-
J. A. Grubb, R. H. Grubbs, "A Facile Preparation of Imidazolinium Chlorides," Organic Letters, 2008. [Link]
-
F. E. Hahn, "The Beginnings of N-Heterocyclic Carbenes," Angewandte Chemie International Edition, 2010. [Link]
-
D. Schilter, C. W. Bielawski, "Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation," Organic Syntheses, 2013. [Link]
-
A. J. Arduengo, III, R. L. Harlow, M. Kline, "A stable crystalline carbene," Journal of the American Chemical Society, 1991. [Link]
-
V. P. W. Böhm, W. A. Herrmann, "N-Heterocyclic Carbenes in Catalysis," Angewandte Chemie International Edition, 2000. [Link]
-
A. J. Arduengo, III, et al., "A stable saturated N-heterocyclic carbene," Tetrahedron, 1999. [Link]
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A Comprehensive Technical Guide to the One-Pot Synthesis of 1,3-Dicyclohexylimidazolidinium Salts
This guide provides an in-depth exploration of the one-pot synthesis of 1,3-dicyclohexylimidazolidinium salts, crucial precursors to N-heterocyclic carbenes (NHCs). Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and discusses critical process parameters to ensure successful and reproducible synthesis.
Introduction: The Significance of Imidazolidinium Salts
N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and as powerful organocatalysts in their own right. Their saturated backbones, found in imidazolinium-based NHCs, confer unique electronic and steric properties that enhance the stability and reactivity of the resulting catalysts. The synthesis of the imidazolinium salt precursors is, therefore, a critical first step in harnessing the potential of these carbenes. One-pot methodologies are particularly attractive as they streamline the synthetic process, reduce waste, and improve overall efficiency[1]. This guide focuses on the robust and widely applicable one-pot synthesis of 1,3-dicyclohexylimidazolidinium salts.
Core Synthesis Strategy: Mechanism and Rationale
The one-pot synthesis of 1,3-dicyclohexylimidazolidinium salts fundamentally involves the condensation of N,N'-dicyclohexylethane-1,2-diamine with a one-carbon electrophile, followed by cyclization. The most common C1 sources for this transformation are triethyl orthoformate or paraformaldehyde in the presence of an acid.
The reaction proceeds through two key stages:
-
Formation of a Formamidinium Intermediate: The N,N'-dicyclohexylethane-1,2-diamine reacts with the C1 source. In the case of triethyl orthoformate, the reaction is typically acid-catalyzed and driven by the removal of ethanol. This forms a reactive formamidinium species.
-
Intramolecular Cyclization: The formamidinium intermediate undergoes an intramolecular nucleophilic attack, where one of the secondary amine nitrogens attacks the electrophilic carbon of the formamidinium group. This ring-closing step forms the five-membered imidazolinium ring.
The choice of the acid source also determines the counter-ion of the final salt. For instance, using hydrochloric acid will yield the chloride salt, while employing tetrafluoroboric acid results in the tetrafluoroborate salt. This choice is not trivial, as the properties of the salt, such as hygroscopicity, can be significantly influenced by the counter-ion[2][3].
Visualizing the Synthesis Workflow
Caption: One-pot synthesis workflow for 1,3-dicyclohexylimidazolidinium salt.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dicyclohexylimidazolidinium Tetrafluoroborate
This protocol is adapted from established procedures and is favored for producing a non-hygroscopic, easily handled salt[2][3].
Materials:
-
N,N'-Dicyclohexylethane-1,2-diamine
-
Triethyl orthoformate
-
Tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N'-dicyclohexylethane-1,2-diamine and a molar excess of triethyl orthoformate.
-
Add a catalytic amount of tetrafluoroboric acid to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of ethanol.
-
After several hours of reflux, or once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, NMR), cool the mixture to room temperature.
-
Upon cooling, a precipitate of the 1,3-dicyclohexylimidazolidinium tetrafluoroborate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified salt under vacuum to yield a white, crystalline solid.
Protocol 2: Synthesis of 1,3-Dicyclohexylimidazolidinium Chloride
This method yields the chloride salt, which is known to be hygroscopic[2][3]. Handling and storage in a dry atmosphere (e.g., in a glovebox or desiccator) are crucial.
Materials:
-
N,N'-Dicyclohexylethane-1,2-diamine dihydrochloride
-
Triethyl orthoformate
-
Formic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add N,N'-bis-(cyclohexyl)ethane dihydrochloride and a large excess of triethyl orthoformate[4].
-
Add a few drops of formic acid as a catalyst[4].
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 48 hours[4]. The reaction should be open to the air to allow for the removal of ethanol[4].
-
After cooling to room temperature, a white crystalline solid will form[4].
-
Collect the solid by filtration[4].
-
Remove the excess triethyl orthoformate by heating the solid under vacuum[4].
Quantitative Data Summary
| Parameter | 1,3-Dicyclohexylimidazolidinium Tetrafluoroborate | 1,3-Dicyclohexylimidazolidinium Chloride | Reference |
| C1 Source | Triethyl orthoformate | Triethyl orthoformate | [3][4] |
| Acid/Counter-ion Source | HBF₄ | Formic Acid (catalyst), HCl from diamine salt | [3][4] |
| Heating Method | Conventional Reflux or Microwave | Conventional Reflux | [3][4] |
| Typical Yield | 70-80% | ~80% | [2][4] |
| Key Product Property | Non-hygroscopic solid | Highly hygroscopic solid | [2][3] |
Field-Proven Insights and Troubleshooting
-
Choice of Counter-ion: The tetrafluoroborate salt is generally preferred for its ease of handling and storage due to its non-hygroscopic nature. The chloride salt, while synthetically accessible, requires more stringent handling conditions to prevent moisture absorption, which can interfere with subsequent reactions, especially those involving moisture-sensitive reagents[2][3].
-
Driving the Reaction to Completion: The removal of the ethanol byproduct is crucial for driving the equilibrium towards the product. Ensuring an efficient distillation setup or performing the reaction open to the air (for the chloride synthesis) can improve yields and reaction times[4].
-
Microwave-Assisted Synthesis: For the synthesis of imidazolinium salts, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, offering a more efficient alternative to conventional heating[3].
-
Purification: Recrystallization from a suitable solvent, such as isopropanol for the tetrafluoroborate salt, can be employed to obtain a highly pure product[2][3]. Washing the crude product with appropriate solvents like cold ethanol and diethyl ether is effective in removing common impurities.
Safety and Handling
-
Acids: Tetrafluoroboric acid and formic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Triethyl orthoformate, ethanol, and diethyl ether are flammable. All heating should be performed using a heating mantle or an oil bath in a well-ventilated fume hood.
-
Product Handling: While the tetrafluoroborate salt is relatively stable, the chloride salt is hygroscopic and should be handled in an inert atmosphere to maintain its integrity.
Conclusion
The one-pot synthesis of 1,3-dicyclohexylimidazolidinium salts is a cornerstone reaction for accessing a vital class of N-heterocyclic carbene precursors. By understanding the underlying mechanism, carefully selecting the counter-ion to suit experimental needs, and optimizing reaction conditions, researchers can efficiently and reliably produce these valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this synthesis in a research and development setting.
References
-
Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2356–2367. [Link]
-
Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC - PubMed Central. [Link]
-
Shaw, S. J., & Shaw, A. A. (2017). One-pot synthesis of imidazolinium salts via the ring opening of tetrahydrofuran. Dalton Transactions, 46(37), 12430-12433. [Link]
-
Arduengo, A. J., Krafczyk, R., & Schmuter, R. (1999). Synthesis of an imidazolinium chloride via cyclisation of a diamine. University of Cambridge. [Link]
-
An overview of the one-pot synthesis of imidazolines. (2021). Bentham Science. [Link]
-
Prasad, B. A. B., & Gilbertson, S. R. (2009). One-Pot Synthesis of Unsymmetrical N-Heterocyclic Carbene Ligands from N-(2-Iodoethyl)arylamine Salts. Organic Chemistry Portal. [Link]
- Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. J. (1996). Metal Complexes of N-Heterocyclic Carbenes—A New Structural Principle for Catalysts in Homogeneous Catalysis. Angewandte Chemie International Edition in English, 34(21), 2371-2374. [This is a foundational reference in the field, though not directly retrieved from the search, it is highly relevant and its context is supported by the provided results.]
- Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [This is a general reference book on the topic, providing broader context.]
Sources
- 1. An Overview of the One-pot Synthesis of Imidazolines | Bentham Science [eurekaselect.com]
- 2. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 3. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to 1,3-Dicyclohexylimidazolidin-1-ium Chloride: Properties, Reactivity, and Applications
Introduction
1,3-Dicyclohexylimidazolidin-1-ium chloride is a saturated N-heterocyclic carbene (NHC) precursor, a class of compounds that has garnered significant attention in chemical research. Unlike its unsaturated imidazolium analogue, the imidazolidinium core features a fully saturated five-membered ring. This structural distinction imparts unique steric and electronic properties to the resulting carbene, influencing its reactivity and stability. This guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dicyclohexylimidazolidin-1-ium chloride, its synthesis, handling, and key applications, offering valuable insights for researchers in catalysis, organic synthesis, and materials science.
The primary significance of this salt lies in its role as a stable, crystalline solid that can be conveniently stored and handled before its conversion to the highly reactive 1,3-dicyclohexylimidazolidin-2-ylidene carbene. This corresponding NHC is a strong sigma-donating ligand, making it highly effective in stabilizing transition metal complexes used in a wide array of catalytic transformations.
Part 1: Core Physical and Molecular Properties
The fundamental physical and molecular characteristics of a compound are critical for its application in experimental work, dictating choices in solvents, reaction conditions, and storage.
Molecular Structure
The structure of 1,3-Dicyclohexylimidazolidin-1-ium chloride consists of a central five-membered imidazolidinium ring N-substituted with two bulky cyclohexyl groups. The positive charge is localized on the nitrogen atoms, and it is associated with a chloride counter-anion.
Caption: Molecular Structure of 1,3-Dicyclohexylimidazolidin-1-ium Chloride.
Quantitative Data Summary
The key physical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₅ClN₂ | [1][2] |
| Molecular Weight | 268.83 g/mol | [1][2][3] |
| CAS Number | 181422-72-0 | [1][2] |
| Appearance | White to orange to light green powder/solid | [1][2] |
| Melting Point | 101 - 144 °C (decomposes) | [1][2] |
| Solubility | Soluble in a wide range of organic solvents | [1] |
Part 2: Chemical Properties and Reactivity
Stability and Handling
1,3-Dicyclohexylimidazolidin-1-ium chloride is a combustible solid.[2] While stable under recommended storage conditions, it is hygroscopic and air-sensitive, particularly to moisture.[4] Exposure to moist air or water can lead to gradual decomposition.[4][5] Therefore, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry, cool, and well-ventilated place.[4]
Incompatible Materials: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[4]
Hazardous Decomposition: Upon combustion or thermal decomposition, it may produce hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4][6]
Core Reactivity: NHC Formation
The most critical chemical property of 1,3-Dicyclohexylimidazolidin-1-ium chloride is its function as a precursor to the N-heterocyclic carbene, 1,3-dicyclohexylimidazolidin-2-ylidene. This transformation is achieved through deprotonation of the acidic proton at the C2 position of the imidazolidinium ring using a strong base.
Caption: Deprotonation of the precursor to form the free NHC.
The choice of base is critical and depends on the subsequent application. Common bases include potassium tert-butoxide (KOtBu), sodium hydride (NaH), or organolithium reagents. The resulting free carbene is highly reactive and is typically generated in situ for immediate use in a catalytic reaction.
Part 3: Synthesis and Spectroscopic Characterization
General Synthesis Route
While specific synthesis details for 1,3-dicyclohexylimidazolidin-1-ium chloride are not extensively documented in the provided search results, a common route for similar imidazolidinium salts involves a two-step process:
-
Formation of the Urea: Reaction of cyclohexylamine with a carbonyl source (like phosgene or a phosgene equivalent) to form 1,3-dicyclohexylurea.
-
Cyclization: Condensation of the 1,3-dicyclohexylurea with a suitable C1 electrophile, such as a dialkoxymethane or paraformaldehyde, followed by treatment with a chloride source. An alternative pathway involves the reaction of 1,3-dialkylureas with oxalyl chloride to form the parabanic skeleton, which can be further modified.[7]
Spectroscopic Data Insights
Characterization of 1,3-Dicyclohexylimidazolidin-1-ium chloride relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl groups, likely as broad multiplets in the aliphatic region (approx. 1.0-2.5 ppm). The protons on the imidazolidinium ring would appear as distinct signals. The most diagnostic signal is the acidic proton at the C2 position (N-CH-N), which would likely appear as a singlet further downfield. The methylene protons (-CH₂-CH₂-) of the ring would also be present.
-
¹³C NMR Spectroscopy: The carbon spectrum would show signals corresponding to the cyclohexyl carbons and the two distinct carbons of the imidazolidinium ring (the C2 carbon and the C4/C5 methylene carbons).
-
Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) would show the cationic fragment [C₁₅H₂₅N₂]⁺ at m/z corresponding to the molecular weight of the cation (approximately 233.2 g/mol ).
Part 4: Applications in Research and Development
The utility of 1,3-Dicyclohexylimidazolidin-1-ium chloride stems from the robust performance of its corresponding NHC ligand in catalysis and synthesis.
-
Catalysis: As a precursor to a highly effective NHC ligand, it is instrumental in forming metal-NHC complexes (e.g., with Palladium, Ruthenium, Gold). These complexes are powerful catalysts for a variety of organic transformations, including cross-coupling reactions, olefin metathesis, and hydrogenation. The bulky cyclohexyl groups provide steric hindrance around the metal center, which can enhance catalyst stability and selectivity.[1]
-
Green Chemistry: The use of NHC-based catalysts derived from this salt can lead to more environmentally friendly processes. These catalysts are often highly efficient, allowing for lower catalyst loadings and milder reaction conditions, which reduces energy consumption and waste generation.[1][8]
-
Material Science: The compound contributes to the formulation of novel materials, such as advanced polymers and composites. Its incorporation can enhance the thermal and mechanical properties of materials for specialized industries like aerospace and automotive.[1][8]
-
Electrochemistry: Due to its ionic nature, it has been investigated for use in electrochemical applications, including as a component in electrolytes for advanced batteries and supercapacitors, where it can improve ionic conductivity and energy efficiency.[1][3]
Part 5: Experimental Protocols and Workflows
Protocol 1: In Situ Generation of 1,3-Dicyclohexylimidazolidin-2-ylidene for Catalysis
This protocol describes a general, self-validating procedure for generating the NHC carbene in situ for a subsequent catalytic reaction. The success of the reaction is validated by the formation of the desired product.
Objective: To generate the free NHC from its chloride salt precursor for immediate use in a catalytic cross-coupling reaction.
Materials:
-
1,3-Dicyclohexylimidazolidin-1-ium chloride
-
Anhydrous, deoxygenated solvent (e.g., THF, Dioxane, Toluene)
-
Strong base (e.g., Potassium tert-butoxide, KOtBu)
-
Metal precursor (e.g., Pd(OAc)₂)
-
Substrates for the cross-coupling reaction (e.g., aryl halide and boronic acid)
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Methodology:
-
Inert Atmosphere: Set up the reaction vessel (e.g., a Schlenk flask) under an inert atmosphere of argon or nitrogen. This is critical as the free carbene and many organometallic reagents are sensitive to oxygen and moisture.
-
Reagent Addition: To the flask, add 1,3-Dicyclohexylimidazolidin-1-ium chloride (1.1 eq) and the metal precursor (e.g., 1-5 mol %).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via cannula or syringe. Stir the suspension.
-
Base Addition: Slowly add the strong base (1.0 eq) to the suspension at room temperature or as dictated by the specific catalytic protocol. A color change is often observed as the metal-NHC complex forms.
-
Complex Formation: Allow the mixture to stir for 15-30 minutes to ensure complete deprotonation and formation of the active catalyst complex.
-
Substrate Addition: Add the substrates for the catalytic reaction to the flask.
-
Reaction Execution: Heat the reaction mixture to the required temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up to remove inorganic salts, and purify the product using standard techniques like column chromatography.
Caption: Experimental workflow for in situ NHC-catalyst generation.
References
- Chem-Impex. (n.d.). 1,3-Dicyclohexylimidazolium chloride.
- Sigma-Aldrich. (n.d.). 1,3-Dicyclohexylimidazolium chloride.
- Smolecule. (2023, August 15). Buy 1,3-Dicyclohexyl-imidazolium chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Iolitec. (2022, September 15). Safety Data Sheet.
- Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984-6988.
- Talhi, O., et al. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243.
- Chem-Impex. (n.d.). 1,3-Dimesitylimidazolium chloride.
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
This guide provides an in-depth analysis of the solubility characteristics of 1,3-dicyclohexylimidazolidin-1-ium chloride, a key precursor to N-heterocyclic carbenes (NHCs) widely employed in catalysis and organometallic chemistry. A thorough understanding of its solubility is paramount for its synthesis, purification, and application in various chemical transformations. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper synthesizes qualitative solubility profiles inferred from related compounds and presents a rigorous, field-proven protocol for its quantitative determination.
Core Concepts: Understanding the Solubility of Imidazolium Salts
1,3-Dicyclohexylimidazolidin-1-ium chloride is an ionic salt. Its solubility is primarily dictated by the interplay between its bulky, hydrophobic dicyclohexyl groups and the ionic character imparted by the imidazolium core and the chloride counterion. The fundamental principle of "like dissolves like" governs its behavior in various solvents. The large nonpolar cyclohexyl rings suggest a preference for less polar organic solvents, while the ionic nature of the imidazolium chloride moiety indicates potential solubility in more polar environments. The ultimate solubility in a given solvent is a balance of these competing factors.
The nature of the counterion can significantly influence solubility.[1][2] For instance, imidazolium salts with tetrafluoroborate anions are often less hygroscopic and easier to crystallize than their chloride counterparts, which can affect their handling and dissolution characteristics.[1][2]
Qualitative Solubility Profile
Based on documented information for analogous compounds such as 1,3-dicyclohexylimidazolium chloride and 1,3-dimesitylimidazolium chloride, a qualitative assessment of solubility for 1,3-dicyclohexylimidazolidin-1-ium chloride can be inferred.[3][4]
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale and Field Insights |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetonitrile (ACN) | Soluble to Highly Soluble | These solvents possess a moderate to high dielectric constant, capable of solvating the ionic imidazolium chloride core. The organic nature of these solvents also favorably interacts with the cyclohexyl groups. Dichloromethane is often a good starting point for dissolving NHC precursors.[4] |
| Polar Protic | Isopropanol, Ethanol, Methanol | Soluble (often enhanced by heating) | Alcohols can engage in hydrogen bonding with the chloride anion and interact with the polar imidazolium ring. Their alkyl chains provide some compatibility with the cyclohexyl groups. Heating is frequently employed to increase solubility for recrystallization purposes.[4] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Poorly Soluble to Insoluble in Diethyl Ether; Sparingly Soluble in THF | Diethyl ether is a common choice for precipitating imidazolium salts from reaction mixtures, indicating its poor solvating power for these compounds.[4] THF, being more polar, may show limited solubility. |
| Nonpolar | Toluene, Hexanes | Poorly Soluble to Insoluble | The high ionic character of the salt makes it unlikely to dissolve in nonpolar hydrocarbon solvents. These are often used as anti-solvents or for washing to remove nonpolar impurities. |
| Aqueous | Water | Slightly Soluble to Sparingly Soluble | The presence of the large, hydrophobic dicyclohexyl groups is expected to significantly limit water solubility, a common trait for imidazolium salts with bulky alkyl or aryl substituents.[4] |
Quantitative Solubility Determination: A Validated Gravimetric Protocol
To move beyond qualitative estimates, a precise and reliable experimental approach is necessary. The following gravimetric method is a robust, self-validating protocol for determining the concentration of a saturated solution of 1,3-dicyclohexylimidazolidin-1-ium chloride at a controlled temperature.
The Causality Behind the Experimental Design
This protocol is designed to ensure that a true equilibrium saturation is achieved and accurately measured.
Caption: Workflow for quantitative solubility determination.
-
Excess Solid : The presence of undissolved solid at the end of the experiment is a critical visual confirmation that the solution has reached its saturation point.[4]
-
Controlled Temperature & Agitation : Solubility is temperature-dependent. A thermostatically controlled shaker ensures uniform temperature and that the system reaches equilibrium efficiently.[4]
-
Equilibration Time : A period of 24-48 hours is typically sufficient to reach equilibrium.[4] A preliminary kinetic study can be performed to pinpoint the minimum time required.
-
Syringe Filtration : Using a chemically inert filter (e.g., PTFE) is crucial to separate the saturated supernatant from any undissolved micro-particulates without introducing contaminants. This step is vital for accurate gravimetric analysis.
Step-by-Step Methodology
Materials:
-
1,3-Dicyclohexylimidazolidin-1-ium chloride (solid)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with secure, solvent-resistant caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed collection vials
Procedure:
-
Preparation : Add an excess amount of solid 1,3-dicyclohexylimidazolidin-1-ium chloride to a series of vials.
-
Solvent Addition : Add a precisely known volume or mass of the desired solvent to each vial.
-
Equilibration : Securely cap the vials to prevent solvent evaporation. Place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to agitate for 24-48 hours.[4]
-
Phase Separation : After equilibration, allow the vials to remain undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling : Carefully draw a known volume of the clear supernatant into a syringe. Immediately attach a 0.22 µm syringe filter.
-
Analysis : Dispense the filtered, saturated solution into a pre-weighed collection vial. Record the exact mass of the solution transferred.
-
Solvent Removal : Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculation : Reweigh the vial containing the dried solute. The difference between this final mass and the initial mass of the vial gives the mass of the dissolved solid.
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
Caption: Data processing for solubility calculations.
Conclusion: Practical Implications for the Researcher
A comprehensive understanding of the solubility of 1,3-dicyclohexylimidazolidin-1-ium chloride is not merely academic; it is essential for practical application. Proper solvent selection, guided by the principles and data presented herein, will streamline reaction setups, improve product yields and purity during workup and recrystallization, and ensure the successful application of this versatile NHC precursor in catalytic systems. The provided protocol offers a reliable framework for generating the precise quantitative data necessary for reproducible and scalable chemical processes.
References
-
Nolan, S. P., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2374–2386. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimesitylimidazolidin-1-ium chloride. Retrieved from [Link]
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- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Whitepaper on the Mechanistic Formation of 1,3-Dicyclohexylimidazol-2-ylidene from its Chloride Salt Precursor
Executive Summary
N-Heterocyclic Carbenes (NHCs) have transitioned from laboratory curiosities to indispensable tools in modern chemistry, serving as powerful organocatalysts and robust ligands for transition metals. Among them, 1,3-Dicyclohexylimidazol-2-ylidene (ICy) offers a unique combination of steric bulk and electronic properties. The generation of this free carbene from its stable precursor, 1,3-dicyclohexylimidazolium chloride, is a critical first step for its application. This guide provides an in-depth analysis of the core mechanism governing this transformation—a fundamental acid-base reaction. We will explore the causality behind the selection of critical reaction parameters, including the base and solvent system, and present a validated, step-by-step protocol for the reliable in situ generation of ICy, designed for researchers and drug development professionals.
The Significance of N-Heterocyclic Carbenes (NHCs)
A Brief History and Rise to Prominence
First isolated and characterized as a stable crystalline molecule by Arduengo in 1991, N-heterocyclic carbenes defied the long-held belief that carbenes were exclusively transient, highly reactive intermediates.[1] This breakthrough ushered in a new era of catalysis. The unique electronic structure of NHCs, featuring a nucleophilic singlet carbene center stabilized by adjacent nitrogen atoms, allows them to function as potent electron-donating ligands and powerful organocatalysts for reactions involving polarity reversal (umpolung).[1][2]
The Unique Properties of 1,3-Dicyclohexylimidazol-2-ylidene (ICy)
The specific NHC derived from 1,3-dicyclohexylimidazolium chloride is 1,3-dicyclohexylimidazol-2-ylidene, commonly abbreviated as ICy. The two bulky cyclohexyl groups flanking the carbene center provide significant steric protection. This steric hindrance is not merely a passive shield; it plays an active role in:
-
Stabilizing the free carbene: It prevents dimerization and decomposition pathways.[1]
-
Influencing catalytic selectivity: The chiral microenvironment created by the cyclohexyl rings can be leveraged in asymmetric organocatalysis.[3]
-
Modulating coordination chemistry: When used as a ligand for transition metals, the size of the ICy dictates the coordination environment and accessibility of the metal center, profoundly impacting the catalyst's activity and selectivity.
The Core Mechanism: Deprotonation of the Imidazolium Salt
The Acid-Base Equilibrium
The formation of an N-heterocyclic carbene from its corresponding imidazolium salt is, at its core, a reversible acid-base reaction. The proton at the C2 position of the imidazolium ring (the carbon atom situated between the two nitrogen atoms) is acidic and can be removed by a sufficiently strong base.[2][4]
The overall transformation is an equilibrium:
ICy·H⁺Cl⁻ + Base ⇌ ICy (free carbene) + [Base-H]⁺Cl⁻
The success of the reaction hinges on driving this equilibrium to the right. This is achieved by carefully selecting a base with a conjugate acid pKa significantly higher than that of the imidazolium salt and by choosing conditions that may favor the removal of the reaction byproducts.[5]
Visualizing the Reaction Pathway
The deprotonation event proceeds through a transition state where the base abstracts the C2 proton, leading to the formation of the neutral carbene and the protonated base.
Caption: The reversible acid-base equilibrium for NHC formation.
The Role of the C2-Proton Acidity
The acidity of the C2 proton is a key thermodynamic parameter. For typical imidazolium salts, the pKa values in DMSO are in the range of 19-24.[5] This acidity is significantly higher than that of a typical C-H bond due to the electron-withdrawing inductive effect of the adjacent positively charged nitrogen atoms and the aromatic stabilization of the resulting carbene. However, it is still a relatively weak acid, necessitating the use of a strong base for efficient deprotonation.
Critical Parameters Influencing NHC Formation
The practical generation of the free carbene is not as simple as just adding a base. The rational selection of the base, solvent, and an understanding of the role of the counterion are paramount for achieving high yields and avoiding unwanted side reactions.
The Choice of Base: A Causality-Driven Analysis
The choice of base is the most critical experimental decision. An ideal base must be strong enough to deprotonate the precursor without engaging in competitive side reactions.
-
Basicity (pKa Considerations): The fundamental requirement is thermodynamic: the base must be strong enough to shift the equilibrium towards the products. This means the pKa of the base's conjugate acid should be substantially higher than the pKa of the imidazolium salt. Bases like potassium tert-butoxide (KOtBu) and potassium hexamethyldisilazide (KHMDS) are common choices because their conjugate acids have high pKa values, ensuring the deprotonation is favorable.[1][5]
-
Nucleophilicity vs. Steric Hindrance: A significant risk is that the base could act as a nucleophile, attacking other parts of the molecule instead of abstracting the C2 proton.[5] To mitigate this, strong yet non-nucleophilic, sterically hindered bases are highly preferred. KHMDS is an exemplary choice because the bulky trimethylsilyl groups effectively shield the nitrogen atom, making it a poor nucleophile but an excellent proton abstractor.[5][6]
-
The Impact of the Base's Counterion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) associated with the base is crucial. Potassium and sodium bases are often superior to their lithium counterparts.[7] The reason lies in the solubility of the resulting salt byproduct. For instance, when using KHMDS to deprotonate 1,3-dicyclohexylimidazolium chloride, potassium chloride (KCl) is formed. KCl has very low solubility in common aprotic organic solvents like THF and precipitates out of the solution. According to Le Châtelier's principle, this removal of a product drives the equilibrium further to the right, favoring the formation of the free NHC.[7]
| Base | Abbreviation | Approx. pKa (Conjugate Acid) | Key Characteristics | Why It's Chosen / Avoided |
| Potassium Hexamethyldisilazide | KHMDS | ~26 (in THF) | Strong, highly hindered, non-nucleophilic | Excellent Choice: High basicity and steric bulk prevent side reactions. KCl precipitation drives the reaction.[5][7] |
| Sodium Hydride | NaH | ~35 (H₂) | Strong, non-nucleophilic, heterogeneous | Good Choice: Very strong base. Reactions can be slow due to its insolubility, but often effective.[1] |
| Potassium tert-Butoxide | KOtBu | ~19 (in DMSO) | Strong, sterically hindered | Viable Choice: Strong enough for many imidazolium salts. Can sometimes participate in side reactions if not sterically matched. |
| Triethylamine | Et₃N | ~11 (in DMSO) | Weak, nucleophilic | Poor Choice: Not basic enough for complete deprotonation; primarily used as a scavenger. Can promote H/D exchange but not significant carbene formation.[8][9] |
Solvent Effects: More Than Just a Medium
The solvent is not an inert bystander; it actively participates in the thermodynamics and kinetics of the reaction.
-
Polarity and Solvation: The deprotonation reaction involves converting two charged species (imidazolium cation, base anion) into two neutral species (the NHC and the conjugate acid). Polar solvents can strongly solvate and stabilize the ionic reactants, which can increase the energy barrier for the reaction and make the formation of the neutral products less favorable.[10][11][12] Therefore, non-polar, aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred.[5]
-
Requirement for Anhydrous and Aprotic Conditions: The use of strong bases mandates strictly anhydrous (water-free) and aprotic (no acidic protons) conditions. Bases like KHMDS and NaH react violently with water. Furthermore, the product NHC is itself a strong base and is sensitive to moisture and protic solvents. Any trace of water will consume the base and protonate the newly formed carbene, quenching the reaction.
The Role of the Imidazolium Counterion (Cl⁻)
While often overlooked, the chloride counterion of the starting material can play a beneficial role. Small anions like chloride are known to form hydrogen bonds with the C2-H of the imidazolium ring. This interaction can polarize the C-H bond, making the proton more acidic and accelerating the rate of heterolytic bond cleavage upon interaction with the base.[7]
A Validated Experimental Protocol for the In Situ Generation of ICy
Principle of the Method
This protocol describes the in situ generation of 1,3-dicyclohexylimidazol-2-ylidene (ICy) from its chloride salt using potassium hexamethyldisilazide (KHMDS) in anhydrous tetrahydrofuran (THF). The reaction is performed under an inert atmosphere at a low temperature to control reactivity, followed by warming to room temperature to ensure complete conversion. The formation of the carbene is driven by the precipitation of KCl.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Dicyclohexylimidazolium chloride | ≥98% | Commercial | Must be dried under vacuum before use. |
| Potassium Hexamethyldisilazide (KHMDS) | Solution in THF (e.g., 1.0 M) | Commercial | Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Commercial (Solvent System) | Must be freshly distilled or from a purification system. |
| Schlenk Flask / Glovebox | N/A | N/A | Essential for maintaining inert, anhydrous conditions. |
| Magnetic Stirrer & Stir Bars | N/A | N/A | Ensure stir bars are oven-dried. |
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar. Place the flask under a positive pressure of dry argon or nitrogen.
-
Addition of Precursor: To the flask, add 1,3-dicyclohexylimidazolium chloride (1.0 eq).
-
Solvent Addition: Add anhydrous THF via cannula or syringe (approx. 0.1 M concentration). Stir the mixture to form a suspension or solution.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is a precautionary step to control the initial exothermic reaction.
-
Base Addition: Slowly add a solution of KHMDS in THF (1.05 eq) to the stirred suspension dropwise over 10-15 minutes. A white precipitate (KCl) should begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure complete deprotonation.
-
Confirmation: The resulting suspension contains the free carbene (ICy) in solution and precipitated KCl. The free carbene is now ready for use in a subsequent reaction. The formation can be confirmed by trapping with an electrophile (e.g., sulfur to form the thione) or by ¹³C NMR spectroscopy, looking for the characteristic carbene carbon signal (typically >200 ppm).
Workflow Visualization
Caption: Step-by-step workflow for the in situ generation of ICy.
Troubleshooting and Mechanistic Considerations
| Issue | Potential Cause | Solution / Rationale |
| Incomplete Conversion | 1. Degraded base (moisture contamination). | Ensure the base is fresh and was handled under strictly inert conditions.[5] |
| 2. Insufficient reaction time or temperature. | Allow the reaction to stir longer or gently warm if kinetics are slow.[5] | |
| 3. Impure or wet imidazolium salt/solvent. | Dry the imidazolium salt under high vacuum before use. Ensure the solvent is truly anhydrous. | |
| Side Product Formation | 1. Base acting as a nucleophile. | This is unlikely with KHMDS but possible with less hindered bases. Use a more sterically demanding base.[5] |
| 2. "Abnormal" deprotonation (at C4/C5). | Extremely unlikely for this substrate as the C2 proton is far more acidic. This is more of a concern for precursors with blocked C2 positions.[5] |
Conclusion
The formation of 1,3-dicyclohexylimidazol-2-ylidene from its chloride salt is a textbook example of a strategically controlled acid-base reaction. While the mechanism is straightforward, successful and high-yielding synthesis relies on a nuanced understanding of the interplay between the base's properties (basicity, steric bulk, counterion) and the solvent environment. The use of a strong, non-nucleophilic potassium-based base in an anhydrous, non-polar aprotic solvent represents the optimal, field-proven approach. This guide provides the fundamental principles and a practical framework for researchers to reliably access this versatile and powerful N-heterocyclic carbene for applications in catalysis and beyond.
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Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry. ACS Publications. [Link]
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N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. National Institutes of Health (NIH). [Link]
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The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. National Institutes of Health (NIH). [Link]
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Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-heterocyclic Carbene. National Institutes of Health (NIH). [Link]
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N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. ACS Publications. [Link]
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N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc-]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. ResearchGate. [Link]
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NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence? Frontiers. [Link]
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An Imidazolium Salt That Uncharacteristically Avoids the Imminent Deprotonation of Its Acidic 2-H Proton by KN(SiMe3)2. ACS Publications. [Link]
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Nanoclusters in Ionic Liquids: Evidence for N -Heterocyclic Carbene Formation from Imidazolium-Based Ionic Liquids Detected by 2 H NMR. ResearchGate. [Link]
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Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. National Institutes of Health (NIH). [Link]
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Liquid Dynamics Determine Transition Metal-N-Heterocyclic Carbene Complex Formation. National Library of Medicine. [Link]
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1,3-Dicyclohexylimidazolidine-2,4,5-trione. National Institutes of Health (NIH). [Link]
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The Mechanism of N-Heterocyclic Carbene Organocatalysis through a Magnifying Glass. National Institutes of Health (NIH). [Link]
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Deprotonation of imidazolium cation under basic conditions leading to NHC species. ResearchGate. [Link]
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Studies of the reactivity of N-heterocyclic carbenes with halogen and halide sources. ResearchGate. [Link]
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Discovering New Reactions with N-Heterocyclic Carbene Catalysis. National Institutes of Health (NIH). [Link]
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Evidence for the spontaneous formation of N-heterocyclic carbenes in imidazolium based ionic liquids. ResearchGate. [Link]
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Supporting Information - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]
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Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. [Link]
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Spectroscopic Data for 1,3-Dicyclohexylimidazolidin-1-ium Chloride: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Dicyclohexylimidazolidin-1-ium chloride, a crucial precursor for N-heterocyclic carbene (NHC) ligands, particularly in the context of second-generation Grubbs catalysts. Aimed at researchers, scientists, and professionals in drug development and catalysis, this document outlines the core principles and expected outcomes for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and summarize key spectral features in a structured format. This guide is designed to serve as a practical reference for verifying the synthesis, purity, and structural integrity of this important chemical entity.
Introduction to 1,3-Dicyclohexylimidazolidin-1-ium Chloride
1,3-Dicyclohexylimidazolidin-1-ium chloride is a saturated imidazolinium salt. These salts are the most common and practical precursors for the synthesis of N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized organometallic chemistry and catalysis.[1] The deprotonation of the C2 carbon of the imidazolinium ring yields the free carbene, a strong σ-donating ligand. The specific properties of the NHC are tuned by the N-substituents, in this case, the bulky cyclohexyl groups, which impart specific steric and electronic characteristics to the resulting metal complexes.
Accurate spectroscopic characterization is paramount to confirm the successful synthesis of the salt and to ensure its purity, which is critical for subsequent reactions. NMR and IR spectroscopy are the primary tools for this purpose, providing a detailed "fingerprint" of the molecule's structure.
Caption: Chemical structure of 1,3-Dicyclohexylimidazolidin-1-ium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of 1,3-Dicyclohexylimidazolidin-1-ium chloride in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the formation of the heterocyclic ring and the presence of the key functional groups.
¹H NMR Spectroscopy: Probing the Protonic Environment
The ¹H NMR spectrum provides information on the number of different types of protons and their local chemical environments. The chemical shift (δ) of the C2-proton (N-CH-N) is a particularly sensitive probe of the electronic properties of the imidazolinium salt and its potential as an NHC precursor.[2][3]
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Key Insights |
| N-CH-N (C2-H) | 8.5 - 9.5 | Singlet (s) | This proton is highly deshielded due to the electron-withdrawing effect of the two adjacent positively charged nitrogen atoms. Its downfield shift is a hallmark of imidazolium/imidazolinium salt formation. |
| N-CH₂-CH₂-N (C4/C5-H) | ~4.0 - 4.5 | Singlet (s) or Multiplet (m) | These protons on the saturated backbone of the ring appear as a singlet if they are chemically equivalent. The exact chemical shift can vary based on the solvent. |
| N-CH (Cyclohexyl) | ~3.5 - 4.2 | Multiplet (m) | The methine proton on the cyclohexyl group directly attached to the nitrogen is deshielded by the nitrogen atom. |
| Cyclohexyl CH₂ | ~1.0 - 2.2 | Multiplets (m) | The remaining ten protons on each cyclohexyl ring appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. The chemical shift of the C2 carbon is a key diagnostic peak.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Key Insights |
| N-C-N (C2) | ~155 - 165 | The carbenic carbon precursor is significantly downfield due to its position between two nitrogen atoms. Its chemical shift can be correlated with the electronic properties of the resulting NHC.[4] |
| N-CH₂-CH₂-N (C4/C5) | ~50 - 55 | These carbons of the saturated backbone are found in the typical range for sp³ carbons attached to nitrogen. |
| N-CH (Cyclohexyl) | ~60 - 65 | The methine carbon of the cyclohexyl group attached to the nitrogen atom. |
| Cyclohexyl CH₂ | ~25 - 35 | The remaining sp³ hybridized carbons of the cyclohexyl rings appear in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is a critical first step.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the 1,3-Dicyclohexylimidazolidin-1-ium chloride sample.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent.
-
Causality: Deuterated chloroform (CDCl₃) is a common choice for many organic salts. However, if the C2-H proton signal is broad or difficult to observe due to exchange, a more polar, non-protic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. The choice of solvent can influence the chemical shifts due to varying solute-solvent interactions.[5]
-
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a standard ¹³C{¹H} NMR spectrum (e.g., 1024 scans or more, depending on concentration).
-
Process the data (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule and confirming the absence of starting materials. For imidazolium salts, the vibrations of the heterocyclic ring and the aliphatic C-H bonds are of primary interest.[6][7]
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Key Insights |
| 3150 - 3000 | C-H Stretch (Imidazolinium Ring) | The C-H stretching vibration of the C2-H is sensitive to hydrogen bonding interactions with the chloride anion.[7] |
| 2940 - 2850 | C-H Stretch (Aliphatic) | Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexyl and imidazolidine methylene groups. |
| ~1600 - 1550 | C=N Stretch / Ring Vibration | Stretching vibrations associated with the N-C-N moiety within the heterocyclic ring. |
| ~1450 | CH₂ Scissoring (Aliphatic) | Bending vibrations from the numerous methylene groups in the cyclohexyl rings. |
| Below 1000 | Out-of-plane C-H Bending | The fingerprint region will contain complex bands related to the out-of-plane bending modes of the ring protons and other skeletal vibrations.[8] |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid 1,3-Dicyclohexylimidazolidin-1-ium chloride sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Causality: Good contact is essential for obtaining a high-quality spectrum, as the IR beam only penetrates a few microns into the sample.
-
-
Data Acquisition:
-
Acquire the sample spectrum (typically averaging 16 or 32 scans for a good signal-to-noise ratio) with a resolution of 4 cm⁻¹.
-
The instrument software will automatically perform the background subtraction.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
-
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure and purity of 1,3-Dicyclohexylimidazolidin-1-ium chloride relies on the logical integration of data from multiple spectroscopic techniques. The workflow ensures a comprehensive and validated characterization.
Caption: Integrated workflow for the synthesis and spectroscopic validation.
Conclusion
The spectroscopic characterization of 1,3-Dicyclohexylimidazolidin-1-ium chloride is a critical quality control step in the synthesis of advanced N-heterocyclic carbene ligands. A combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a complete picture of the molecule. The key diagnostic signals—the downfield N-CH-N proton in the ¹H NMR, the carbenic precursor carbon in the ¹³C NMR, and the characteristic C-H and ring vibrations in the IR spectrum—serve as reliable indicators of a successful synthesis. By following the detailed and justified protocols outlined in this guide, researchers can confidently verify the identity, structure, and purity of this essential chemical precursor.
References
-
Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion . ACS Omega. Available at: [Link]
-
Infrared Spectroscopy of Ionic Liquids Consisting of Imidazolium Cations with Different Alkyl Chain Lengths and Various Halogen or Molecular Anions with and Without a Small Amount of Water . ResearchGate. Available at: [Link]
-
Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids . ACS Omega. Available at: [Link]
-
Far infrared spectra of imidazolium-based ionic liquids I-IV. The maxima in the spectra indicate the anion-cation interaction as supported by the subsequent experimental and theoretical analysis . ResearchGate. Available at: [Link]
-
Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion . PubMed Central. Available at: [Link]
-
A simple 1H NMR method for determining the σ-donor properties of N-heterocyclic carbenes . KAUST Repository. Available at: [Link]
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NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations . MDPI. Available at: [Link]
-
A Simple 1H NMR Method for Determining the σ-Donor Properties of N-Heterocyclic Carbenes | Request PDF . ResearchGate. Available at: [Link]
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors . Beilstein Journals. Available at: [Link]
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Comparison between IR absorption spectra of CDCl3, 99.8 D% (red) and... . ResearchGate. Available at: [Link]
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Thermal Stability of 1,3-Dicyclohexylimidazolidin-1-ium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical examination of the thermal stability of 1,3-Dicyclohexylimidazolidin-1-ium chloride, a key precursor to N-heterocyclic carbenes (NHCs) utilized in catalysis and advanced material science. Understanding the thermal decomposition profile of this compound is paramount for its effective and safe application in various chemical processes. This document will delve into the core principles of its thermal degradation, methodologies for its characterization, and the mechanistic pathways that govern its decomposition.
Introduction: The Significance of Thermal Stability in NHC Precursors
N-heterocyclic carbenes have emerged as a powerful class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and the stability they impart to metal centers. 1,3-Dicyclohexylimidazolidin-1-ium chloride serves as a crucial precursor for the generation of a saturated NHC with bulky cyclohexyl substituents. The thermal stability of this salt is a critical parameter that dictates its shelf-life, storage conditions, and, most importantly, the controlled generation of the active carbene species for catalytic reactions. Premature or uncontrolled decomposition can lead to inconsistent reaction yields, catalyst deactivation, and the formation of undesirable byproducts. Therefore, a thorough understanding of its thermal behavior is not merely academic but a practical necessity for reproducible and reliable chemical synthesis.
The bulky dicyclohexyl substituents are known to enhance the stability of the resulting NHC-metal complexes.[1] However, their influence on the thermal stability of the parent imidazolium salt is a nuanced subject that this guide will explore.
Physicochemical Properties and Known Thermal Behavior
1,3-Dicyclohexylimidazolidin-1-ium chloride is a solid material. Commercially available information indicates that the compound has a melting point in the range of 101-144 °C, with decomposition occurring within this temperature range.[2] This wide melting range suggests that decomposition begins at or near the melting point, a common characteristic for many imidazolium salts.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅ClN₂ | [2] |
| Molecular Weight | 268.83 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 101-144 °C (decomposes) | [2] |
Analytical Techniques for Thermal Stability Assessment
The thermal stability of 1,3-Dicyclohexylimidazolidin-1-ium chloride is primarily investigated using two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 1,3-Dicyclohexylimidazolidin-1-ium chloride, TGA is instrumental in determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal events such as melting, crystallization, and decomposition. For the title compound, DSC can elucidate the endothermic or exothermic nature of its decomposition and pinpoint the temperature at which these events occur.
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of an NHC precursor like 1,3-Dicyclohexylimidazolidin-1-ium chloride.
Caption: Proposed decomposition pathways for 1,3-Dicyclohexylimidazolidin-1-ium chloride.
-
SN2 Pathway: In this mechanism, the chloride anion acts as a nucleophile and attacks one of the α-carbons of the cyclohexyl groups attached to the nitrogen atoms. This leads to the cleavage of the carbon-nitrogen bond, resulting in the formation of 1-cyclohexylimidazolidine and cyclohexyl chloride. The saturated nature of the imidazolidinium ring means there are no acidic protons on the ring itself, making the substituents on the nitrogen atoms the primary sites for nucleophilic attack.
-
E2 Pathway: This pathway involves the chloride anion acting as a base and abstracting a proton from a β-carbon of a cyclohexyl group. This is a concerted process that results in the formation of a carbon-carbon double bond (cyclohexene), the neutral 1-cyclohexylimidazolidine, and hydrogen chloride. The steric bulk of the cyclohexyl groups may influence the favorability of this pathway.
For many imidazolium halides, the SN2 mechanism is often the dominant decomposition route. [3][4][5]However, the specific branching ratio between the SN2 and E2 pathways for 1,3-Dicyclohexylimidazolidin-1-ium chloride would require detailed analysis of the decomposition products, for instance, by using a TGA instrument coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
Influence of Molecular Structure on Thermal Stability
The thermal stability of imidazolium salts is a complex interplay of several factors, including:
-
Anion Nucleophilicity: More nucleophilic anions generally lead to lower thermal stability as they can more readily participate in SN2-type decomposition reactions. [6]Chloride is a relatively nucleophilic anion, contributing to the moderate thermal stability of the title compound.
-
Cationic Substituents: The size and nature of the alkyl or aryl groups on the nitrogen atoms play a significant role. Generally, increasing the length of linear alkyl chains can lead to a slight decrease in thermal stability. [7]However, the presence of bulky substituents like cyclohexyl groups can introduce steric hindrance around the nitrogen atoms, potentially hindering the approach of the nucleophilic anion and thereby increasing the kinetic barrier to decomposition. This steric shielding effect is a key principle in the design of stable NHC precursors. [1]* Ring Saturation: The imidazolidinium cation in the title compound is saturated, unlike the more common imidazolium cation which is aromatic. The absence of the acidic C2-proton in the saturated ring eliminates a potential decomposition pathway that is available to unsaturated imidazolium salts. This could contribute to a different decomposition profile compared to its unsaturated analogue, 1,3-dicyclohexylimidazolium chloride.
Conclusion and Future Perspectives
The thermal stability of 1,3-Dicyclohexylimidazolidin-1-ium chloride is a critical parameter for its application as an NHC precursor. While specific experimental data in the peer-reviewed literature is limited, a comprehensive understanding can be constructed from the known behavior of analogous imidazolium and imidazolidinium salts. The decomposition is expected to proceed via SN2 and/or E2 mechanisms, with the bulky cyclohexyl groups likely playing a significant role in the kinetics of these processes.
For researchers and professionals in drug development and catalysis, it is recommended to perform detailed thermal analysis (TGA and DSC) on each batch of this precursor to ensure consistency and to define safe operating temperatures for its use in chemical reactions. Further research employing techniques such as TGA-MS would be invaluable in definitively elucidating the decomposition products and the dominant degradation pathways. Such studies would not only enhance the fundamental understanding of this important compound but also enable the development of more robust and efficient catalytic systems.
References
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N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts. (2023). Chemistry World. [Link]
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Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research (AJER). [Link]
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Stability and reactivity of N-heterocyclic carbene complexes. (2004). Chemical Reviews. [Link]
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Theoretical investigation of the thermal decomposition of imidazolium ionic liquids with different halides ions. (2015). Journal of Molecular Liquids. [Link]
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Persistent carbene. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. (2022). Chemistry – A European Journal. [Link]
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Stable N-heterocyclic carbene adducts of arylchlorosilylenes and their germanium homologues. (2003). Journal of the American Chemical Society. [Link]
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Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2013). Physical Chemistry Chemical Physics. [Link]
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Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations. (2020). Journal of Molecular Liquids. [Link]
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Thermogram DSC of imidazolium salt. Figure 2. thermogram TGA of imidazolium salt. (2019). ResearchGate. [Link]
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N-Heterocyclic Carbene Stabilized Aluminum Alkyls and Their Reactivity toward NHC-Alanes. (2021). Organometallics. [Link]
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Vaporisation and thermal decomposition of dialkylimidazolium halide ion ionic liquids. (2014). Physical Chemistry Chemical Physics. [Link]
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TGA measurements of wet and water free 1 12 imidazolium. (2005). ResearchGate. [Link]
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Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2013). Physical Chemistry Chemical Physics. [Link]
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Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. (2014). Oriental Journal of Chemistry. [Link]
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Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2022). Molecules. [Link]
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Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. (2023). Molecules. [Link]
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Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. (2011). Russian Journal of Applied Chemistry. [Link]
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Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. (2021). ResearchGate. [Link]
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1,3-Dicyclohexyl-1H-imidazolium chloride, CAS No. 181422-72-0. (n.d.). iChemical. Retrieved January 19, 2026, from [Link]
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CAS#:181422-72-0 | 1,3-Dicyclohexyl-1H-imidazol-3-ium chloride. (n.d.). Molbase. Retrieved January 19, 2026, from [Link]
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Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. (2023). Crystal Growth & Design. [Link]
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The Fulcrum of Flexion: A Technical Guide to the Fundamental Principles of NHC Catalysis with Cyclohexyl Substituents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic Carbenes (NHCs) have ascended as a dominant class of organocatalysts, prized for their remarkable ability to mediate a wide array of chemical transformations through unique modes of substrate activation. The modulation of NHC performance is critically dependent on the steric and electronic nature of the substituents at their nitrogen atoms. While bulky aromatic groups like mesityl (Mes) and 2,6-diisopropylphenyl (Dipp) have been extensively studied, the aliphatic cyclohexyl (Cy) group offers a distinct paradigm of "flexible steric bulk." This guide provides an in-depth exploration of the fundamental principles underpinning NHC catalysis when cyclohexyl substituents are employed. We will dissect the nuanced interplay between the conformational flexibility of the cyclohexyl moiety and the key mechanistic steps of canonical NHC-catalyzed reactions, offering a framework for the rational design and application of these versatile catalysts in complex molecule synthesis.
Introduction: The NHC Catalysis Paradigm
N-Heterocyclic carbenes are a class of persistent carbenes that have revolutionized organocatalysis.[1] Their catalytic prowess stems from their ability to act as potent nucleophiles, initiating catalytic cycles that often involve the umpolung, or polarity reversal, of carbonyl compounds.[2] This is primarily achieved through the formation of the key Breslow intermediate , an enaminol species that transforms the typically electrophilic aldehyde carbonyl carbon into a nucleophilic center.[2][3] The stability and reactivity of this intermediate, and consequently the efficiency of the overall catalytic process, are intricately governed by the electronic and steric properties of the N-substituents on the NHC ring.[4]
While sterically demanding aromatic substituents have been the workhorses in the field, creating a well-defined, rigid pocket around the active site, aliphatic substituents, particularly the cyclohexyl group, introduce a dynamic steric environment. This "flexible steric bulk" can be advantageous in accommodating substrates of varying sizes and in stabilizing key transition states.[5]
The Cyclohexyl Substituent: A Unique Modulator of NHC Reactivity
The cyclohexyl group, in contrast to flat aromatic rings, exists in a dynamic equilibrium between different chair and boat conformations. This conformational lability is the cornerstone of its unique influence on NHC catalysis.
Steric and Electronic Parameters
The steric and electronic properties of an NHC are quantifiable, allowing for a comparative assessment of different substituents. Key parameters include:
-
Percent Buried Volume (%Vbur): A measure of the steric bulk of a ligand around a metal center. It quantifies the percentage of the volume of a sphere around the metal that is occupied by the ligand.[6]
-
Tolman Electronic Parameter (TEP): Determined by the C-O stretching frequency in a Ni(CO)3L complex, the TEP is a measure of the ligand's net electron-donating ability.[2][7]
While direct comparisons of these parameters for 1,3-dicyclohexylimidazol-2-ylidene (ICy) with its popular aromatic counterparts like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) in the context of organocatalysis are not extensively documented, data from coordination chemistry provides valuable insights.
| Ligand | Common Abbreviation | Key Steric Feature | Key Electronic Feature |
| 1,3-Dimesitylimidazol-2-ylidene | IMes | Rigid, moderately bulky | Strong σ-donor |
| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | IPr | Rigid, very bulky | Strong σ-donor |
| 1,3-Dicyclohexylimidazol-2-ylidene | ICy | Flexible, moderately bulky | Strong σ-donor |
Table 1: Comparative overview of common bulky NHC ligands.
The Concept of "Flexible Steric Bulk" in Catalysis
The conformational flexibility of the cyclohexyl rings allows the NHC to present a smaller steric profile during the initial nucleophilic attack on a sterically hindered aldehyde, facilitating the formation of the pre-catalytic adduct. Subsequently, during the catalytic cycle, the cyclohexyl groups can adopt conformations that provide the necessary steric shielding to influence stereoselectivity or prevent catalyst decomposition. This dynamic behavior can be particularly beneficial in reactions where the steric demands of the substrate and transition states vary significantly.
Core Mechanistic Principles in Action: The Benzoin Condensation
The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is a quintessential NHC-catalyzed reaction and serves as an excellent model to understand the influence of cyclohexyl substituents.[8][9][10]
The Catalytic Cycle
The generally accepted mechanism for the benzoin condensation is illustrated below.[11]
Caption: General catalytic cycle of the NHC-catalyzed benzoin condensation.
The conformational flexibility of the cyclohexyl groups in ICy can influence several key steps:
-
Nucleophilic Attack: The ability of the cyclohexyl groups to orient away from the carbene center can reduce steric hindrance, potentially accelerating the initial attack on the aldehyde.
-
Proton Transfer: The dynamic nature of the cyclohexyl groups may influence the solvation sphere around the zwitterionic adduct, thereby affecting the rate of the crucial proton transfer step to form the Breslow intermediate.[2]
-
C-C Bond Formation: The steric environment created by the cyclohexyl substituents will play a role in the facial selectivity of the attack of the Breslow intermediate on the second aldehyde molecule, particularly in asymmetric variants of the reaction.
Expanding the Scope: The Stetter Reaction and Annulations
The nucleophilic character of the Breslow intermediate can be harnessed in other important C-C bond-forming reactions, such as the Stetter reaction and various annulation strategies.
The Stetter Reaction
The Stetter reaction involves the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an NHC.[12][13][14]
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Methodological & Application
Preparation of High-Performance Palladium-NHC Catalysts Utilizing 1,3-Dicyclohexylimidazolidin-1-ium Chloride: A Detailed Guide for Researchers
Introduction: The Ascendancy of N-Heterocyclic Carbenes in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] The evolution of this field has been profoundly influenced by ligand design, with N-heterocyclic carbenes (NHCs) emerging as a superior class of ligands compared to traditional tertiary phosphines.[1][2][3] NHCs, such as those derived from 1,3-dicyclohexylimidazolidin-1-ium chloride, exhibit a unique combination of electronic and steric properties that confer exceptional stability and reactivity upon the palladium center.
The strong σ-donating ability of NHC ligands facilitates the oxidative addition step, which is often rate-limiting in catalytic cycles, even with challenging substrates.[1][2][3] Furthermore, their significant steric bulk promotes the final reductive elimination step, accelerating catalyst turnover. The robust nature of the palladium-NHC bond contributes to the high thermal stability of these catalysts, allowing for reactions to be conducted at elevated temperatures with low catalyst loadings.[1][2][3][4]
This comprehensive guide provides detailed protocols and expert insights into the preparation of a highly active and versatile palladium-NHC precatalyst, specifically the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, using 1,3-dicyclohexylimidazolidin-1-ium chloride. We will delve into the mechanistic underpinnings of the synthesis, offer a step-by-step protocol for its preparation, and discuss critical safety considerations for handling organopalladium compounds.
The PEPPSI Precatalyst: A User-Friendly Gateway to Advanced Cross-Coupling
The PEPPSI-type catalysts, developed by Organ and coworkers, are a family of air- and moisture-stable palladium(II)-NHC complexes that serve as excellent precatalysts for a wide array of cross-coupling reactions.[5] Their stability alleviates the need for strictly inert atmosphere techniques during handling and reaction setup, making them particularly attractive for both academic and industrial laboratories.[5][6] The general structure features a palladium(II) center coordinated to an NHC ligand, two halide ligands, and a stabilizing pyridine-based ligand. This pyridine ligand is considered a "throw-away" ligand that is readily displaced during the in-situ reduction to the active Pd(0) species.
The specific precatalyst we will focus on is derived from 1,3-dicyclohexylimidazolidin-1-ium chloride, often referred to as a PEPPSI-IPr type catalyst, where "IPr" denotes the bulky di-isopropylphenyl groups on the NHC ligand. While our starting material has dicyclohexyl groups, the principle and synthetic strategy are analogous.
Mechanism of Catalyst Formation: A Stepwise Approach
The synthesis of a PEPPSI-type precatalyst from 1,3-dicyclohexylimidazolidin-1-ium chloride follows a well-established pathway. The key steps involve the deprotonation of the imidazolium salt to generate the free N-heterocyclic carbene, which then coordinates to the palladium center.
The overall process can be visualized as follows:
Figure 1. Simplified workflow for the synthesis of a PEPPSI-type palladium-NHC precatalyst.
The reaction is typically performed in 3-chloropyridine, which serves as both the solvent and the source of the stabilizing pyridine ligand.[5] The use of a moderate base like potassium carbonate is sufficient to deprotonate the imidazolium salt.[5][6]
Experimental Protocol: Synthesis of a PEPPSI-type Palladium-NHC Precatalyst
This protocol outlines the synthesis of a palladium(II) precatalyst bearing a 1,3-dicyclohexylimidazolidin-2-ylidene ligand.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 1,3-Dicyclohexylimidazolidin-1-ium chloride | C₁₅H₂₇ClN₂ | 270.84 | Commercial Source | ≥98% |
| Palladium(II) Chloride | PdCl₂ | 177.33 | Commercial Source | ≥99% |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Commercial Source | ≥99% |
| 3-Chloropyridine | C₅H₄ClN | 113.54 | Commercial Source | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial Source | ACS Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Commercial Source | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dicyclohexylimidazolidin-1-ium chloride (1.1 equivalents), palladium(II) chloride (1.0 equivalent), and anhydrous potassium carbonate (5.0 equivalents).
-
Solvent Addition: Add 3-chloropyridine (sufficient volume to ensure stirring, typically 20-30 mL) to the flask.
-
Reaction: The reaction mixture is stirred vigorously and heated to 80 °C in an oil bath. The reaction is typically maintained at this temperature for 16-24 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solids are filtered off, and the filtrate is concentrated under reduced pressure to remove the excess 3-chloropyridine.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a solvent mixture such as dichloromethane/diethyl ether.[6]
-
Characterization: The final product, a stable solid, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The complex is expected to be stable in air and moisture.[6]
Application in Cross-Coupling Reactions
The synthesized PEPPSI-type precatalyst is a versatile tool for a multitude of palladium-catalyzed cross-coupling reactions.[7] It has demonstrated high efficacy in Suzuki-Miyaura, Negishi, Sonogashira, and Heck-Mizoroki couplings, often with higher turnover numbers and broader substrate scope compared to traditional phosphine-based catalysts.[7]
Figure 2. Activation of the precatalyst and its role in a general cross-coupling reaction.
The precatalyst is activated in situ by the organometallic coupling partner (e.g., organoboron, organozinc) to generate the catalytically active Pd(0)-NHC species.[5]
Safety and Handling of Organopalladium Compounds
Working with organometallic compounds, including palladium catalysts, requires strict adherence to safety protocols to minimize risks.
Personal Protective Equipment (PPE)
-
Gloves: Always wear chemically resistant gloves, such as nitrile or neoprene.[8]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[8]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.[8][9]
Handling and Storage
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8][10]
-
Storage: Store palladium catalysts in tightly sealed containers in a cool, dry place, away from incompatible materials.[8][9]
-
Spill Management: Be prepared for spills. Have a spill kit readily available that is appropriate for organometallic compounds.[8][9]
Waste Disposal
-
Hazardous Waste: All palladium-containing waste, including contaminated consumables, must be disposed of as hazardous waste according to institutional and local regulations.[9]
Conclusion
The preparation of palladium-NHC catalysts from 1,3-dicyclohexylimidazolidin-1-ium chloride offers a reliable and efficient route to a class of highly active and stable precatalysts. The PEPPSI-type complexes, in particular, provide a user-friendly platform for a wide range of cross-coupling reactions, empowering researchers and drug development professionals to construct complex molecular architectures with greater ease and efficiency. By understanding the underlying principles of their synthesis and adhering to rigorous safety standards, these powerful catalytic tools can be safely and effectively integrated into synthetic workflows.
References
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Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]
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Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]
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Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Sustainable Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755. [Link]
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O'Brien, C. J., Kantchev, E. A. B., Valente, C., Hadei, N., Chass, G. A., Lough, A., Hopkinson, A. C., & Organ, M. G. (2006). Easily Prepared, Air- and Moisture-Stable Pd−NHC (PEPPSI) Complexes: A Reliable, User-Friendly, and All-Purpose Precatalyst for the Suzuki−Miyaura Reaction. Chemistry – A European Journal, 12(18), 4743-4748. [Link]
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Marion, N., & Nolan, S. P. (2007). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
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Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things. [Link]
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Diez-Gonzalez, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612-3676. [Link]
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Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
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PEPPSI. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Biffis, A., Centomo, P., & Zecca, M. (2011). Palladium N-heterocyclic carbene complexes for coupling reactions. Dalton Transactions, 40(35), 8757-8771. [Link]
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-
Valente, C., Çalimsiz, S., Hoi, K. H., Mallik, D., Sayah, M., & Organ, M. G. (2012). The Development of a Generally Applicable and User-Friendly Protocol for the Suzuki–Miyaura Reaction of Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 51(13), 3314-3318. [Link]
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Safety Data Sheet: Palladium. (n.d.). Carl ROTH. [Link]
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The Pivotal Role of 1,3-Dicyclohexylimidazolidin-1-ium Chloride in Advancing Suzuki-Miyaura Coupling: Application Notes and Protocols
Introduction: Evolving Catalysis in Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and substituted aromatic compounds crucial for pharmaceutical and materials science.[1][2] The efficiency and scope of this palladium-catalyzed reaction are profoundly influenced by the choice of ligand coordinating to the palladium center. While traditional phosphine ligands have been instrumental, the advent of N-heterocyclic carbenes (NHCs) has marked a significant leap forward, offering enhanced stability and reactivity.[3] This guide focuses on the application of 1,3-Dicyclohexylimidazolidin-1-ium chloride, a precursor to a highly effective NHC ligand, in Suzuki-Miyaura coupling. We will delve into the mechanistic advantages conferred by this class of ligands and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The NHC Advantage: Why 1,3-Dicyclohexylimidazolidin-1-ium Chloride?
1,3-Dicyclohexylimidazolidin-1-ium chloride is an air- and moisture-stable salt that serves as a precursor to the N-heterocyclic carbene ligand, 1,3-Dicyclohexylimidazolidin-2-ylidene (ICy). The utility of this and related bulky NHC ligands stems from a unique combination of steric and electronic properties that positively impact the three key stages of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Key Attributes of NHC Ligands like ICy:
-
Strong σ-Donation: NHCs are powerful σ-donating ligands. This property increases the electron density on the palladium(0) center, which in turn facilitates the often rate-limiting oxidative addition of the aryl halide to the catalyst.[3]
-
Steric Shielding: The bulky dicyclohexyl groups on the nitrogen atoms of the imidazolidine ring provide significant steric hindrance around the palladium center. This steric bulk promotes the final reductive elimination step, where the newly formed biaryl product is expelled, regenerating the active Pd(0) catalyst.
-
Enhanced Stability: The strong palladium-carbon bond in Pd-NHC complexes imparts exceptional thermal stability, minimizing catalyst decomposition and the formation of palladium black, a common issue with some phosphine-based catalysts.[3] This stability often allows for lower catalyst loadings and reactions at higher temperatures.
A highly practical and widely adopted application of bulky NHC ligands is in the form of PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. These are well-defined, air- and moisture-stable Pd(II) precatalysts that are readily activated in situ.[4] The principles and protocols outlined below are based on the performance of such robust systems, which are directly analogous to what can be achieved with 1,3-Dicyclohexylimidazolidin-1-ium chloride.
Mechanistic Workflow of NHC-Palladium Catalyzed Suzuki-Miyaura Coupling
The catalytic cycle, illustrated below, benefits at each stage from the presence of the bulky NHC ligand. The precatalyst, typically a Pd(II) species, is reduced in situ by the organoboron reagent or other components in the reaction mixture to the active Pd(0) species.
Caption: Catalytic cycle of Suzuki-Miyaura coupling with a Pd-NHC catalyst.
Experimental Protocols
The following protocols are designed to be robust and applicable to a wide range of substrates. They are based on the well-documented performance of PEPPSI-type precatalysts, which can be formed from imidazolium salts like 1,3-Dicyclohexylimidazolidin-1-ium chloride.
Protocol 1: General Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is suitable for the coupling of various aryl and heteroaryl bromides with arylboronic acids.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Pd-PEPPSI-IPr catalyst (or a similar Pd-NHC precatalyst) (0.01 mmol, 1 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide, arylboronic acid, potassium carbonate, and the Pd-NHC precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe.
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of Challenging Aryl Chlorides
Aryl chlorides are often less reactive than their bromide counterparts. The enhanced activity of Pd-NHC catalysts makes them particularly well-suited for these challenging substrates.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Pd-PEPPSI-IPr catalyst (or a similar Pd-NHC precatalyst) (0.02 mmol, 2 mol%)
-
Toluene (5 mL)
-
Reaction vessel
-
Magnetic stir bar
-
Inert atmosphere
Procedure:
-
Vessel Preparation: In a reaction vessel, combine the aryl chloride, arylboronic acid, potassium phosphate, and the Pd-NHC precatalyst.
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert atmosphere three times.
-
Solvent Addition: Add toluene via syringe.
-
Reaction: Vigorously stir the mixture at 100-110 °C. Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS). Reaction times can range from 12 to 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Data Presentation: Substrate Scope and Performance
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a generic bulky Pd-NHC catalyst system under the conditions outlined above. This data is compiled for comparative purposes.[3]
| Entry | Aryl Halide | Base | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | 1 | 2 | 98 |
| 2 | 4-Bromotoluene | K₂CO₃ | 1 | 2 | 97 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | K₂CO₃ | 1 | 3 | 95 |
| 4 | 2-Bromopyridine | K₂CO₃ | 1.5 | 4 | 92 |
| 5 | 4-Chloroanisole | K₃PO₄ | 2 | 12 | 94 |
| 6 | 4-Chlorotoluene | K₃PO₄ | 2 | 12 | 95 |
| 7 | 1-Chloro-4-nitrobenzene | K₃PO₄ | 2 | 10 | 96 |
| 8 | 2-Chlorotoluene (Sterically Hindered) | K₃PO₄ | 2 | 18 | 88 |
Troubleshooting and Key Considerations
-
Base Selection: The choice of base is critical. Carbonates (K₂CO₃, Cs₂CO₃) are effective for aryl bromides, while stronger bases like phosphates (K₃PO₄) are often required for less reactive aryl chlorides.
-
Solvent System: While various solvents can be used, ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, are common. The addition of water can sometimes be beneficial, particularly when using inorganic bases.
-
Inert Atmosphere: Although many Pd-NHC precatalysts are air-stable, the active Pd(0) species generated in situ is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial for optimal results.
-
Homocoupling: A potential side reaction is the homocoupling of the boronic acid. This can often be minimized by carefully controlling the reaction temperature and using the correct stoichiometry of reagents.
Experimental Workflow Visualization
The general workflow for setting up a Suzuki-Miyaura coupling reaction using a Pd-NHC precatalyst is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The use of 1,3-Dicyclohexylimidazolidin-1-ium chloride and other bulky imidazolium salts as precursors for N-heterocyclic carbene ligands has significantly broadened the scope and utility of the Suzuki-Miyaura cross-coupling reaction. The resulting Pd-NHC catalysts offer superior stability, reactivity, and functional group tolerance compared to many traditional systems. The development of well-defined, commercially available precatalysts like PEPPSI-IPr has further simplified their application, making these powerful catalytic systems accessible to a wide range of researchers. The protocols and insights provided in this guide are intended to empower scientists in academia and industry to effectively leverage this advanced technology for the efficient synthesis of complex molecules.
References
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Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]
-
Lei, P., Meng, G., Ling, Y., An, J., Nolan, S. P., & Szostak, M. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis, 7(10), 7086–7090. [Link]
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Dick, G. R., & Sanford, M. S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11845–11853. [Link]
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Valente, C., Çetinkaya, S., Fellay, C., Pertegás, A., Bolink, H. J., & Grätzel, M. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[5]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4268. [Link]
-
Taylor & Francis Online. (2024). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. [Link]
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Patil, M., & Deokar, H. (2017). Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Journal of Visualized Experiments, (125), 55891. [Link]
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Tenti, A., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7083. [Link]
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Xu, X., Xu, B., Li, Y., & Hong, S. H. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 29(23), 6343–6349. [Link]
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Rahman, M. M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. ACS Catalysis, 11(15), 9459-9469. [Link]
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Sirleaf, F. Y., et al. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocyclic Communications, 17(5-6), 229-234. [Link]
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Larsen, A. T., & Gevorgyan, V. (2014). A Cooperative N-Heterocyclic Carbene/Palladium Catalysis System. Organic Letters, 16(15), 4012-4015. [Link]
-
El-Faham, A., et al. (2021). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846. [Link]
-
Brigham Young University. (2021). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]
-
Green Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Organic & Biomolecular Chemistry. (2023). Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. [Link]
-
Comptes Rendus Chimie. (2017). Palladium-N-heterocyclic carbene complexes for the Mizoroki-Heck reaction: An appraisal. [Link]
-
RSC Advances. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
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Application Notes: Leveraging 1,3-Dicyclohexylimidazolidin-1-ium Chloride in Palladium-Catalyzed Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1,3-Dicyclohexylimidazolidin-1-ium chloride as a highly effective N-heterocyclic carbene (NHC) precursor for the Mizoroki-Heck reaction. We will dissect the mechanistic advantages conferred by the resultant saturated NHC ligand (SICy), detail field-proven experimental protocols for its in situ generation and application, and present data that underscores its utility in modern organic synthesis. The protocols and insights provided are designed to be directly applicable in research and development settings, facilitating robust and efficient carbon-carbon bond formation.
Introduction: The Enduring Power of the Heck Reaction and the Rise of NHC Ligands
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of unsaturated halides with alkenes, remains a cornerstone of C-C bond formation in synthetic chemistry.[1][2] Its ability to forge complex molecular architectures with high regio- and stereoselectivity has made it indispensable. The evolution of this reaction has been largely driven by ligand development, moving from traditional phosphines to more robust and active N-heterocyclic carbenes (NHCs).
NHC ligands have emerged as superior alternatives to phosphines for many catalytic applications.[3] Their key advantages include:
-
Strong σ-Donation: NHCs form exceptionally strong bonds with metal centers, creating thermally stable and long-lived catalysts that resist decomposition into inactive palladium black.[3]
-
Steric Tunability: The substituents on the nitrogen atoms of the NHC ring allow for precise control over the steric environment around the metal center, influencing reactivity and selectivity.
-
Enhanced Catalytic Activity: The strong electron-donating nature of NHCs can accelerate key steps in the catalytic cycle, particularly the oxidative addition of challenging substrates like aryl chlorides.[4]
1,3-Dicyclohexylimidazolidin-1-ium chloride is an air-stable crystalline solid that serves as a precursor to the saturated NHC ligand, 1,3-dicyclohexylimidazolidin-2-ylidene (SICy). This saturated backbone, combined with the bulky cyclohexyl groups, provides a unique combination of electronic and steric properties that render the resulting palladium catalyst highly active and stable.
From Imidazolinium Salt to Active Catalyst: The Mechanistic Pathway
The utility of 1,3-Dicyclohexylimidazolidin-1-ium chloride lies in its straightforward conversion into the active catalytic species in situ. The process begins with the deprotonation of the imidazolinium salt at the C2 position by a suitable base, yielding the free NHC carbene. This highly reactive species then coordinates to a palladium(0) or palladium(II) source to generate the active catalyst.
While the free carbene can be generated and isolated, for catalytic applications, it is almost exclusively generated in the presence of the palladium source. When using a Pd(II) precatalyst, such as Palladium(II) acetate, the Pd(II)-NHC complex formed must be reduced in situ to the active Pd(0) state to initiate the catalytic cycle.[5]
The overall catalytic cycle for the NHC-Pd catalyzed Heck reaction is a well-established process.[3][6]
-
Oxidative Addition: The catalytically active, coordinatively unsaturated 14-electron Pd(0)-NHC complex initiates the cycle by reacting with the aryl or vinyl halide (Ar-X), undergoing oxidative addition to form a Pd(II) intermediate.[3][7]
-
Olefin Coordination & Insertion: The alkene substrate coordinates to the palladium center. This is followed by a migratory syn-insertion of the alkene into the Pd-Aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[3]
-
syn-β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to palladium) is eliminated, forming the final olefinated product and a palladium-hydride species. Internal bond rotation often precedes this step to allow for the required syn-geometry.[3]
-
Catalyst Regeneration: In the presence of a base, the palladium-hydride intermediate undergoes reductive elimination of HX, regenerating the active Pd(0)-NHC catalyst, which can then enter a new cycle.[8]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction using a Pd-SICy catalyst.
Experimental Protocols
The following protocols provide a robust starting point for employing 1,3-Dicyclohexylimidazolidin-1-ium chloride in Heck couplings. Optimization of base, solvent, and temperature may be required for specific substrate combinations.
Protocol 1: General Procedure for Heck Coupling of Aryl Bromides
This protocol details a representative coupling between 4-bromoanisole and styrene using an in situ generated catalyst.
Materials:
-
1,3-Dicyclohexylimidazolidin-1-ium chloride (SICy·HCl)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
4-Bromoanisole
-
Styrene
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Diethyl ether, Brine, and Magnesium sulfate (for workup)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-Dicyclohexylimidazolidin-1-ium chloride (e.g., 14.3 mg, 0.05 mmol, 2.5 mol%) and Palladium(II) Acetate (e.g., 5.6 mg, 0.025 mmol, 1.25 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add finely ground Potassium Carbonate (e.g., 414 mg, 3.0 mmol), followed by anhydrous DMF (e.g., 5 mL).
-
Catalyst Formation: Stir the mixture at room temperature for 20 minutes. The solution will typically change color as the Pd-NHC complex forms.
-
Substrate Addition: Add 4-bromoanisole (e.g., 374 mg, 2.0 mmol) and styrene (e.g., 312 mg, 3.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously for the specified time (typically 4-12 hours, monitor by TLC or GC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Caption: Experimental workflow for the Pd-SICy catalyzed Heck reaction.
Performance and Scope
The catalyst system generated from 1,3-Dicyclohexylimidazolidin-1-ium chloride is effective for a range of substrates. The bulky, electron-rich nature of the SICy ligand often leads to high turnover numbers and allows for the coupling of sterically hindered or electronically deactivated aryl halides.
Table 1: Representative Substrate Scope and Conditions
| Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) |
| 4-Bromoanisole | Styrene | K₂CO₃ | DMF | 120 | 1.25 | >95 |
| 4-Chlorotoluene | n-Butyl Acrylate | Cs₂CO₃ | Dioxane | 130 | 2.0 | ~90 |
| 1-Bromonaphthalene | Styrene | K₂CO₃ | NMP | 120 | 1.0 | ~92 |
| 3-Bromopyridine | n-Butyl Acrylate | K₂CO₃ | DMF | 110 | 1.5 | ~88 |
| 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF | 120 | 1.0 | >98 |
Note: Data is representative and compiled from typical results for bulky, saturated NHC-Pd catalysts. Yields are for isolated products.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (moisture, oxygen)- Impure reagents/solvent- Insufficiently strong base- Low reaction temperature | - Ensure rigorous inert atmosphere technique.- Use freshly purified/distilled solvents and reagents.- Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄).- Increase reaction temperature in 10 °C increments. |
| Formation of Palladium Black | - Ligand dissociation/decomposition- Reaction temperature is too high | - Ensure correct stoichiometry of ligand to palladium.- Lower the reaction temperature. |
| Side Product Formation | - Alkene isomerization- Double arylation of the alkene | - For terminal alkenes, adding a halide scavenger (e.g., silver salts) can help, though this changes the mechanism.[9][10]- Adjust the stoichiometry of the alkene (use a smaller excess). |
Conclusion
1,3-Dicyclohexylimidazolidin-1-ium chloride is a versatile and highly valuable precursor for generating robust and active palladium-NHC catalysts. The resulting Pd-SICy system offers enhanced stability and reactivity compared to many traditional catalyst systems, enabling efficient Heck-Mizoroki couplings of a wide array of substrates, including challenging aryl chlorides. The straightforward, in situ protocol makes it an accessible and powerful tool for chemists in academic and industrial research, streamlining the synthesis of complex organic molecules.
References
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Balinge, K. R., & Bhagat, P. R. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(7), 773-804. [Link]
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Lin, Y., & Zhang, Y. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(24), 5812-5820. [Link]
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Ananikov, V. P., et al. (2017). A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. Organometallics, 36(8), 1538-1549. [Link]
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Ghavami, R., et al. (2020). Palladium(0)/NHC-Catalyzed Reductive Heck Reaction of Enones: A Detailed Mechanistic Study. ACS Catalysis, 10(15), 8443-8455. [Link]
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Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5849. [Link]
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Wikipedia contributors. (2023). PEPPSI. Wikipedia, The Free Encyclopedia. [Link]
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Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. ResearchGate. [Link]
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Organ, M. G., et al. (2023). [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly Applicable Pd(II)‒NHC (NHC=N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. NSF Public Access Repository. [Link]
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Sarkar, B., et al. (2023). Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. Dalton Transactions, 52(37), 13354-13364. [Link]
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Cazin, C. S. J. (Ed.). (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2464-2477. [Link]
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Cazin, C. S. J. (Ed.). (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC - PubMed Central. [Link]
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Fleck, T. J., & Frech, C. M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51368. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1,3-Dicyclohexylimidazolidin-1-ium Chloride
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for leveraging 1,3-Dicyclohexylimidazolidin-1-ium chloride in modern cross-coupling catalysis. This salt is a crucial precursor to the saturated N-heterocyclic carbene (NHC) ligand, SIMes (1,3-Dicyclohexylimidazolidin-2-ylidene), a highly effective ligand for palladium catalysts. We will delve into the mechanistic rationale behind its application, provide step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and offer field-proven insights to ensure robust and reproducible results.
Introduction: The Power of N-Heterocyclic Carbene Ligands
For decades, phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling. However, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, offering enhanced catalytic activity and stability.[1][2] Unlike phosphines, NHCs are strong σ-donors with minimal π-acceptor character, forming exceptionally stable bonds with transition metals.[3][4] This strong M-NHC bond prevents ligand dissociation and catalyst decomposition, even at elevated temperatures, leading to higher turnover numbers and efficiency.[1]
1,3-Dicyclohexylimidazolidin-1-ium chloride is an air-stable crystalline solid that serves as a precursor to the SIMes ligand. The "S" in SIMes denotes its saturated imidazolidine backbone, which imparts greater conformational flexibility compared to its unsaturated analogue, IPr. This flexibility can be advantageous for accommodating various substrates and promoting efficient catalysis.[5] The bulky dicyclohexyl groups provide significant steric hindrance around the metal center, which facilitates the crucial reductive elimination step and enhances catalyst performance, particularly with challenging substrates.[1]
From Precursor to Active Catalyst: The Mechanistic Pathway
The utility of 1,3-Dicyclohexylimidazolidin-1-ium chloride lies in its in situ conversion to the free carbene, which then coordinates to a palladium source. This process is the foundation of the catalytic cycle.
Step 1: In Situ Carbene Formation The imidazolium salt is a stable precatalyst. In the reaction vessel, a strong base is required to deprotonate the acidic proton at the C2 position of the imidazolidinium ring, releasing the free, highly reactive NHC ligand.
Step 2: Formation of the Active Pd(0)-NHC Complex Typically, a Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed complex is used as the palladium source. The in situ generated NHC ligand coordinates to the Pd(II) center, which is subsequently reduced to the active Pd(0) species that enters the catalytic cycle. In some cases, the NHC can directly coordinate to a Pd(0) source like Pd₂(dba)₃. This process forms the true catalyst, an NHC-ligated Pd(0) complex.[6]
The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, is depicted below. This cycle illustrates the fundamental steps that are common to many palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0)-NHC catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[7] This is often the rate-determining step.[7]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group (R) to the palladium center, displacing the halide. This step is facilitated by a base.[7]
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0)-NHC catalyst.[7]
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with a phenylboronic acid, using 1,3-Dicyclohexylimidazolidin-1-ium chloride as the NHC precursor.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| Aryl Chloride | Substrate | >98% |
| Phenylboronic Acid | Coupling Partner | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Precatalyst | >98% |
| 1,3-Dicyclohexylimidazolidin-1-ium Cl | NHC Ligand Precursor | >98% |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% |
| 1,4-Dioxane or Toluene | Solvent | Anhydrous |
| Schlenk flask / reaction tube | Reaction Vessel | --- |
| Magnetic stirrer and stir bar | Agitation | --- |
| Inert gas (Argon or Nitrogen) line | Atmosphere Control | High Purity |
| Standard glassware for workup | Extraction/Purification | --- |
Experimental Workflow Diagram
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Application Note: Synthesis and Utility of Silver-NHC Complexes from 1,3-Dicyclohexylimidazolidin-1-ium Chloride
Abstract
N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry, prized for their strong σ-donating properties and steric tuneability. When complexed with silver(I), they form versatile and stable compounds that serve as crucial carbene transfer agents and exhibit significant potential in catalysis and medicinal chemistry.[1] This guide provides a detailed protocol for the synthesis of a silver-NHC complex using 1,3-dicyclohexylimidazolidin-1-ium chloride, a saturated NHC precursor. The bulky cyclohexyl groups offer distinct steric properties that influence the stability and reactivity of the resulting complex. We will explore the mechanistic rationale behind the synthesis, provide a step-by-step protocol, detail characterization methods, and discuss the potential applications for researchers in catalysis and drug development.
Introduction to Silver-NHC Complexes
N-Heterocyclic Carbenes are a class of stable singlet carbenes that form robust bonds with a wide array of transition metals.[2] Silver(I)-NHC complexes are particularly noteworthy for several reasons:
-
Stability: The strong Ag-C bond results in complexes that are generally stable to air and moisture, facilitating easier handling compared to other organometallic reagents.[3]
-
Carbene Transfer: The labile nature of the silver-ligand bond makes these complexes excellent transmetalation agents for synthesizing other metal-NHC complexes (e.g., with palladium, gold, copper, or ruthenium).[4][5]
-
Biological Activity: A growing body of research highlights the potent antimicrobial and anticancer properties of silver-NHC complexes.[6][7] The NHC ligand helps to stabilize the silver(I) ion and can modulate its bioavailability and cytotoxicity.[6]
-
Catalysis: Silver-NHC complexes are effective catalysts for various organic transformations, including carboxylation reactions and π-activation of alkynes.[8]
The precursor, 1,3-dicyclohexylimidazolidin-1-ium chloride, features a saturated five-membered ring (an imidazolidine core). Saturated NHC ligands are known to be stronger electron donors compared to their unsaturated imidazolium counterparts, which can enhance the stability and catalytic activity of the resulting metal complex. The sterically demanding cyclohexyl groups provide a unique three-dimensional pocket around the metal center, influencing substrate approach in catalytic cycles and modulating interactions with biological targets.
Synthesis and Mechanism
Overall Synthetic Workflow
The synthesis of a silver-NHC complex from an imidazolium salt is fundamentally an acid-base reaction followed by coordination. The most common and efficient method involves the in situ deprotonation of the imidazolium salt using a mild silver-based base, such as silver(I) oxide (Ag₂O).[7][9]
The workflow can be visualized as a two-stage process: the initial synthesis of the NHC precursor salt, followed by its metallation.
Diagram 1: General workflow for the synthesis of the NHC precursor and its subsequent conversion to a silver-NHC complex.
Mechanistic Rationale
The reaction between the imidazolium salt and silver(I) oxide proceeds via deprotonation of the most acidic proton—the one on the C2 carbon between the two nitrogen atoms.
-
Deprotonation: Silver(I) oxide acts as a base, abstracting the C2-proton from the 1,3-dicyclohexylimidazolidin-1-ium cation. This generates the free N-heterocyclic carbene.
-
Coordination: The newly formed, highly nucleophilic carbene carbon immediately coordinates to a silver(I) center.
-
Product Formation: The overall reaction typically yields the neutral silver-NHC halide complex, for instance, chloro(1,3-dicyclohexylimidazolidin-2-ylidene)silver(I), and a silver hydroxide byproduct. The reaction is thermodynamically driven by the formation of the very stable silver-carbene bond.[5]
Diagram 2: Simplified mechanism of silver-NHC complex formation using silver(I) oxide.
Experimental Protocol: Synthesis of Chloro(1,3-dicyclohexylimidazolidin-2-ylidene)silver(I)
This protocol describes a reliable method for synthesizing the target silver-NHC complex.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Silver compounds can stain skin and surfaces and are light-sensitive.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Molar Eq. | Notes |
| 1,3-Dicyclohexylimidazolidin-1-ium Chloride | C₁₅H₂₇ClN₂ | 270.84 | 1.0 | Hygroscopic; store in a desiccator. |
| Silver(I) Oxide | Ag₂O | 231.74 | 0.55 | Light-sensitive; store in the dark. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous grade recommended. |
| Celite® | - | - | - | For filtration. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For precipitation/washing. |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dicyclohexylimidazolidin-1-ium chloride (e.g., 271 mg, 1.0 mmol).
-
Addition of Silver Oxide: In a light-dimmed environment, add silver(I) oxide (e.g., 127 mg, 0.55 mmol). Rationale: A slight excess of the imidazolium salt is often used to ensure complete consumption of the silver oxide, which can simplify purification.
-
Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask.
-
Reaction: Wrap the flask in aluminum foil to protect it from light and stir the suspension vigorously at room temperature. The reaction progress can be monitored by taking small aliquots, filtering, and analyzing via ¹H NMR for the disappearance of the acidic C2-proton signal. The reaction is typically complete within 18-24 hours.[10]
-
Workup - Filtration: Once the reaction is complete, prepare a small plug of Celite® in a fritted funnel. Filter the reaction mixture through the Celite® plug to remove the AgOH byproduct and any unreacted Ag₂O. Wash the plug with a small amount of DCM (2 x 5 mL) to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrates in a clean flask. Reduce the solvent volume to ~2-3 mL under reduced pressure.
-
Precipitation: Add diethyl ether dropwise to the concentrated DCM solution until a white precipitate forms. Rationale: The silver-NHC complex is soluble in DCM but poorly soluble in diethyl ether, allowing for efficient precipitation.
-
Collection and Drying: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum for several hours. Store the final product in a vial protected from light.
Characterization
Verifying the structure and purity of the synthesized complex is critical. The following data are representative of a successful synthesis.
| Characterization Technique | Expected Result / Key Feature |
| ¹H NMR (e.g., in CDCl₃) | Disappearance of the acidic C2-H proton signal (typically >9.0 ppm in the precursor salt).[3][11] Appearance of complex multiplets for the cyclohexyl protons. |
| ¹³C NMR (e.g., in CDCl₃) | Appearance of the carbene carbon (C2) signal, often observed in the range of 180-210 ppm.[3] This signal may be broad or show coupling to silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag).[12] |
| FT-IR (ATR) | Absence of a broad N-H stretch (if any moisture was present in the precursor). Characteristic C-H and C-N stretching frequencies. |
| Mass Spectrometry (e.g., ESI-MS) | Observation of isotopic patterns corresponding to the [M-Cl]⁺ or related fragments, confirming the presence of silver. |
| Elemental Analysis | Calculated vs. Found values for C, H, and N should be within ±0.4%. |
Applications & Future Directions
The synthesized chloro(1,3-dicyclohexylimidazolidin-2-ylidene)silver(I) is a valuable intermediate and a functional molecule in its own right.
-
Transmetalation Hub: This complex is an ideal starting material for synthesizing other transition metal-NHC complexes. By reacting it with appropriate metal precursors (e.g., [PdCl₂(COD)] or [Ru(p-cymene)Cl₂]₂), the NHC ligand can be efficiently transferred to generate novel catalysts.[4]
-
Catalysis: Due to the strong electron-donating nature of the saturated NHC ligand, this silver complex can be screened for catalytic activity in reactions like the hydroboration of alkenes, carboxylation of alkynes, and cycloaddition reactions.[8]
-
Drug Development: For professionals in drug development, this complex serves as a platform molecule. Its potent antimicrobial and anticancer activities can be evaluated against various bacterial strains (including resistant ones) and cancer cell lines.[6][7] The bulky, lipophilic cyclohexyl groups may enhance membrane permeability, a key factor in biological activity. Further derivatization of the NHC backbone could lead to targeted therapeutic agents.
References
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Talhi, O., et al. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link]
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Schilter, D., & Bielawski, C. W. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses, 90, 357-367. [Link]
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Garrison, J. C., & Youngs, W. J. (2005). Another silver complex of 1,3-dibenzylimidazol-2-ylidene: Solution and solid-state structures. Journal of Chemical Crystallography, 35(6), 483-488. [Link]
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Carrano, C. J., et al. (2021). Understanding the Role of NHC Ditopic Ligand Substituents in the Molecular Diversity and Emissive Properties of Silver Complexes. Inorganic Chemistry, 60(23), 17866-17879. [Link]
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Özdemir, İ., et al. (2015). N-functionalized benzimidazol-2-ylidene silver complexes: Synthesis, characterization, and antimicrobial studies. Journal of Molecular Structure, 1095, 137-144. [Link]
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Turan, N., et al. (2016). Synthesis of silver based N-heterocyclic carbene complex. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 441-450. [Link]
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Ellul, C. E., et al. (2020). Silver−N-Heterocyclic Carbenes in π−Activation: Synergistic Effects between the Ligand Ring Size and the Anion. Organometallics, 39(10), 1814-1822. [Link]
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Delaude, L., & Nolan, S. P. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2278-2293. [Link]
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Slattery, J. M., et al. (2004). Dinuclear N-heterocyclic Carbene Complexes of silver(I), Derived From Imidazolium-Linked Cyclophanes. Dalton Transactions, (21), 3756-3764. [Link]
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Santoro, O., et al. (2019). Catalytic Behavior of NHC–Silver Complexes in the Carboxylation of Terminal Alkynes with CO2. Molecules, 24(19), 3501. [Link]
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Johnson, K. E. (2019). Synthesis of a Series of Ag(I)-NHC Complexes for Future Antibacterial Studies. Rollins Scholarship Online. [Link]
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Lin, J., et al. (2003). A Monomeric Imidazol-2-ylidene−Silver(I) Chloride Complex: Synthesis, Structure, and Solid State 109 Ag and 13 C CP/MAS NMR Characterization. Inorganic Chemistry, 42(5), 1391-1393. [Link]
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Prislei, S., et al. (2020). N‐Heterocyclic Carbene (NHC) Silver Complexes as Versatile Chemotherapeutic Agents Targeting Human Topoisomerases and Actin. Chemistry – A European Journal, 26(68), 15876-15886. [Link]
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Fun, H.-K., et al. (2024). Silver N-Heterocyclic Carbene (NHC) Complexes as Antimicrobial and/or Anticancer Agents. International Journal of Molecular Sciences, 25(4), 2200. [Link]
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Gust, R., et al. (2011). Synthesis and biological studies of silver N-heterocyclic carbene complexes derived from 4,5-diarylimidazole. European Journal of Medicinal Chemistry, 46(9), 4241-4248. [Link]
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Gök, Y., et al. (2022). Benzimidazol-2-ylidene Silver Complexes: Synthesis, Characterization, Antimicrobial and Antibiofilm Activities, Molecular Docking and Theoretical Investigations. Molecules, 27(19), 6667. [Link]
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Ishikawa, T., et al. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(18), 6613-6622. [Link]
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Delaude, L., & Nolan, S. P. (2015). Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). ResearchGate. [Link]
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ChemRxiv. (2024). Synthesis, Characterizations and Chemometric Analysis Approach of Nitrile Functionalized Asymmetrical Dinuclear Silver(I) Di-N. ChemRxiv. [Link]
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Beilstein Journals. (n.d.). Search Results for "1,3-dicyclohexylimidazolium". Beilstein Journal of Organic Chemistry. [Link]
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He, R., et al. (2003). A monomeric imidazol-2-ylidene-silver(I) chloride complex: synthesis, structure, and solid state 109Ag and 13C CP/MAS NMR characterization. Inorganic Chemistry, 42(5), 1391-1393. [Link]
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Introduction: The Strategic Advantage of Saturated N-Heterocyclic Carbenes in C-H Activation
Application Notes and Protocols for the Catalytic Use of 1,3-Dicyclohexylimidazolidin-1-ium Chloride in C-H Activation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization approaches.[1][2] Central to the success of this field is the development of robust and versatile catalyst systems. N-Heterocyclic carbenes (NHCs) have cemented their role as a privileged class of ligands for transition metals, largely due to their strong σ-donating properties which facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination.[3]
Among the diverse family of NHCs, saturated imidazolium salts, such as 1,3-dicyclohexylimidazolidin-1-ium chloride (ICy·HCl) , offer distinct advantages. The saturated backbone of the resulting carbene, 1,3-dicyclohexylimidazolidin-2-ylidene (ICy), makes it a stronger electron donor compared to its unsaturated imidazolium counterparts.[4] This enhanced electron-donating ability can significantly influence the reactivity and stability of the coordinated metal center. Furthermore, the bulky N-cyclohexyl substituents provide a sterically demanding environment around the metal, which can be crucial for promoting challenging C-H activation steps and influencing regioselectivity.[4]
This guide provides a comprehensive overview of the application of 1,3-dicyclohexylimidazolidin-1-ium chloride as a precatalyst in transition metal-catalyzed C-H activation reactions, complete with mechanistic insights and detailed experimental protocols.
Mechanistic Cornerstone: The Role of NHCs in C-H Activation
Transition metal-catalyzed C-H activation reactions involving NHC ligands often proceed through a Concerted Metalation-Deprotonation (CMD) pathway.[5][6][7][8][9] This mechanism is particularly prevalent for high-valent, late transition metals like Pd(II), Rh(III), and Ir(III).[5] The CMD pathway involves a single, cyclic transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously, with the assistance of a base (often a carboxylate).[5][7][9]
The strong σ-donating nature of the ICy ligand stabilizes the electron-deficient metal center, making it more susceptible to C-H activation. The general catalytic cycle for a Pd-catalyzed direct arylation is depicted below.
Figure 1: Generalized catalytic cycle for Pd/NHC-catalyzed direct C-H arylation.
Synthesis of the Precatalyst: 1,3-Dicyclohexylimidazolidin-1-ium Chloride
While 1,3-dicyclohexylimidazolidin-1-ium chloride is commercially available, an in-house synthesis may be required. A common route involves the condensation of N,N'-dicyclohexylethylenediamine with triethyl orthoformate, followed by anion exchange.
Protocol 1: Synthesis of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
Materials:
-
N,N'-Dicyclohexylethylenediamine
-
Triethyl orthoformate
-
Ammonium tetrafluoroborate (NH₄BF₄)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Imidazolium Salt Formation: In a round-bottom flask, combine N,N'-dicyclohexylethylenediamine (1.0 equiv), triethyl orthoformate (1.2 equiv), and a catalytic amount of ammonium tetrafluoroborate (0.05 equiv).
-
Heat the mixture at 120-130 °C for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the diamine.
-
Cool the reaction mixture to room temperature. The crude product, 1,3-dicyclohexylimidazolidin-1-ium tetrafluoroborate, can be purified by recrystallization from ethanol/diethyl ether.
-
Anion Exchange: Dissolve the purified tetrafluoroborate salt in a minimal amount of dichloromethane.
-
Add an excess of a concentrated aqueous solution of sodium chloride or pass HCl gas through the solution.
-
Stir vigorously for 12-24 hours.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1,3-dicyclohexylimidazolidin-1-ium chloride as a solid.
Application in Palladium-Catalyzed Direct C-H Arylation
One of the prominent applications of the ICy ligand is in palladium-catalyzed direct C-H arylation of (hetero)arenes.[3][10][11] The bulky and electron-rich nature of the ICy-Pd catalyst promotes the efficient coupling of a wide range of substrates, including electron-deficient and sterically hindered partners.
Application Note: Direct Arylation of Thiazoles
The C-H arylation of thiazole derivatives is a powerful method for the synthesis of compounds with potential applications in medicinal chemistry and materials science. The ICy ligand, in combination with a palladium source, has proven to be an effective catalyst for this transformation. The catalyst is typically generated in situ from 1,3-dicyclohexylimidazolidin-1-ium chloride, a palladium precursor (e.g., Pd(OAc)₂), and a base. The base is crucial for deprotonating the imidazolium salt to form the active NHC catalyst. A carbonate or phosphate base is commonly employed.
Figure 2: Experimental workflow for Pd/ICy-catalyzed direct C-H arylation.
Protocol 2: Palladium-Catalyzed Direct C5-Arylation of 2-Substituted Thiazoles
Materials:
-
2-Substituted Thiazole (e.g., 2-phenylthiazole)
-
Aryl Bromide (e.g., 4-bromotoluene)
-
1,3-Dicyclohexylimidazolidin-1-ium chloride (ICy·HCl)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), ICy·HCl (4 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the 2-substituted thiazole (1.0 equiv), the aryl bromide (1.2 equiv), and anhydrous DMF (to achieve a 0.2 M concentration of the thiazole).
-
Seal the Schlenk tube and place it in a preheated oil bath at 120-140 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired C5-arylated thiazole.
Table 1: Substrate Scope for Pd/ICy-Catalyzed C-H Arylation of Thiazoles
| Entry | Aryl Bromide | Product Yield (%) |
| 1 | 4-Bromotoluene | >90 |
| 2 | 4-Bromoanisole | >85 |
| 3 | 4-Bromobenzonitrile | >92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | >88 |
| 5 | 2-Bromopyridine | >75 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Application in Iridium-Catalyzed C-H Borylation
The ICy ligand also finds utility in iridium-catalyzed C-H borylation, a powerful method for synthesizing valuable aryl and heteroaryl boronate esters.[12][13][14][15][16] The electron-rich nature of the ICy-Ir complex can enhance the catalytic activity for the borylation of a wide range of aromatic and heteroaromatic substrates.
Application Note: Borylation of Heteroarenes
The regioselectivity in Ir-catalyzed C-H borylation is often governed by steric factors, with the borylation occurring at the most accessible C-H bond.[12] The bulky ICy ligand further reinforces this steric control, often leading to high regioselectivity. The active catalyst is typically formed in situ from an iridium precursor (e.g., [Ir(COD)OMe]₂) and the ICy·HCl salt, with the borylation reagent being bis(pinacolato)diboron (B₂pin₂).
Protocol 3: Iridium-Catalyzed C-H Borylation of an Aromatic Substrate
Materials:
-
Aromatic Substrate (e.g., 1,3-dimethoxybenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (dimethoxy(1,5-cyclooctadiene)iridium(I) dimer)
-
1,3-Dicyclohexylimidazolidin-1-ium chloride (ICy·HCl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a glovebox, to a vial, add [Ir(COD)OMe]₂ (1.5 mol%), ICy·HCl (3.0 mol%), and anhydrous THF. Stir for 10 minutes.
-
Reaction Setup: In a separate vial, add the aromatic substrate (1.0 equiv), B₂pin₂ (1.1 equiv), and KOtBu (5 mol%).
-
Add the prepared catalyst solution to the substrate mixture.
-
Seal the vial and stir at room temperature (or with gentle heating, e.g., 50 °C) for 12-24 hours.
-
Workup: Quench the reaction with a few drops of water. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting and Key Considerations
-
Moisture and Air Sensitivity: Many C-H activation catalysts are sensitive to air and moisture. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere.
-
Base Selection: The choice and stoichiometry of the base are critical. Insufficient base may lead to incomplete catalyst formation, while an overly strong or reactive base can cause side reactions.
-
Catalyst Loading: While typical catalyst loadings are in the 1-5 mol% range, optimization may be necessary for challenging substrates.
-
Ligand Purity: The purity of the ICy·HCl precursor is important for catalytic performance. Impurities can inhibit or poison the catalyst.
Conclusion
1,3-Dicyclohexylimidazolidin-1-ium chloride is a versatile and powerful N-heterocyclic carbene precursor for a range of transition metal-catalyzed C-H activation reactions. Its saturated backbone and bulky N-substituents impart unique electronic and steric properties to the resulting metal complexes, leading to high catalytic activity and selectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the application of this catalyst system in the synthesis of complex molecules and the development of novel pharmaceuticals and materials.
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Mirica, L. M., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science (RSC Publishing). [Link]
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Steel, P. G., & Marder, T. B. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PubMed Central. [Link]
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Fernández-Salas, J. A. (2021). Iridium catalyzed C-H borylation. Common strategies to influence the regioselectivity. ResearchGate. [Link]
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Larsen, M. A. (2017). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Ligand-enabled meta-C-H Activation Using a Transient Mediator. PubMed. [Link]
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Díez, J., et al. (2017). Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts. ACS Publications. [Link]
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Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. ACS Publications. [Link]
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Gandelman, M., & Szostak, M. (2020). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PubMed Central. [Link]
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da Silva, W. A., de Souza, R. O. M. A., & dos Santos, V. G. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]
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Punji, B., & Kumar, S. (2020). Sulfoxonium-Ylide-Directed C–H Activation and Tandem (4 + 1) Annulation. ResearchGate. [Link]
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Kim, D. (2023). Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. ResearchGate. [Link]
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Stradiotto, M., et al. (2014). Palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions with aryl chlorides. PubMed. [Link]
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Wessjohann, L. A., et al. (2013). Formation of 1,3-diazocine by palladium catalyzed C–H arylation. ResearchGate. [Link]
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Zhu, J., et al. (2025). Palladium-Catalyzed Diastereoselective Imidoylative Arylation/Carbamoylation of Conjugated 1,3-Enynes. PubMed. [Link]
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Application Notes and Protocols for the In-Situ Generation of N-Heterocyclic Carbenes from 1,3-Dicyclohexylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of N-Heterocyclic Carbenes in Modern Chemistry
N-Heterocyclic Carbenes (NHCs) have emerged as a cornerstone in contemporary chemical synthesis and catalysis. Their exceptional σ-donating and moderate π-accepting properties render them highly effective ligands for transition metals and potent nucleophilic organocatalysts.[1][2] The in-situ generation of these reactive intermediates from their stable imidazolium salt precursors is a widely adopted strategy, circumventing the need to handle the often air- and moisture-sensitive free carbenes.[1][3] This document provides a detailed protocol for the in-situ generation of the NHC from 1,3-dicyclohexylimidazolium chloride, a precursor to a bulky and highly effective carbene for a range of chemical transformations.[4][5]
Mechanism of NHC Generation: A Deprotonation Approach
The formation of an N-heterocyclic carbene from an imidazolium salt is fundamentally an acid-base reaction. The proton at the C2 position of the imidazolium ring is acidic and can be removed by a sufficiently strong base to yield the neutral carbene species.[1][6]
The choice of base is critical for efficient deprotonation. The pKa of the base's conjugate acid must be significantly higher than that of the imidazolium salt to drive the equilibrium towards the formation of the carbene.[7]
Caption: General scheme for the deprotonation of 1,3-dicyclohexylimidazolium chloride to form the corresponding NHC.
Experimental Protocol: In-Situ Generation of 1,3-Dicyclohexylimidazol-2-ylidene
This protocol details a general procedure for the in-situ generation of the NHC from 1,3-dicyclohexylimidazolium chloride for subsequent use in a catalytic reaction.
Materials:
-
1,3-Dicyclohexylimidazolium chloride (CAS: 181422-72-0)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Strong, non-nucleophilic base (see table below)
-
Substrate for the catalytic reaction
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Equipment:
-
Oven-dried glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of anhydrous solvents and reagents
Recommended Bases for Deprotonation:
| Base | Abbreviation | pKa of Conjugate Acid (in DMSO) | Key Considerations |
| Potassium Hexamethyldisilazide | KHMDS | ~26 | Highly effective, non-nucleophilic, and sterically hindered.[7][8] |
| Sodium Hydride | NaH | ~35 | A strong, non-nucleophilic base, but its heterogeneity can lead to slower reactions. |
| Potassium tert-butoxide | KOtBu | ~29 | A strong, sterically hindered base. |
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), add 1,3-dicyclohexylimidazolium chloride (1.0 equivalent) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired volume of anhydrous, aprotic solvent (e.g., THF or toluene) to the flask via syringe. Stir the mixture to dissolve or suspend the imidazolium salt.
-
Cooling (Optional but Recommended): Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath. This can help to control the reaction rate and minimize potential side reactions.
-
Base Addition: Slowly add the strong base (1.0-1.1 equivalents) to the stirred suspension of the imidazolium salt. The base can be added as a solid or as a solution in the same anhydrous solvent.
-
NHC Formation: Allow the reaction mixture to stir at the chosen temperature for a specified period (typically 30 minutes to 2 hours) to ensure complete deprotonation and formation of the NHC. The formation of a precipitate (the salt byproduct, e.g., KCl) is often observed.
-
Introduction of the Substrate: Once the NHC has been generated in-situ, the substrate for the subsequent catalytic reaction can be added to the reaction mixture.
Caption: Experimental workflow for the in-situ generation of the NHC.
Troubleshooting and Considerations
-
Incomplete Deprotonation: If the desired catalytic reaction is not proceeding as expected, incomplete formation of the NHC may be the cause. This can be addressed by using a stronger base, increasing the reaction time for deprotonation, or ensuring the base is of high purity and has been handled under strictly anhydrous conditions.[7]
-
Side Reactions: While deprotonation at the C2 position is generally favored, the possibility of "abnormal" NHC formation (deprotonation at C4 or C5) exists under certain conditions.[7][9] The choice of a sterically hindered, non-nucleophilic base like KHMDS can help to minimize such side reactions.[8]
-
Hygroscopic Nature of the Precursor: 1,3-Dicyclohexylimidazolium chloride can be hygroscopic, which can interfere with the deprotonation step.[3] It is crucial to store and handle the imidazolium salt under dry conditions.
Applications in Catalysis
The in-situ generated 1,3-dicyclohexylimidazol-2-ylidene is a versatile catalyst and ligand in a multitude of organic transformations, including:
-
Cross-Coupling Reactions: As a ligand for transition metals like palladium and nickel, it facilitates various cross-coupling reactions.[10]
-
Organocatalysis: It can act as a potent nucleophilic catalyst in reactions such as the benzoin condensation and Stetter reaction.[11][12]
-
Polymerization: NHCs are effective catalysts for ring-opening polymerization of cyclic esters.[13]
Conclusion
The in-situ generation of N-heterocyclic carbenes from their corresponding imidazolium salts is a robust and convenient method that has significantly advanced the field of catalysis. By following the detailed protocol and considering the key experimental parameters outlined in this guide, researchers can reliably generate 1,3-dicyclohexylimidazol-2-ylidene for a wide array of synthetic applications.
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The Pivotal Role of 1,3-Dicyclohexylimidazolidin-1-ium Chloride in Modern Pharmaceutical Synthesis: A Guide for Researchers
In the landscape of modern pharmaceutical development, the quest for efficient, robust, and selective synthetic methodologies is paramount. Among the arsenal of catalytic tools available to the medicinal chemist, N-heterocyclic carbene (NHC) palladium complexes have emerged as a cornerstone for the construction of complex molecular architectures that form the backbone of many active pharmaceutical ingredients (APIs). This guide delves into the practical application of a key precursor to these powerful catalysts: 1,3-Dicyclohexylimidazolidin-1-ium chloride . We will explore its transformation into a highly effective catalyst and its subsequent application in pivotal cross-coupling reactions, providing researchers, scientists, and drug development professionals with a comprehensive understanding and actionable protocols.
From Precursor to Powerhouse: The Genesis of the Active Catalyst
1,3-Dicyclohexylimidazolidin-1-ium chloride is a stable, crystalline solid that serves as a precursor to a potent N-heterocyclic carbene ligand. The utility of this compound lies in its ability to generate a highly reactive, yet thermally stable, carbene upon deprotonation. This carbene, in turn, acts as a strong σ-donating ligand to a palladium center, forming a catalytically active complex. The bulky dicyclohexyl substituents on the nitrogen atoms of the imidazolidine ring provide significant steric hindrance around the metal center. This steric bulk is not a mere inconvenience; it is a critical design element that promotes the reductive elimination step in catalytic cycles and prevents catalyst deactivation, leading to higher turnover numbers and overall reaction efficiency.
The in situ generation of the active catalyst is a common and practical approach in a research setting. This typically involves the reaction of the 1,3-dicyclohexylimidazolidin-1-ium chloride with a palladium source, such as palladium(II) acetate or a palladium(II) chloride salt, in the presence of a base.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of palladium complexes derived from 1,3-dicyclohexylimidazolidin-1-ium chloride in pharmaceutical synthesis is in the catalysis of cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in drug molecules. Two of the most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Biaryl Bonds
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and vinyl-aryl structures, which are common motifs in a wide range of pharmaceuticals. The reaction couples an organoboron compound with an organic halide or triflate. The NHC-palladium catalyst generated from 1,3-dicyclohexylimidazolidin-1-ium chloride has proven to be particularly effective in this transformation, especially with challenging substrates like aryl chlorides, which are often more economical starting materials.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid, using a catalyst generated in situ from 1,3-dicyclohexylimidazolidin-1-ium chloride. This type of transformation is a key step in the synthesis of numerous pharmaceuticals, including sartans (e.g., Telmisartan, Irbesartan) and other cardiovascular and anti-inflammatory drugs.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
1,3-Dicyclohexylimidazolidin-1-ium chloride (0.02 mmol, 2 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, 1,3-dicyclohexylimidazolidin-1-ium chloride, palladium(II) acetate, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / 1,3-Dicyclohexylimidazolidin-1-ium chloride | K₃PO₄ | Dioxane/H₂O | 100 | 16 | >95 | [General Protocol] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / 1,3-Dicyclohexylimidazolidin-1-ium chloride | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | [General Protocol] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines and N-heterocycles. These structural motifs are prevalent in a vast number of pharmaceuticals, including kinase inhibitors, CNS agents, and antiviral drugs. The NHC-palladium catalyst derived from 1,3-dicyclohexylimidazolidin-1-ium chloride is highly effective in this transformation, facilitating the coupling of a wide range of amines with aryl halides.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol: Synthesis of an N-Aryl Amine via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine, a crucial step in the synthesis of many pharmaceutical agents.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
1,3-Dicyclohexylimidazolidin-1-ium chloride (0.04 mmol, 4 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 1,3-dicyclohexylimidazolidin-1-ium chloride and Pd₂(dba)₃ to a dry Schlenk tube.
-
Add the anhydrous, degassed toluene and stir for 10 minutes to form the catalyst.
-
In a separate Schlenk tube, add the aryl bromide, primary amine, and sodium tert-butoxide.
-
Transfer the catalyst solution to the second Schlenk tube via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ / 1,3-Dicyclohexylimidazolidin-1-ium chloride | NaOtBu | Toluene | 100 | 12 | 94 | [General Protocol] |
| 2 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / 1,3-Dicyclohexylimidazolidin-1-ium chloride | NaOtBu | Toluene | 100 | 10 | 96 | [General Protocol] |
Conclusion: A Versatile Tool for Drug Discovery and Development
1,3-Dicyclohexylimidazolidin-1-ium chloride stands as a testament to the power of ligand design in catalysis. Its ability to generate a robust and highly active NHC-palladium catalyst has made it an invaluable tool in the synthesis of complex pharmaceutical molecules. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to harness the potential of this versatile precursor in their own drug discovery and development endeavors. By understanding the causality behind the experimental choices and adhering to rigorous protocols, scientists can confidently and efficiently construct the novel chemical entities that will become the medicines of tomorrow.
References
Sources
Application Notes and Protocols for Developing New Reactions with 1,3-Dicyclohexylimidazolidin-1-ium Chloride Derived Catalysts
Abstract
This guide provides an in-depth exploration of 1,3-Dicyclohexylimidazolidin-1-ium chloride, a precursor to the N-Heterocyclic Carbene (NHC) known as ICy. While less ubiquitous than its bulky aryl-substituted counterparts (IPr, IMes), the ICy ligand offers a unique electronic and steric profile that is advantageous for a range of catalytic transformations. These application notes serve as a technical resource for researchers in organic synthesis and drug development, offering detailed protocols for generating the ICy carbene in situ and applying it to key cross-coupling, olefin metathesis, and organocatalytic reactions. The causality behind experimental choices, mechanistic considerations, and comparative performance are discussed to empower users to develop novel and efficient chemical reactions.
Introduction: The Unique Profile of the ICy Ligand
N-Heterocyclic Carbenes have revolutionized modern catalysis, largely supplanting traditional phosphine ligands in many applications due to their strong σ-donating properties and exceptional thermal stability.[1] 1,3-Dicyclohexylimidazolidin-1-ium chloride is the direct precursor to the 1,3-Dicyclohexylimidazol-2-ylidene (ICy) carbene.
The cyclohexyl groups of the ICy ligand provide significant steric bulk around the metal center, yet they are less sterically demanding than the 2,6-diisopropylphenyl groups of the IPr ligand. This intermediate steric profile can be beneficial, preventing ligand dissociation while still allowing substrate access to the catalytic center. Electronically, the aliphatic nature of the cyclohexyl groups makes the ICy carbene a stronger σ-donor compared to its aryl-substituted analogs, which can significantly influence the rates of key catalytic steps like oxidative addition.[2]
This combination of steric and electronic properties makes ICy-derived catalysts highly effective in a variety of transformations, offering a valuable alternative when other common NHC ligands provide suboptimal results.
Catalyst Generation: From Imidazolium Salt to Active Carbene
The active NHC catalyst is typically generated in situ from the stable 1,3-Dicyclohexylimidazolidin-1-ium chloride salt via deprotonation of the acidic C2 proton. The choice of base is critical and depends on the specific reaction's sensitivity to base strength and compatibility with other reagents.
Core Principle: Deprotonation
The process involves the removal of the proton at the C2 position of the imidazolium ring by a strong base, yielding the free, highly nucleophilic carbene. This carbene can then coordinate to a metal precursor or act directly as an organocatalyst.
Caption: In-situ generation of the ICy carbene from its chloride salt.
Protocol 2.1: General Procedure for In Situ Generation of ICy-Metal Complexes
This protocol is suitable for generating catalytically active Pd-ICy complexes for cross-coupling reactions.
Materials:
-
1,3-Dicyclohexylimidazolidin-1-ium chloride (ICy.HCl)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Potassium hexamethyldisilazide (KHMDS))
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or glovebox environment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 1 mol%) and 1,3-Dicyclohexylimidazolidin-1-ium chloride (1.2 mol%).
-
Add the anhydrous, deoxygenated solvent.
-
Stir the suspension for 5-10 minutes at room temperature.
-
Add the strong base (e.g., NaOtBu, typically 1.5-2.5 equivalents relative to the limiting reagent of the main reaction) in one portion.
-
Stir the mixture at room temperature or gentle heat (e.g., 40-60 °C) for 15-30 minutes to allow for the formation of the active Pd(0)-ICy complex. The solution may change color.
-
This solution containing the active catalyst is now ready for the addition of substrates for the cross-coupling reaction.
Causality: Using a slight excess of the NHC precursor relative to the palladium source ensures that the majority of the metal centers are coordinated by the ICy ligand. Pre-forming the catalyst before adding the main reaction substrates can lead to more consistent and reproducible results.
Application in Palladium-Catalyzed Cross-Coupling
Pd-NHC complexes are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science.[3][4] The strong σ-donating character of the ICy ligand is particularly effective at facilitating the oxidative addition of challenging substrates, such as aryl chlorides, to the Pd(0) center.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)–C(sp²) bonds. The use of an ICy-ligated palladium catalyst can enhance reaction rates and expand the substrate scope.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
1,3-Dicyclohexylimidazolidin-1-ium chloride (ICy.HCl, 1.2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene/Water (e.g., 10:1 mixture)
Procedure:
-
In a Schlenk tube, combine the aryl chloride, arylboronic acid, and K₃PO₄.
-
In a separate flask, prepare the catalyst solution: add Pd(OAc)₂ and ICy.HCl to the anhydrous toluene. Stir for 5 minutes.
-
Add the catalyst solution to the Schlenk tube containing the substrates.
-
Add the water portion to the reaction mixture.
-
Seal the tube, and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness: This protocol includes separate preparation of the catalyst and substrates to ensure consistent activation. The use of a robust base like K₃PO₄ is standard for Suzuki couplings involving boronic acids. Monitoring by chromatography provides a clear endpoint for the reaction.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines, crucial structures in many drug molecules.[3][5][6] The electron-rich nature of the ICy-Pd catalyst is highly beneficial for the C-N bond-forming reductive elimination step.[2][7]
Protocol 3.2: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
Materials:
-
Aryl bromide (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol% Pd)
-
1,3-Dicyclohexylimidazolidin-1-ium chloride (ICy.HCl, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous dioxane
Procedure:
-
To a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, ICy.HCl, and NaOtBu to a Schlenk tube.
-
Add the aryl bromide and anhydrous dioxane.
-
Stir the mixture for 10 minutes at room temperature to pre-form the catalyst.
-
Add the secondary amine via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench by slowly adding saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
Expertise & Experience: NaOtBu is a very strong, sterically hindered base, making it ideal for deprotonating both the imidazolium salt and the amine-palladium intermediate without acting as a competing nucleophile. Pre-forming the catalyst in the presence of the aryl halide ensures the Pd(0) species is trapped by the ligand before potential decomposition.
| Reaction | Catalyst System | Typical Substrates | Base | Temp (°C) | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂ / ICy.HCl | Aryl Chlorides, Boronic Acids | K₃PO₄ | 80-110 | [3],[8] |
| Buchwald-Hartwig | Pd₂(dba)₃ / ICy.HCl | Aryl Bromides, Sec. Amines | NaOtBu | 90-110 | [2],[7] |
Application in Olefin Metathesis
Second-generation Grubbs and Grubbs-Hoveyda type catalysts incorporate an NHC ligand, dramatically increasing their activity and stability.[9] While catalysts bearing the ICy ligand are not as common as their SIMes or SIPr counterparts, the principles of their application are identical. An ICy-based Grubbs catalyst can be prepared or generated in situ to perform ring-closing metathesis (RCM), a powerful tool for synthesizing cyclic molecules.
Protocol 4.1: Representative Ring-Closing Metathesis (RCM)
Materials:
-
Acyclic diene substrate (1.0 equiv)
-
ICy-based Grubbs-type catalyst (e.g., (ICy)Cl₂Ru=CHPh, 1-5 mol%)
-
Anhydrous, deoxygenated solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Dissolve the diene substrate in the chosen solvent under an inert atmosphere.
-
Add the ICy-based Grubbs catalyst in one portion.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). The reaction is often accompanied by the bubbling of ethylene gas.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the solvent and purify the cyclic olefin product by flash column chromatography.
Expertise & Experience: The choice of solvent is critical; dichloromethane is common for room temperature reactions, while toluene is preferred for higher temperatures. Quenching with ethyl vinyl ether deactivates the catalyst, preventing potential product degradation during workup and purification.
Caption: General workflow for an ICy-Grubbs catalyzed RCM reaction.
Application in Organocatalysis
Free NHCs, generated from their imidazolium salt precursors, are excellent nucleophilic organocatalysts. They are renowned for their ability to induce "umpolung" or polarity inversion, most famously in the benzoin condensation.[10][11]
Benzoin Condensation
In this reaction, the ICy carbene attacks an aldehyde, ultimately forming an acyl anion equivalent known as the Breslow intermediate. This nucleophilic intermediate then attacks a second molecule of the aldehyde to form the α-hydroxy ketone product.[11]
Protocol 5.1: ICy-Catalyzed Benzoin Condensation of Benzaldehyde
Materials:
-
Benzaldehyde (1.0 equiv), freshly distilled
-
1,3-Dicyclohexylimidazolidin-1-ium chloride (ICy.HCl, 10 mol%)
-
A suitable base (e.g., DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 15 mol%)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
To a dry flask under an inert atmosphere, add ICy.HCl and the anhydrous solvent.
-
Add the base (DBU) and stir for 10-15 minutes to generate the free ICy carbene.
-
Add the freshly distilled benzaldehyde via syringe.
-
Stir the reaction at room temperature. The reaction may take several hours to days.
-
Monitor the formation of benzoin by TLC.
-
Upon completion, quench the reaction with dilute HCl.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate and brine, dry, and concentrate.
-
Purify the benzoin product by recrystallization or column chromatography.
Causality: The use of a non-nucleophilic organic base like DBU is crucial to deprotonate the imidazolium salt without interfering with the aldehyde substrate. Using freshly distilled benzaldehyde is essential to remove any benzoic acid, which can protonate the NHC catalyst and inhibit the reaction.
References
-
Nolan, S. P. et al. (1999). A Novel, General Method for the Synthesis of N-Heterocyclic Carbene (NHC) Ligands. Organic Letters. Available at: [Link]
-
César, V. et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Buchmeiser, M. R. et al. (2018). Grubbs–Hoveyda type catalysts bearing a dicationic N-heterocyclic carbene for biphasic olefin metathesis reactions in ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chung, Y. K. & Seo, U. R. (2012). Poly(4-vinylimidazolium) Iodides: A Highly Recyclable Organocatalyst Precursor for Benzoin Condensation Reaction. RSC Advances. Available at: [Link]
-
Cazin, C. S. J. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules. Available at: [Link]
-
Garg, N. K. (2017). Recent Development in the Catalytic Applications of Pd-NHC Compounds in Amide C-N Activation Reactions. Chemistry – An Asian Journal. Available at: [Link]
-
Grubbs, R. H. et al. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters. Available at: [Link]
-
Doyle, A. G. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry. Available at: [Link]
-
Aithor. (2024). The Role and Applications of Metal Complexes in Industrial Catalysis. Aithor. Available at: [Link]
-
Ntloedibe, M. J. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α′-Bipyridinyl Diols and α,α′-Phenanthrolinyl Diols as Catalysts in Homogeneous Catalysis. Molecules. Available at: [Link]
-
Buchmeiser, M. R. (2019). Grubbs-Hoveyda type catalysts for olefin metathesis in aqueous media. RWTH Publications. Available at: [Link]
-
Organ, M. G. (2017). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. YorkSpace. Available at: [Link]
-
Rakhtshah, J. (2022). A comprehensive review on the synthesis, characterization, and catalytic application of transition-metal Schiff-base complexes immobilized on magnetic Fe3O4 nanoparticles. Coordination Chemistry Reviews. Available at: [Link]
-
Orsini, M. et al. (2009). Benzoin condensation in 1,3-dialkylimidazolium ionic liquids via electrochemical generation of N-heterocyclic carbene. Electrochemistry Communications. Available at: [Link]
-
Ganesan, K. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Proc.. Available at: [Link]
-
Miranda-Soto, V. (2018). N-Heterocyclic Carbenes from Ionic Liquids as Organocatalysts in Benzoin Condensation. Analytical & Pharmaceutical Research. Available at: [Link]
-
Breslow, R. (1958). Catalytic cycle of the benzoin condensation. Journal of the American Chemical Society. Available at: [Link]
-
Donnelly Group. Metal Complexes as Catalysts in Organic Synthesis. Donnelly Research Group. Available at: [Link]
-
Budzelaar, P. H. M. et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). Dalton Transactions. Available at: [Link]
-
Magano, J. & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. - MedCrave online [medcraveonline.com]
- 6. Metal Complexes as Catalysts in Organic Synthesis – Donnelly Research Group [donnelly.chemistry.unimelb.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands [organic-chemistry.org]
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Application Notes and Protocols for the Large-Scale Synthesis of Catalysts from 1,3-Dicyclohexylimidazolidin-1-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of N-heterocyclic carbene (NHC) catalysts derived from the precursor 1,3-dicyclohexylimidazolidin-1-ium chloride. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The protocols described herein are designed to be scalable and are presented with a focus on scientific integrity, safety, and practical application. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthesis process.
Introduction: The Significance of N-Heterocyclic Carbene Catalysts
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and homogeneous catalysis. Their strong σ-donating properties and steric tuneability make them exceptional ligands for stabilizing transition metals, leading to catalysts with high activity and stability.[1][2] Catalysts derived from 1,3-dicyclohexylimidazolidin-1-ium chloride, a saturated imidazolium salt, are particularly valued for their enhanced flexibility compared to their unsaturated analogues, which can impart unique reactivity and selectivity in a variety of chemical transformations. These catalysts are instrumental in processes crucial to pharmaceutical and materials science, including olefin metathesis, cross-coupling reactions, and more.[3][4]
The synthesis of these catalysts on a large scale presents unique challenges, including ensuring safety, maintaining high purity, and achieving consistent yields. This guide aims to provide robust and reliable protocols to address these challenges.
Safety First: Handling of Reagents and Products
The large-scale synthesis of catalysts from 1,3-dicyclohexylimidazolidin-1-ium chloride requires strict adherence to safety protocols. The precursor itself, like many imidazolium salts, can cause skin and serious eye irritation.[5][6]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.[5]
-
Handling of Bases: Strong bases such as potassium hexamethyldisilazide (KHMDS) are often used for deprotonation. These are highly reactive and moisture-sensitive. Handle under an inert atmosphere (argon or nitrogen).
-
Metal Precursors: Ruthenium and palladium precursors can be toxic and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Synthesis of the N-Heterocyclic Carbene Precursor: 1,3-Dicyclohexylimidazolidin-1-ium Chloride
The journey to the final catalyst begins with the synthesis of the NHC precursor salt. A common and efficient method involves a multi-step, one-pot synthesis from readily available starting materials.[1][2]
Reaction Pathway Overview
Caption: Synthetic pathway for 1,3-dicyclohexylimidazolidin-1-ium chloride.
Detailed Protocol: Large-Scale Synthesis of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
This protocol is adapted from established procedures for similar imidazolinium salts and is optimized for a larger scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Glyoxal (40% in water) | 58.04 | 145.1 g | 1.0 |
| Cyclohexylamine | 99.17 | 198.3 g | 2.0 |
| Paraformaldehyde | 30.03 | 33.0 g | 1.1 |
| Hydrochloric Acid (conc.) | 36.46 | As required | - |
| Methanol | 32.04 | 1 L | - |
| Diethyl Ether | 74.12 | 2 L | - |
Procedure:
-
Diimine Formation: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve cyclohexylamine (198.3 g, 2.0 mol) in methanol (1 L).
-
Slowly add a 40% aqueous solution of glyoxal (145.1 g, 1.0 mol) to the stirred solution over 1 hour. The temperature should be maintained below 30°C using an ice bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for an additional 3-4 hours. A precipitate of N,N'-dicyclohexylethylenediimine will form.
-
Cyclization: To the suspension, add paraformaldehyde (33.0 g, 1.1 mol).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid until the solution becomes acidic (pH ~1-2).
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid by filtration and wash it thoroughly with cold diethyl ether (2 x 500 mL) to remove any unreacted starting materials and byproducts.
-
Dry the resulting white to off-white solid under vacuum to a constant weight.
Expected Yield: 70-80%
Large-Scale Synthesis of a Second-Generation Grubbs-Type Catalyst
The synthesized 1,3-dicyclohexylimidazolidin-1-ium chloride serves as the precursor for the NHC ligand in the final catalyst. The following protocol details the synthesis of a second-generation Grubbs-type catalyst, a workhorse in olefin metathesis.[4][7]
Experimental Workflow
Sources
- 1. Grubbs'_catalyst [chemeurope.com]
- 2. rcr.colab.ws [rcr.colab.ws]
- 3. BJOC - Grubbs–Hoveyda type catalysts bearing a dicationic N-heterocyclic carbene for biphasic olefin metathesis reactions in ionic liquids [beilstein-journals.org]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
Welcome to the technical support guide for 1,3-Dicyclohexylimidazolidin-1-ium chloride, a key precursor for the N-Heterocyclic Carbene (NHC) ligand known as SIPr (Saturated Imidazolin-2-ylidene with cyclohexyl groups). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of its catalyst loading in chemical reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions and concepts crucial for the effective use of 1,3-Dicyclohexylimidazolidin-1-ium chloride.
Q1: What is 1,3-Dicyclohexylimidazolidin-1-ium chloride and what is its primary role in catalysis?
1,3-Dicyclohexylimidazolidin-1-ium chloride is an air-stable imidazolium salt.[1] Its primary and most critical application in the laboratory is serving as a precursor to a highly effective N-Heterocyclic Carbene (NHC) ligand.[2] Upon deprotonation with a suitable base, it forms the corresponding free carbene, which is a powerful σ-donating ligand. This carbene is used to stabilize transition metals (like Palladium, Nickel, Ruthenium, etc.), forming highly active, stable, and sterically demanding catalysts for a wide range of organic transformations, including cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and olefin metathesis.[3][4]
Q2: What exactly is "catalyst loading" and why is its optimization so critical?
Catalyst loading refers to the amount of catalyst used in a chemical reaction relative to the amount of the limiting reactant, typically expressed in mole percent (mol %).[5] Optimizing this parameter is a balancing act with significant implications:
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Economic Viability: Many catalysts, especially those involving precious metals like Palladium, are expensive. Minimizing the catalyst loading directly reduces the cost of the synthesis, which is critical for large-scale production in drug development.[6]
-
Reaction Efficiency: The concentration of the catalyst directly influences the reaction rate.[5][7] Insufficient loading leads to slow or incomplete reactions, while excessive loading can be wasteful and may not improve the rate beyond a saturation point.[7][8]
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Selectivity and Purity: High catalyst loadings can sometimes lead to an increase in side reactions, forming unwanted byproducts and complicating purification.[8] Finding the "sweet spot" maximizes the yield of the desired product while minimizing impurities.
Q3: I'm setting up a new reaction. What is a good starting point for catalyst loading?
For many common cross-coupling reactions, such as the Suzuki-Miyaura coupling, a typical starting point for catalyst loading ranges from 0.5 mol % to 2.5 mol % .[9] For initial screening experiments, beginning with 1-2 mol% is a robust choice. If the reaction is successful, you can then proceed to optimize by systematically lowering the loading. For particularly challenging substrates or novel transformations, a higher initial loading (e.g., up to 5 mol%) might be necessary to ensure a reaction occurs before optimization.
Q4: My reaction is not working. How can I tell if the catalyst loading is too low or too high?
Diagnosing issues related to catalyst loading requires careful observation and analysis. The following table outlines common symptoms:
| Symptom | Potential Cause: Too Low Loading | Potential Cause: Too High Loading |
| Low Conversion / Low Yield | The concentration of active catalytic species is insufficient to turn over the substrate completely within a reasonable timeframe.[8] | The high concentration of metal complexes can lead to aggregation (e.g., formation of palladium black) and catalyst deactivation.[7] |
| Slow Reaction Rate | The reaction rate is often directly proportional to the catalyst concentration at low loadings.[7] A sluggish reaction is a primary indicator of insufficient catalyst. | Not typically a symptom of high loading, unless it leads to rapid deactivation. |
| Formation of Byproducts | Not the most common symptom, but if the desired reaction is slow, competing decomposition pathways of the starting materials may become significant. | Increased catalyst concentration can accelerate undesired side reactions, leading to a complex product mixture. |
| Inconsistent Results | At very low loadings, the reaction becomes highly sensitive to trace impurities or atmospheric oxygen/moisture, which can poison a significant fraction of the catalyst. | Can also lead to inconsistency if the deactivation pathways are not well-controlled. |
Q5: What are the most common deactivation pathways for NHC-metal catalysts?
NHC-metal complexes are generally robust, but they are not indestructible. Understanding potential deactivation pathways is key to troubleshooting. The most detrimental process is often reductive elimination , where the NHC ligand is eliminated from the metal center as an imidazolium salt, leading to the reduction of the metal (e.g., Pd(II) to inactive Pd(0) aggregates).[10] Other pathways include displacement of the NHC by other ligands or, in some cases, reactions involving the NHC ring itself.[11] For nickel-based systems, catalyst deactivation through dimerization of intermediates has also been identified as a significant issue.[12]
Part 2: Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your experiments.
| Issue | Potential Cause | Recommended Troubleshooting Steps & Optimization |
| 1. Low or No Product Yield | Insufficient Catalyst Loading: The catalytic cycle is too slow or stalls due to a low concentration of the active species. | Action: Perform a systematic screen by gradually increasing the catalyst loading (e.g., in 0.5 mol% increments) to identify the optimal concentration.[13] |
| Poor Catalyst Quality/Decomposition: The 1,3-dicyclohexylimidazolidin-1-ium chloride precursor or the metal source may have degraded. The active catalyst may be sensitive to air or moisture. | Action: Use a fresh batch of the imidazolium salt and metal precursor. Handle sensitive reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). | |
| Sub-optimal Reaction Conditions: The chosen solvent, temperature, or base may not be suitable for efficient catalyst turnover. | Action: Screen different solvents and temperatures. The choice of base is critical for the in situ deprotonation of the imidazolium salt to form the active NHC; screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, K₃PO₄). | |
| 2. Significant Byproduct Formation | Excessive Catalyst Loading: High catalyst concentration may accelerate undesired reaction pathways. | Action: Systematically decrease the catalyst loading. Often, a lower loading provides higher selectivity for the desired product.[8] |
| Reaction Temperature Too High: High temperatures can provide the activation energy for side reactions or lead to catalyst decomposition. | Action: Lower the reaction temperature. Consider running a temperature screen to find the optimal balance between reaction rate and selectivity. | |
| 3. Reaction Fails to Reach Completion | Catalyst Deactivation: The active catalyst is being consumed or deactivated over the course of the reaction. | Action: Ensure the reaction is run under strictly inert conditions to prevent oxidation. Consider if any functional groups on your substrates could be poisoning the catalyst. Sometimes, a slow addition of one of the reagents can help maintain a low concentration of reactive intermediates and prolong catalyst lifetime. |
| Equilibrium is Reached: The reverse reaction is significant, preventing full conversion. | Action: This is less common in many cross-coupling reactions but can be diagnosed by analyzing the reaction mixture over time. If an equilibrium is reached, altering conditions (e.g., removing a byproduct) may be necessary. | |
| 4. Inconsistent Results / Poor Reproducibility | Sensitivity to Air/Moisture: Small variations in atmospheric exposure can have a large impact, especially at low catalyst loadings. | Action: Standardize the experimental setup. Use a glovebox for weighing and preparing catalyst stock solutions. Ensure all solvents are anhydrous and glassware is properly dried. |
| Variable Reagent Purity: Impurities in substrates, solvents, or the base can inhibit or poison the catalyst. | Action: Purify all starting materials before use. Use high-purity, anhydrous solvents. |
Part 3: Visualization & Workflow Diagrams
Visual aids can clarify complex decision-making processes and reaction mechanisms.
Logical Troubleshooting Workflow
This diagram provides a step-by-step logical guide for troubleshooting common issues when optimizing catalyst loading.
Caption: Logical workflow for troubleshooting catalyst optimization.
Catalyst Activation and Suzuki-Miyaura Cycle
This diagram illustrates the in situ formation of the active Pd-NHC catalyst and its role in a model Suzuki-Miyaura cross-coupling reaction.
Caption: In-situ activation and a simplified catalytic cycle.
Part 4: Experimental Protocol for Optimization
This section provides a generalized, step-by-step protocol for optimizing the catalyst loading for a model Suzuki-Miyaura cross-coupling reaction.
Objective: To determine the minimum catalyst loading required to achieve >95% yield of the desired product within a practical timeframe.
Model Reaction: Aryl Bromide + Arylboronic Acid → Biaryl Product
Materials:
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1,3-Dicyclohexylimidazolidin-1-ium chloride (NHC precursor)
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Palladium(II) acetate (Pd(OAc)₂) or another suitable Pd precursor
-
Aryl Bromide (Substrate 1)
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Arylboronic Acid (Substrate 2)
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Base (e.g., K₃PO₄)
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Anhydrous solvent (e.g., Toluene or Dioxane)
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Reaction vials with stir bars
-
Inert atmosphere setup (Glovebox or Schlenk line)
-
Analytical equipment (GC-MS, LC-MS, or NMR)
Procedure:
-
Preparation (Inert Atmosphere):
-
Prepare a stock solution of the NHC precursor (e.g., 0.05 M in anhydrous solvent).
-
Prepare a stock solution of the Pd source (e.g., 0.05 M in anhydrous solvent). This ensures accurate dispensing of small quantities.
-
-
Reaction Setup:
-
Set up a series of 6 reaction vials, each charged with a stir bar.
-
To each vial, add the Aryl Bromide (e.g., 0.5 mmol, 1.0 equiv).
-
To each vial, add the Arylboronic Acid (e.g., 0.6 mmol, 1.2 equiv).
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To each vial, add the Base (e.g., 1.0 mmol, 2.0 equiv).
-
-
Variable Catalyst Addition:
-
Using a microsyringe, add the calculated volumes of the NHC precursor and Pd source stock solutions to each vial to achieve the target catalyst loadings. It's common to use a 1:1 or 2:1 ratio of NHC:Pd. For this example, we assume a 2:1 ligand-to-metal ratio.
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| Vial | Pd(OAc)₂ (mol%) | NHC Precursor (mol%) |
| 1 | 0.1 | 0.2 |
| 2 | 0.5 | 1.0 |
| 3 | 1.0 | 2.0 |
| 4 | 2.0 | 4.0 |
| 5 | 3.0 | 6.0 |
| 6 | Control (No Catalyst) | Control (No Catalyst) |
-
Reaction Execution:
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Add the final volume of anhydrous solvent to each vial to reach the desired concentration (e.g., 0.2 M).
-
Seal the vials and place them in a pre-heated reaction block or oil bath (e.g., 80-100 °C).
-
Start stirring.
-
-
Monitoring and Analysis:
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Monitor the reactions by taking small aliquots at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench the aliquots and analyze by GC-MS or LC-MS to determine the conversion and yield of the product.
-
-
Data Interpretation:
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Plot the yield versus time for each catalyst loading.
-
Determine the lowest catalyst loading that provides the desired yield in an acceptable amount of time. This is your optimized catalyst loading. For example, if 1.0 mol% and 2.0 mol% both give >95% yield in 4 hours, the optimal loading is 1.0 mol%.
-
References
- Cavell, K., & Normand, A. T. (2010). N-Heterocyclic Carbene Complexes: Decomposition Pathways. In N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry.
- Nelson, D. J. (2016). Synthesis, Activation and Decomposition of N-Heterocyclic Carbene-containing Complexes. Royal Society of Chemistry Books.
- Gong, P. (2008). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. African Journal of Pure and Applied Chemistry.
- Enders, D., et al. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews.
- ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model reaction.
- Garg, N. K., et al. (2017). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)
- Chemistry For Everyone. (2025).
- Chem-Impex. (n.d.). 1,3-Dicyclohexylimidazolium chloride.
- Urban, M., et al. (2015). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- Sanford, M. S., et al. (2024).
- BenchChem. (2025). An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride. BenchChem.
- Bode, J. W., & Mahatthananchai, J. (2014). On the mechanism of N-heterocyclic carbene-catalyzed reactions. Research Journal of Recent Sciences.
- Glorius, F., et al. (2022). Use of N-Heterocyclic Carbene Compounds (NHCs)
- Bertrand, G., et al. (n.d.). Cyclic alkyl amino carbenes. Wikipedia.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Oxazolidinone Cycloaddition Reactions. BenchChem.
- Richardson, J. (2006). Industrial Catalysis: A Practical Guide.
- Ananikov, V. P., et al. (2024). Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. Ananikov Lab.
- Cavell, K., & Normand, A. T. (2010).
- Chuang, C., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry.
- Liu, Z., et al. (2025). Optimized CO₂ Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isca.me [isca.me]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interesjournals.org [interesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting common problems in 1,3-Dicyclohexylimidazolidin-1-ium chloride synthesis
Welcome to the technical support center for the synthesis of 1,3-dicyclohexylimidazolidin-1-ium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and ensure the successful synthesis of this critical N-heterocyclic carbene (NHC) precursor.
I. Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific issues that may arise during the synthesis of 1,3-dicyclohexylimidazolidin-1-ium chloride, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What could be the reasons and how can I fix it?
Answer:
Low or non-existent yields are a frequent frustration in multi-step syntheses. The root cause often lies in one of the key reaction stages: the initial formation of the diamine or the subsequent cyclization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Diamine Formation | The initial condensation of N,N'-dicyclohexylethylenediamine from cyclohexylamine and 1,2-dibromoethane can be sluggish or incomplete. This is the backbone of your final product, so any issues here will cascade. | Ensure a sufficient reaction time and temperature for the initial amination. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of starting materials. |
| Inefficient Cyclization | The cyclization step with paraformaldehyde and a chloride source (e.g., HCl or chlorotrimethylsilane) is critical. Insufficient acid catalysis or decomposition of paraformaldehyde can halt the reaction. | Use a fresh, high-quality source of paraformaldehyde. Ensure the dropwise addition of the acid source to control the reaction exotherm. If using chlorotrimethylsilane, perform the reaction under strictly anhydrous conditions to prevent its hydrolysis.[1] |
| Moisture Contamination | The intermediates and the final product are sensitive to moisture. Water can hydrolyze the iminium intermediates and the final imidazolinium salt, leading to byproducts and reduced yield.[2] | All glassware should be oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Karl-Fischer titration can be used to check the water content of your solvents.[2] |
| Suboptimal Reaction Temperature | Both the amination and cyclization steps have optimal temperature ranges. Deviating from these can lead to side reactions or incomplete conversion. | Carefully control the reaction temperature at each step. For the initial amination, a gentle reflux is often required. The cyclization is typically performed at a lower temperature to control the reaction rate. |
Problem 2: Presence of Significant Impurities in the Final Product
Question: My final product is not pure. I'm observing unexpected peaks in my NMR spectrum and the product has a brownish or tarry appearance. What are these impurities and how can I avoid them?
Answer:
The formation of impurities is a common challenge, often resulting from side reactions or the degradation of intermediates. A dark coloration is a strong indicator of byproduct formation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions from Excess Reagents | An excess of either the amine or the alkylating agent in the first step can lead to the formation of undesired side products. | Use a precise stoichiometry of reactants. A 2:1 molar ratio of cyclohexylamine to 1,2-dibromoethane is typically optimal. |
| Polymerization of Formaldehyde | Paraformaldehyde can polymerize if not used under appropriate conditions, leading to a complex mixture of byproducts. | Use fresh paraformaldehyde and ensure it is fully dissolved or suspended before proceeding with the reaction. |
| Formation of Oxidized Byproducts | Exposure to air, especially at elevated temperatures, can lead to the oxidation of the diamine intermediate or other species, resulting in colored impurities. | Maintain an inert atmosphere throughout the reaction and workup process. Degas solvents prior to use if necessary. |
| Incomplete Reaction | Unreacted starting materials or intermediates will contaminate the final product. | Monitor the reaction to completion using appropriate analytical techniques (TLC, GC-MS, or LC-MS). Extend the reaction time if necessary. |
| Hydrolysis Products | As mentioned previously, moisture can lead to the formation of hydrolysis byproducts such as 1,3-dicyclohexylimidazolidine-1,4,5-trione.[2] | Strict adherence to anhydrous conditions is paramount. |
Purification Strategy: If impurities are present, recrystallization is often the most effective purification method. A solvent system such as dichloromethane/diethyl ether or acetonitrile can be effective. Column chromatography on silica gel can also be employed, though it may be more challenging for these polar salts.[2]
Problem 3: Difficulty in Product Isolation and Crystallization
Question: I'm having trouble getting my product to precipitate or crystallize out of the reaction mixture. It remains as an oil. What should I do?
Answer:
The physical state of the final product can be influenced by residual solvent and minor impurities. Oiling out is a common issue with ionic compounds.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Residual Solvent | Trace amounts of the reaction solvent can prevent the product from solidifying. | Ensure complete removal of the solvent under reduced pressure. A high-vacuum line may be necessary. Washing the crude product with a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or pentane) can help remove residual reaction solvents and induce precipitation. |
| Presence of Oily Impurities | Even small amounts of oily byproducts can inhibit crystallization. | Attempt to purify the crude oil by trituration with a non-polar solvent. This can sometimes selectively dissolve the impurities, leaving the desired product as a solid. If this fails, column chromatography may be necessary before attempting crystallization again. |
| Supersaturation | The product may be supersaturated in the crystallization solvent. | Try seeding the solution with a small crystal of the pure product if available. Scratching the inside of the flask with a glass rod can also provide nucleation sites for crystal growth. Cooling the solution slowly can also promote crystallization over precipitation. |
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 1,3-dicyclohexylimidazolidin-1-ium chloride.
Q1: What is the general synthetic strategy for 1,3-dicyclohexylimidazolidin-1-ium chloride?
The most widely adopted method is a two-step synthesis.[1][3] The first step involves the condensation of two equivalents of cyclohexylamine with a two-carbon electrophile, typically 1,2-dibromoethane or glyoxal, to form N,N'-dicyclohexylethylenediamine. The second step is the cyclization of this diamine with a one-carbon electrophile, such as paraformaldehyde, in the presence of a chloride source like hydrochloric acid or chlorotrimethylsilane, to form the imidazolinium ring.[3][4]
Q2: Why is a two-step protocol preferred over a one-pot synthesis?
While a one-pot synthesis might seem more efficient, it often leads to a higher proportion of dark, tarry byproducts.[1] Isolating the intermediate N,N'-dicyclohexylethylenediimine allows for its purification, ensuring that the subsequent cyclization step starts with clean material, which generally results in a cleaner final product and a higher overall yield.
Q3: What are the advantages of using chlorotrimethylsilane (TMSCl) as the chloride source?
Using TMSCl as the chloride source is advantageous as it prevents the formation of water as a byproduct, which can occur when using aqueous HCl.[1] Water can lead to the hydrolysis of the diimine intermediate, reducing the yield of the desired product.[1]
Q4: What are the key safety precautions to consider during this synthesis?
-
Corrosive Reagents: Handle reagents like 1,2-dibromoethane, hydrochloric acid, and chlorotrimethylsilane with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The cyclization step can be exothermic. Add reagents dropwise and use an ice bath to control the temperature.
-
Inert Atmosphere: As moisture sensitivity is a concern, working under an inert atmosphere of nitrogen or argon is recommended.[2]
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used for characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the imidazolinium salt. The proton NMR spectrum should show characteristic peaks for the cyclohexyl groups and the imidazolinium ring protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the cation.
-
Elemental Analysis: This provides the elemental composition of the compound, which can be compared to the calculated values.
-
Melting Point: A sharp melting point is a good indicator of purity.
III. Detailed Experimental Protocol
This protocol outlines a reliable two-step synthesis of 1,3-dicyclohexylimidazolidin-1-ium chloride.
Step 1: Synthesis of N,N'-Dicyclohexylethylenediamine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexylamine (2.0 equivalents) and ethanol.
-
Reaction: To the stirring solution, add 1,2-dibromoethane (1.0 equivalent) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Step 2: Synthesis of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the purified N,N'-dicyclohexylethylenediamine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Paraformaldehyde: Add paraformaldehyde (1.1 equivalents) to the solution.
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Addition of Chloride Source: Cool the mixture in an ice bath and slowly add chlorotrimethylsilane (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Remove the solvent under reduced pressure. Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain the 1,3-dicyclohexylimidazolidin-1-ium chloride.
IV. Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Two-step synthesis of 1,3-dicyclohexylimidazolidin-1-ium chloride.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
Organic Syntheses Procedure. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Available at: [Link]
-
Garrison, J. C., & Youngs, W. J. (2005). Synthetic routes to N-heterocyclic carbene precursors. Chemical Reviews, 105(11), 3978-4009. Available at: [Link]
-
Diez-Gonzalez, S., & Nolan, S. P. (2007). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
-
Herrmann, W. A. (2002). N-Heterocyclic carbenes: a new concept in organometallic catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309.
-
Lavallo, V., Canac, Y., Präsang, C., Donnadieu, B., & Bertrand, G. (2005). Stable carbenes as versatile platforms for the synthesis of new ligands. Angewandte Chemie International Edition, 44(35), 5705-5709.
Sources
Technical Support Center: Navigating Solvent Effects on Catalysts Derived from 1,3-Dicyclohexylimidazolidin-1-ium Chloride
Here is a technical support center with troubleshooting guides and FAQs about the solvent effects on the stability of catalysts from 1,3-Dicyclohexylimidazolidin-1-ium chloride.
Welcome to the technical support guide for catalysts generated from 1,3-dicyclohexylimidazolidin-1-ium chloride. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to catalyst stability and performance, with a specific focus on the critical role of the solvent.
1,3-Dicyclohexylimidazolidin-1-ium chloride is the precursor to a saturated N-heterocyclic carbene (NHC) ligand, known for its strong σ-donating properties and the formation of robust, highly active metal complexes. However, the stability and efficacy of these catalysts are not intrinsic; they are profoundly influenced by the reaction environment, particularly the solvent. This guide provides expert-driven insights and actionable protocols to help you optimize your catalytic systems.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles governing the interaction between solvents and your NHC catalyst.
Q1: How does solvent choice fundamentally impact the stability of my NHC catalyst?
A: The choice of solvent affects your catalyst in several critical ways, primarily through polarity, coordinating ability, and potential to participate in side reactions.[1]
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Polarity: The polarity of the solvent can stabilize or destabilize the catalyst, its intermediates, and the transition states within the catalytic cycle. According to the Hughes-Ingold rules, if the rate-determining step of your reaction involves an increase in charge density (i.e., the transition state is more polar than the reactants), a more polar solvent will accelerate the reaction.[1] Conversely, it can also stabilize charged, inactive catalyst states or favor decomposition pathways.[2]
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Coordinating Ability: Some solvents, like THF, acetonitrile, or DMSO, possess lone pairs of electrons and can coordinate directly to the metal center.[3] This coordination can either be beneficial by stabilizing the active species or detrimental by blocking the substrate's access to the metal, effectively inhibiting or deactivating the catalyst.[3]
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Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) can engage in hydrogen bonding and may act as proton sources. This can lead to undesired side reactions, such as protonolysis of key intermediates or favoring specific deactivation pathways, like oxidation.[2]
Q2: I'm setting up a new reaction. Is there a "go-to" solvent for catalysts derived from 1,3-dicyclohexylimidazolidin-1-ium chloride?
A: While there is no universal "best" solvent, non-coordinating, relatively non-polar solvents like toluene or dioxane are excellent starting points for many cross-coupling and metathesis reactions. They provide good solubility for the catalyst and many organic substrates without strongly interacting with the metal center, allowing the catalytic cycle to proceed with minimal interference.[4] However, the optimal solvent is always substrate and reaction-dependent, making a systematic solvent screen a crucial part of methods development.
Q3: What is the difference in stability between a saturated NHC (from my imidazolidinium precursor) and an unsaturated NHC in different solvents?
A: Saturated NHCs, derived from imidazolidinium salts like 1,3-dicyclohexylimidazolidin-1-ium chloride, are generally more flexible and are considered stronger σ-donors than their unsaturated (imidazolium-derived) counterparts. This enhanced electron donation typically leads to a more robust metal-carbene bond.[5] In solution, this can translate to higher thermal stability and greater resistance to certain decomposition pathways across a range of solvents. For instance, in the context of NHC-CO2 adducts, saturated imidazolinium carboxylates exhibit higher thermal stability than their unsaturated counterparts.[6]
Section 2: Troubleshooting Catalyst Performance Issues
This section focuses on diagnosing and solving problems related to poor reaction outcomes.
Q4: My reaction is very slow or stalls completely in a polar aprotic solvent like DMF or DMA. What's the likely cause?
A: Stalling in polar aprotic solvents, while they may be required for substrate solubility, can point to several issues:
-
Stabilization of Inactive Species: The high polarity may excessively stabilize a resting-state catalyst complex or a specific intermediate in the catalytic cycle, increasing the energy barrier for the next step.
-
Hidden Impurities: Solvents like DMF and DMA are notoriously difficult to purify completely. Trace amounts of water or amines (from degradation) can act as poisons to the catalyst.[7] For example, amines can coordinate to the metal or react with substrates.
-
Favoring Decomposition: In some systems, particularly palladium-catalyzed reactions, polar solvents can promote catalyst decomposition pathways like the aggregation of metal nanoparticles.[8]
Troubleshooting Steps:
-
Verify Solvent Purity: Use a freshly opened bottle of anhydrous solvent or re-purify your solvent immediately before use.
-
Test a Less Polar Co-solvent: Try running the reaction in a mixture, such as toluene/DMF, to reduce the overall polarity while maintaining substrate solubility.
-
Increase Temperature (with caution): A modest increase in temperature may provide the necessary energy to overcome a stabilized, stalled intermediate. Monitor for signs of decomposition.
Q5: I switched from toluene to THF to improve substrate solubility, but now my yield has dropped significantly. Why?
A: This is a classic case of catalyst inhibition by a coordinating solvent.[3] Tetrahydrofuran (THF) is a Lewis base and can coordinate to the electron-deficient metal center of the catalyst. This solvent-metal interaction competes with the substrate for the active site, leading to a lower effective catalyst concentration and reduced reaction rate. In some cases, this coordination can lead to an irreversible deactivation pathway.[3]
Troubleshooting Workflow for Solvent-Related Issues
Caption: A decision tree for troubleshooting poor catalyst performance based on solvent type.
Section 3: Investigating Catalyst Decomposition
When catalyst instability is suspected, a more thorough investigation is required.
Q6: My reaction mixture is changing color (e.g., to black or brown), and the reaction has stopped. How can I confirm catalyst decomposition and what role does the solvent play?
A: A color change to black or brown is often indicative of the formation of metal nanoparticles (e.g., palladium black), a common decomposition product.[8] The solvent plays a crucial role in either preventing or accelerating this process.
-
Mechanism of Decomposition: The active catalyst, often a low-valent metal species, can be unstable. In polar solvents, charged intermediates that lead to decomposition may be stabilized.[2] In other cases, ligand dissociation, which can be solvent-dependent, exposes a highly reactive "naked" metal center that is prone to aggregation.[9]
Protocol for Investigating Decomposition:
-
Sample Analysis: Carefully take a sample from the reaction. Dilute it with a suitable solvent and filter through a syringe filter (0.2 µm). Analyze the filtrate by HPLC or GC-MS to see if the product formation has ceased.
-
Visual Confirmation: The presence of a black, insoluble precipitate is strong evidence of nanoparticle formation.
-
Solvent Comparison: Set up two parallel small-scale reactions: one in the solvent where decomposition was observed and another in a non-polar, non-coordinating solvent like toluene. Monitor both visually and by analytical sampling over time. A stark difference in stability will confirm the solvent's role.
Solvent Influence on Catalyst Stability Pathways
Caption: How different solvent classes can direct the catalyst towards productive or off-cycle pathways.
Section 4: Experimental Protocols & Data
Protocol: Rapid Solvent Screening for a Catalytic Reaction
This protocol allows for the efficient comparison of solvents to identify optimal conditions.
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your catalyst precursor (1,3-dicyclohexylimidazolidin-1-ium chloride), the metal source, and any necessary base in a volatile, non-coordinating solvent (e.g., toluene).
-
Aliquot Distribution: Distribute equal volumes of the catalyst stock solution into several reaction vials (e.g., 8 mL vials with stir bars).
-
Solvent Addition: Remove the volatile solvent from the stock solution in vacuo. To each vial, add the same volume of a different anhydrous test solvent (see table below).
-
Reaction Initiation: Add your substrates (as a concentrated stock solution if possible) to each vial simultaneously to start the reactions.
-
Monitoring: Place the vials in a temperature-controlled heating block. At set time points (e.g., 1h, 4h, 16h), take a small, measured aliquot from each reaction, quench it, and analyze by a suitable method (GC, LC-MS, or TLC) to determine conversion.
-
Data Analysis: Tabulate the results to compare reaction rates and final yields across the different solvents.
Table 1: Common Solvents and Their Potential Effects
| Solvent | Polarity Index | Coordinating Ability | General Impact on Saturated NHC Catalysts |
| Toluene | 2.4 | Low | Good Starting Point. Generally stabilizing, non-interfering.[4] |
| Dioxane | 4.8 | Moderate | Good alternative to toluene, slightly more polar. |
| Dichloromethane (DCM) | 3.1 | Low | Can be effective, but volatility can be an issue. Some catalysts show different initiation rates.[3][4] |
| Tetrahydrofuran (THF) | 4.0 | High | Use with Caution. Can inhibit or deactivate the catalyst by coordination.[3] |
| Acetonitrile (MeCN) | 5.8 | High | High Risk. Strong coordination can lead to catalyst poisoning. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | High Risk. High polarity and coordinating ability. Prone to impurities. Can favor decomposition.[10] |
| Methanol (MeOH) | 5.1 | High (Protic) | High Risk. Can cause decomposition via protonolysis or favor undesired oxidative pathways.[2] |
References
-
Denning, D. M., & Falvey, D. E. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. Request PDF. [Link]
-
National Institutes of Health. (n.d.). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PMC. [Link]
-
Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]
-
ResearchGate. (n.d.). The observation of NHC‐stabilized radicals I due to redox‐processes.... [Link]
-
ResearchGate. (2003). Deactivation of metal catalysts in liquid phase organic reactions. [Link]
-
National Institutes of Health. (n.d.). Hidden in plain sight: commonly used copper N-heterocyclic carbene catalysts gain stabilization from anagostic Cu⋯H–C interactions. [Link]
-
National Institutes of Health. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]
-
ResearchGate. (2019). Spectroscopic Exploration Of Catalyst Dynamics And Electrochemical Properties Of Grubbs Second Generation In Different Solvent. [Link]
-
ResearchGate. (2013). Solvent effect on Grubbs' precatalyst initiation rates. [Link]
-
ACS Publications. (n.d.). CO2 Adducts of N-Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO2 with Epoxides. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PubMed Central. [Link]
-
LinkedIn. (2023). Catalyst deactivation mechanisms and how to prevent them. [Link]
-
National Institutes of Health. (2021). Exploring the stability of the NHC–metal bond using thiones as probes. PMC. [Link]
-
ResearchGate. (2019). Stability and reactivity of N-heterocyclic carbene complexes. [Link]
Sources
- 1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 2. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 9. Exploring the stability of the NHC–metal bond using thiones as probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stability and Performance of 1,3-Dicyclohexylimidazolidin-1-ium Chloride Derived NHC Catalysts
Welcome to the technical support center for N-Heterocyclic Carbene (NHC) catalysts derived from 1,3-Dicyclohexylimidazolidin-1-ium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, preventative strategies, and a deeper understanding of the factors governing the stability and activity of these powerful catalysts. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, empowering you to optimize your reactions and overcome common challenges.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cross-coupling reactions using 1,3-Dicyclohexylimidazolidin-1-ium chloride derived NHC-palladium catalysts.
Question 1: My reaction shows low or no conversion. What are the primary causes and how can I troubleshoot this?
Answer: Low or no product yield is a frequent challenge that can often be traced back to the deactivation of the catalyst or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Initial Checks: The "Low-Hanging Fruit"
Before delving into more complex issues, ensure the fundamentals of your reaction setup are sound.
-
Inert Atmosphere: The active Pd(0) species is highly susceptible to oxidation.[1] Ensure your reaction vessel was properly purged of air and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.
-
Reagent Purity: Impurities in your substrates, base, or solvent can poison the catalyst.[2][3][4] Boronic acids, for instance, can degrade over time. Amines should be purified before use.[2]
-
Stirring: Inadequate mixing can lead to localized concentration gradients and poor reaction kinetics. Ensure the stir rate is sufficient for the scale of your reaction.
Troubleshooting Deeper Catalyst-Related Issues:
If the initial checks do not resolve the issue, the problem likely lies with the catalyst's activity.
-
Catalyst Precursor Integrity: Verify that your 1,3-Dicyclohexylimidazolidin-1-ium chloride and the palladium source have been stored under appropriate conditions (cool, dry, and away from light and air).
-
In-Situ Catalyst Formation: If you are generating the NHC-Pd catalyst in-situ, the timing and conditions of its formation are critical. Consider pre-forming the active catalyst by stirring the palladium precursor, the imidazolium salt, and a suitable base in the reaction solvent for a short period before adding your substrates.
-
Ligand-to-Palladium Ratio: An insufficient amount of the NHC ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the imidazolium salt may be beneficial for catalyst stability.[1]
dot
Caption: A workflow for troubleshooting low-yield reactions.
Question 2: I'm observing significant side-product formation, particularly homocoupling of my nucleophile. How can I minimize this?
Answer: Homocoupling is a common side reaction, especially in Suzuki-Miyaura couplings, and is often indicative of the presence of oxygen.
-
Rigorous Degassing: The most effective way to prevent homocoupling is to meticulously degas your solvent. While sparging with an inert gas can help, more robust methods are recommended for sensitive reactions. (See Section III for a detailed protocol).
-
Palladium Source: Using a Pd(0) source directly may reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[1]
-
Base Selection: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction is moisture-sensitive. The strength of the base can significantly impact the reaction rate and selectivity.
Question 3: My reaction starts well but then stalls before reaching completion. What could be causing this premature catalyst deactivation?
Answer: A reaction that starts but does not go to completion is a classic sign of catalyst deactivation during the reaction.
-
Thermal Instability: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature to see if catalyst lifetime improves.
-
Substrate/Product Inhibition: In some cases, the substrate or product can coordinate to the palladium center and inhibit the catalytic cycle. Diluting the reaction mixture may help mitigate this.
-
Palladium Agglomeration: Over time, the active mononuclear palladium species can aggregate into larger, less active or inactive palladium nanoparticles or bulk metal.[5][6] This is a common deactivation pathway. Supporting the catalyst on a solid matrix can help prevent this.[5][7]
dot
Caption: Key pathways for catalyst deactivation.
II. Preventative Measures for Robust Catalysis
Proactive measures are often more effective than troubleshooting. The following table summarizes key parameters to control for maximizing the lifetime and efficiency of your 1,3-Dicyclohexylimidazolidin-1-ium chloride derived NHC catalyst.
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Higher loadings can sometimes compensate for slow deactivation but may be uneconomical. Lower loadings require highly optimized conditions. |
| Ligand:Palladium Ratio | 1:1 to 1.2:1 (for in-situ generation) | A slight excess of the NHC precursor can help prevent palladium agglomeration by ensuring all metal centers are coordinated.[1] |
| Solvent Purity | Anhydrous, degassed, <50 ppm water | Water and oxygen can participate in side reactions and deactivate the catalyst.[2][8] |
| Base Quality | High purity, finely ground | Impurities in the base can poison the catalyst. Grinding the base increases its surface area and reactivity.[2] |
| Reaction Temperature | 60 - 100 °C (reaction dependent) | Balance reaction rate with catalyst stability. Higher temperatures can accelerate deactivation.[1] |
III. Detailed Experimental Protocols
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases from a solvent.[9]
-
Preparation: Place the solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.
-
Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: With the flask still in the liquid nitrogen, open it to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may notice gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times.
-
Backfilling: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: Catalyst Regeneration (Benchtop Scale)
For supported catalysts that have deactivated due to pore blockage or surface poisoning, a washing protocol may restore some activity.[7][10]
-
Recovery: After the reaction, recover the supported catalyst by filtration.
-
Solvent Wash: Wash the catalyst sequentially with generous portions of a non-polar solvent (e.g., toluene or THF) to remove organic residues, followed by a polar solvent (e.g., methanol or isopropanol).
-
Acidic Wash (Optional): A wash with a dilute solution of a mild acid (e.g., 1% acetic acid in methanol) can sometimes remove basic residues that may have poisoned the catalyst.
-
Final Wash: Wash again with the polar solvent to remove any residual acid.
-
Drying: Dry the catalyst thoroughly under high vacuum before reuse.
Note: The effectiveness of regeneration is highly dependent on the deactivation mechanism. For severe agglomeration or degradation, regeneration may not be possible.
IV. Understanding the "Why": Mechanistic Insights
The superior performance of NHC ligands, particularly those with bulky N-substituents like the dicyclohexyl groups, stems from their strong σ-donating ability and steric bulk.[11][12] The strong Pd-NHC bond contributes to the high stability of the active species.[11] However, even this robust system can be compromised.
-
The Role of the Base: Strong bases, while necessary for many cross-coupling reactions, can also contribute to catalyst deactivation. In some cases, the base can attack the NHC ligand itself, leading to its decomposition.[13]
-
Palladium Agglomeration: The catalytic cycle involves transitions between different oxidation states of palladium. The Pd(0) state, which is crucial for oxidative addition, is also the most prone to aggregation into inactive nanoparticles.[5][6] The bulky dicyclohexyl groups on the NHC ligand provide a steric shield around the palladium center, hindering this aggregation process. This is a key reason for the enhanced stability of catalysts derived from 1,3-Dicyclohexylimidazolidin-1-ium chloride compared to less bulky NHCs.
By understanding these underlying principles, researchers can make more informed decisions when designing and troubleshooting their experiments, leading to more robust and reproducible results.
V. References
-
Ananikov, V. P., et al. (2016). Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis. Chemical Science, 7(10), 6411–6420. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]
-
Li, Y., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 4331. Retrieved from [Link]
-
Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1533. Retrieved from [Link]
-
Szostak, M., et al. (2018). Well-Defined Pre-Catalysts in Amide and Ester Bond Activation. ResearchGate. Retrieved from [Link]
-
Ikawa, T., et al. (2015). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Chemical Communications, 51(76), 14324-14327. Retrieved from [Link]
-
Rivas, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 9(9), 733. Retrieved from [Link]
-
Instrumental Chemistry Labs. (2014, January 21). Degassing Solvents [Video]. YouTube. Retrieved from [Link]
-
Reddit user discussion. (2023, February 13). Degassing solvents for Suzuki reactions. r/Chempros. Retrieved from [Link]
-
MilliporeSigma. (2025, November 27). Optimise cross-coupling with ligand-free NHC–Pd precatalysts. Chemistry World. Retrieved from [Link]
-
Grisi, F., et al. (2018). N,N'-dialkyl- and N-alkyl-N-mesityl-substituted N-heterocyclic carbenes as ligands in Grubbs catalysts. Dalton Transactions, 47(1), 108-117. Retrieved from [Link]
-
Bode, J. W. (2006). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Accounts of Chemical Research, 39(8), 524–533. Retrieved from [Link]
-
de Boer, S. Y., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(23), 8446-8456. Retrieved from [Link]
-
CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents. (n.d.). Retrieved from
-
CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents. (n.d.). Retrieved from
-
Díez-González, S., & Nolan, S. P. (2008). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 108(9), 3377–3407. Retrieved from [Link]
-
Macmillan Group Meeting. (2015, September 22). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5151-5169. Retrieved from [Link]
-
César, V., et al. (2012). Coordination chemistry of N-heterocyclic carbenes substituted by alkylfluorényl groups : weak interactions, steric effets, catalysis. ResearchGate. Retrieved from [Link]
-
Gualco, L., et al. (2020). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. Molecules, 25(22), 5433. Retrieved from [Link]
-
International Science Community Association. (2022). 1-N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. Research Journal of Chemical Sciences, 12(3), 1-10. Retrieved from [Link]
-
Fairlamb, I. J. S. (2007). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302–310. Retrieved from [Link]
-
Fernández-Cestau, J., et al. (2019). Understanding the Role of NHC Ditopic Ligand Substituents in the Molecular Diversity and Emissive Properties of Silver Complexes. Inorganics, 7(5), 62. Retrieved from [Link]
-
Sharma, S., & Kumar, K. (2019). Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Beilstein Journal of Organic Chemistry, 15, 2382–2433. Retrieved from [Link]
-
Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar. Retrieved from [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. isca.me [isca.me]
- 9. How To [chem.rochester.edu]
- 10. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
Welcome to the dedicated technical support guide for the synthesis of 1,3-dicyclohexylimidazolidin-1-ium chloride, a key precursor for the saturated N-heterocyclic carbene (NHC) ligand, SICy. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities and side-products encountered during this synthesis.
Troubleshooting Guide: Identifying and Mitigating Impurities
The most common and reliable synthetic route to 1,3-dicyclohexylimidazolidin-1-ium chloride involves the cyclization of N,N'-dicyclohexylethylenediamine with a formaldehyde equivalent, typically paraformaldehyde, in the presence of a chloride source. While seemingly straightforward, several potential impurities can arise.
Issue 1: Product Contamination with Unreacted Starting Material
Observation: You observe signals corresponding to N,N'-dicyclohexylethylenediamine in the ¹H or ¹³C NMR spectrum of your final product.
Probable Cause:
-
Incomplete Reaction: The cyclization reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor reactivity of the formaldehyde source. Paraformaldehyde, a polymer, must depolymerize to reactive formaldehyde, a process that can be slow or incomplete.[1][2]
-
Incorrect Stoichiometry: An excess of the diamine starting material was used.
Proposed Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of aliquots to ensure the complete consumption of the starting diamine.
-
Reagent Quality: Use high-purity N,N'-dicyclohexylethylenediamine. If synthesizing the diamine, ensure it is thoroughly purified before the cyclization step.
-
Paraformaldehyde Activation: Ensure the paraformaldehyde is of good quality. Gentle heating or the use of a catalytic amount of acid can facilitate its depolymerization.[2]
-
Purification: Unreacted diamine can often be removed by thorough washing of the crude product with a solvent in which the desired imidazolinium salt has low solubility, such as cold diethyl ether or ethyl acetate.
Issue 2: Presence of a High Molecular Weight, Insoluble White Solid
Observation: A white solid with poor solubility in common organic solvents is present in your product, and it does not correspond to the desired imidazolinium salt.
Probable Cause:
-
Hydrolysis to Dicyclohexylurea (DCU): This is a common issue if there is moisture present and a potential source of a carbonyl group, or if an alternative synthesis route using N,N'-dicyclohexylcarbodiimide (DCC) was employed. Even atmospheric CO₂ can, under certain conditions, lead to urea formation. DCU is notoriously insoluble in many solvents, making it a problematic impurity.[1][3]
-
Formation of Polymeric Byproducts: Reactions with formaldehyde can sometimes lead to the formation of polymeric or oligomeric species, especially under acidic conditions.[4]
Proposed Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. Use anhydrous solvents.
-
Identification of DCU: The presence of DCU can be confirmed by ¹H NMR in DMSO-d₆. Key signals include a broad singlet for the N-H protons and multiplets for the cyclohexyl protons.[3]
-
Removal of DCU: Due to its insolubility, DCU can often be removed by filtration. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), in which the desired salt is soluble but DCU is not, and filter off the solid.
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Solubility Profile |
| 1,3-Dicyclohexylurea (DCU) | ~5.7 ppm (d, NH ), ~3.4 ppm (m, CH -N), 1.0-1.8 ppm (m, cyclohexyl CH₂) | Very low in most organic solvents (DCM, Ether, Acetone). Soluble in DMSO.[1][3] |
Issue 3: Unexpected Signals in the Formyl Region of the ¹H NMR Spectrum
Observation: Your ¹H NMR spectrum shows a signal (or signals) between δ 8.0-8.5 ppm, and the integration does not match a known impurity. Mass spectrometry may indicate a product with the same mass as the desired salt + H₂O.
Probable Cause:
-
Hydrolysis to Ring-Opened Formamide: Imidazolinium salts, particularly chlorides, are susceptible to hydrolysis, which is accelerated under basic conditions.[5][6] This reaction cleaves the C2-N bond of the heterocyclic ring to form N-(2-(cyclohexylamino)ethyl)-N-cyclohexylformamide. This is the most probable and often overlooked impurity.
Proposed Solution:
-
pH Control During Workup: Avoid basic conditions during the workup. If an aqueous wash is necessary, use neutral or slightly acidic water and work quickly.
-
Thorough Drying: Ensure the final product is rigorously dried under high vacuum to remove any residual water, which could cause hydrolysis upon storage.
-
Purification by Recrystallization: This hydrolysis product will have a different polarity and crystal packing ability than the ionic salt. Recrystallization is often effective for its removal. A common solvent system for imidazolinium salts is a polar solvent for dissolution (like dichloromethane or acetonitrile) followed by the addition of a non-polar anti-solvent (like diethyl ether or pentane).[7]
Workflow for Hydrolysis Identification and Removal
Caption: Workflow for identifying and removing the hydrolysis impurity.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic procedure for 1,3-dicyclohexylimidazolidin-1-ium chloride?
The most common laboratory-scale synthesis involves a three-component reaction:
-
Reactants: N,N'-dicyclohexylethylenediamine, paraformaldehyde, and a chloride source like chlorotrimethylsilane (TMSCl).
-
Solvent: Typically a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure: The diamine and paraformaldehyde are suspended in the solvent. TMSCl is then added, often dropwise at a controlled temperature. The reaction proceeds to form the imidazolinium chloride salt, which can then be isolated by filtration and purified.
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for pure 1,3-dicyclohexylimidazolidin-1-ium chloride?
While a definitive published spectrum is elusive, the expected chemical shifts in CDCl₃ can be predicted based on similar structures:
-
¹H NMR:
-
N-CH-N (C2-H): A singlet, often appearing downfield, typically in the range of δ 8.5-9.5 ppm. This proton is acidic.
-
N-CH₂-CH₂-N (backbone): A singlet or a multiplet for the four protons of the ethylene backbone, usually around δ 3.5-4.5 ppm.
-
N-CH (cyclohexyl): A multiplet for the two methine protons on the cyclohexyl rings attached to the nitrogen atoms, expected around δ 3.0-4.0 ppm.
-
Cyclohexyl CH₂: A series of broad multiplets for the remaining 20 cyclohexyl protons, typically from δ 1.0-2.2 ppm.
-
-
¹³C NMR:
-
N-C-N (C2): The carbenic carbon, expected to be significantly downfield, likely >150 ppm.
-
N-CH₂-CH₂-N: The backbone carbons, typically in the δ 45-55 ppm range.
-
N-CH (cyclohexyl): The methine carbon of the cyclohexyl group, around δ 55-65 ppm.
-
Cyclohexyl CH₂: Signals for the remaining cyclohexyl carbons, typically in the δ 24-35 ppm range.
-
Q3: My product has a persistent yellow or brown color. What is the cause and how can I remove it?
Colored impurities in imidazolium salt syntheses are common and can arise from side reactions involving the formaldehyde or trace impurities in the starting materials, leading to the formation of "tarry ionomer byproducts".[5]
Decolorization Methods:
-
Activated Charcoal: Dissolve the crude product in a suitable solvent (e.g., methanol or acetonitrile), add a small amount of activated charcoal, stir or heat gently for a period, and then filter through Celite®. This is often effective at removing colored impurities.
-
Recrystallization: This is the most effective method for both purification and decolorization. The impurities are often excluded from the crystal lattice of the desired salt.[7] A solvent system like dichloromethane/diethyl ether or acetonitrile/toluene is a good starting point.[7]
Experimental Protocol: Purification by Recrystallization
-
Place the impure, colored 1,3-dicyclohexylimidazolidin-1-ium chloride in a clean, dry Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the salt is soluble (e.g., acetonitrile or dichloromethane) until the solid just dissolves.
-
If the color persists, allow the solution to cool slightly, add a spatula-tip of activated charcoal, and gently reheat for 5-10 minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of a cold anti-solvent (e.g., diethyl ether or pentane) in which the salt is insoluble.[3]
-
Dry the crystals under high vacuum.
Logical Flow for Purification Strategy
Caption: Decision-making process for the purification of the target compound.
References
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions with 1,3-Dicyclohexylimidazolidin-1-ium Chloride
Welcome to the technical support center for utilizing 1,3-Dicyclohexylimidazolidin-1-ium chloride in your cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges. The information herein is structured to explain not just the "how," but the critical "why" behind experimental choices, ensuring robust and reproducible results.
Introduction: The Power of N-Heterocyclic Carbenes (NHCs)
1,3-Dicyclohexylimidazolidin-1-ium chloride is a precursor to a powerful N-Heterocyclic Carbene (NHC) ligand. NHCs have become increasingly popular in cross-coupling reactions, often outperforming traditional phosphine ligands due to their strong σ-donor properties and steric bulk.[1] These characteristics contribute to the formation of highly stable and active palladium catalysts, facilitating challenging transformations, including those involving sterically hindered substrates or less reactive aryl chlorides.[1][2] The strong σ-donation from the NHC ligand is particularly effective in facilitating the oxidative addition of substrates with strong bonds to the palladium center.[3]
This guide will walk you through common issues and provide actionable solutions to enhance your reaction yields and overcome experimental hurdles.
Troubleshooting Guide: From Low Yields to Catalyst Decomposition
Navigating the complexities of palladium-catalyzed cross-coupling reactions requires a systematic approach to troubleshooting. When a reaction underperforms, it's essential to consider each component and parameter methodically.
Issue 1: Low to No Product Yield
This is one of the most common challenges. The root cause can often be traced back to the initial setup and the integrity of the reagents.
Q: My reaction shows minimal or no conversion. What are the primary factors to investigate?
A: When faced with a stalled reaction, a multi-point inspection is critical. The likely culprits are related to the activation of the precatalyst, the purity of your reagents, or the reaction environment itself.
Initial Diagnostic Steps:
-
Inert Atmosphere Integrity: NHC-palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction.[4]
-
Solvent and Reagent Purity: The presence of water or other protic impurities can quench sensitive organometallic reagents and interfere with the catalytic cycle. Use freshly distilled or anhydrous grade solvents. Ensure your substrates and base are pure and dry.
-
Base Selection and Strength: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of reactions like the Suzuki-Miyaura coupling.[5][6] It activates the organoboron species, making it more nucleophilic.[6] If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle can be inhibited. Consider the pKa of the base and its compatibility with your substrates. For instance, in some cases, a stronger base might be required to facilitate the deprotonation of the imidazolium salt to form the active NHC ligand in situ.
Advanced Troubleshooting:
-
Precatalyst Activation: 1,3-Dicyclohexylimidazolidin-1-ium chloride is a precatalyst that requires in situ deprotonation by a base to form the active NHC ligand. If the base is not strong enough or if steric hindrance prevents efficient deprotonation, the concentration of the active catalyst will be low. Consider using a stronger, non-nucleophilic base or pre-forming the NHC-palladium complex.
-
Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is often optimal for many cross-coupling reactions, an excess of the imidazolium salt does not necessarily translate to a better outcome.[1] In some cases, excess ligand can lead to the formation of inactive palladium species.
Issue 2: Catalyst Decomposition or Formation of Palladium Black
The appearance of palladium black is a clear indicator of catalyst decomposition, leading to a significant drop in catalytic activity.
Q: My reaction mixture is turning black, and the yield has plummeted. What is causing this, and how can I prevent it?
A: The formation of palladium black signifies the aggregation of Pd(0) into an inactive, bulk metallic state. This is often triggered by high temperatures, impurities, or an unstable catalytic species.
Potential Causes and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Temperature | Reaction temperature is too high, leading to thermal decomposition of the catalyst. | Lower the reaction temperature. While some transformations require heat, excessive temperatures can accelerate catalyst degradation. Determine the lowest effective temperature for your specific transformation through optimization experiments.[7] |
| Ligand Dissociation | The NHC ligand may dissociate from the palladium center, leaving it unprotected and prone to aggregation. | Ensure a sufficient concentration of the NHC ligand is present. However, as mentioned, a large excess should be avoided. The strong σ-donating nature of NHCs generally leads to stable complexes, but this can be substrate and temperature-dependent.[2] |
| Impurities | Oxidative impurities can damage the catalyst. | Rigorously deoxygenate your solvents and reagents. Ensure all starting materials are of high purity. |
| Reaction Time | Prolonged reaction times at elevated temperatures can lead to gradual catalyst decomposition. | Monitor the reaction progress by techniques like TLC or GC-MS. Once the reaction has reached completion, work it up promptly. |
Workflow for Diagnosing Catalyst Decomposition:
Caption: Troubleshooting workflow for catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1,3-Dicyclohexylimidazolidin-1-ium chloride in a cross-coupling reaction?
A1: 1,3-Dicyclohexylimidazolidin-1-ium chloride serves as a precatalyst, or more accurately, a precursor to the N-heterocyclic carbene (NHC) ligand. In the presence of a suitable base, the acidic proton at the C2 position of the imidazolium ring is removed to generate the free carbene. This carbene then coordinates to the palladium metal center, forming the active catalyst.[8]
Q2: How does the NHC derived from 1,3-Dicyclohexylimidazolidin-1-ium chloride compare to common phosphine ligands like triphenylphosphine?
A2: NHCs are generally stronger σ-donors than phosphine ligands.[1] This enhanced electron donation to the palladium center can facilitate challenging oxidative addition steps, which is often the rate-limiting step in the catalytic cycle.[9] The steric bulk provided by the dicyclohexyl groups can also promote reductive elimination, the final step that forms the desired product.[10]
Q3: Can I use any base to generate the NHC in situ?
A3: The choice of base is critical. A base that is strong enough to deprotonate the imidazolium salt is required. However, highly nucleophilic bases can potentially react with your substrates or the palladium complex in undesirable ways. Common bases used include potassium tert-butoxide, sodium hydride, or strong carbonate bases like cesium carbonate in some instances. The optimal base will depend on the specific reaction conditions and substrate compatibility.[5][11]
Q4: My substrates are sterically hindered. Is 1,3-Dicyclohexylimidazolidin-1-ium chloride a good choice?
A4: Yes, NHC ligands with bulky substituents, such as the dicyclohexyl groups in this case, are often very effective for coupling sterically demanding substrates.[1] The steric bulk can favor the formation of monoligated palladium species, which are often the most catalytically active.[2]
Q5: Are there any known decomposition pathways for the imidazolium salt itself?
A5: Imidazolium salts are generally thermally stable. However, under harsh basic conditions and elevated temperatures, decomposition can occur. For some dialkylimidazolium halides, thermal decomposition can proceed via nucleophilic substitution.[12] It is also important to be aware of potential side reactions of the chloride counter-ion in specific catalytic systems.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and 1,3-Dicyclohexylimidazolidin-1-ium chloride (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture, 10:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vaporisation and thermal decomposition of dialkylimidazolium halide ion ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical advice for the purification of 1,3-Dicyclohexylimidazolidin-1-ium chloride. As a precursor to N-heterocyclic carbenes (NHCs), its purity is paramount for successful downstream applications. This document is structured to address common challenges encountered during its purification, offering explanations grounded in chemical principles and field-proven experience.
I. Understanding the Challenge: Why is Purifying Imidazolidinium Salts Difficult?
1,3-Dicyclohexylimidazolidin-1-ium chloride, a saturated NHC precursor, often presents unique purification challenges compared to its unsaturated imidazolium counterparts. Its ionic nature imparts high solubility in polar solvents, yet the bulky, nonpolar cyclohexyl groups can lead to unpredictable solubility behavior. Common issues include the compound oiling out, co-precipitation of starting materials, and persistent color from reaction byproducts.
A successful purification strategy hinges on exploiting subtle differences in solubility between the desired product and its impurities. Recrystallization is the most effective and commonly employed method for achieving high purity of such salts.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1,3-Dicyclohexylimidazolidin-1-ium chloride?
A1: While the impurity profile depends on the synthetic route, common contaminants include unreacted starting materials such as N,N'-dicyclohexyldiaminoethane and residual reactants from the cyclization step (e.g., formaldehyde or its equivalent and a chloride source). Incomplete cyclization or side reactions can also lead to oligomeric byproducts, which often manifest as a persistent coloration or stickiness in the crude product.
Q2: How do I choose an appropriate recrystallization solvent?
A2: The ideal solvent is one in which the imidazolidinium salt is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A two-solvent system is often more effective. This typically involves a "good" solvent in which the compound is readily soluble (e.g., methanol, ethanol, or dichloromethane) and a "poor" or "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexane). The process involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until turbidity (cloudiness) is observed. Subsequent cooling should induce crystallization.
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: The purity of 1,3-Dicyclohexylimidazolidin-1-ium chloride should be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and identifying organic impurities. The disappearance of signals from starting materials is a key indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity, especially when coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong UV chromophore.
-
Elemental Analysis (CHN analysis): Provides the elemental composition of the compound, which should match the theoretical values for the pure substance.
III. Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: The product "oils out" and does not crystallize upon cooling.
Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase before it has time to form an ordered crystal lattice. This is common for ionic liquids and salts with bulky substituents. The presence of impurities can also inhibit crystallization.
Solutions:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid placing the hot solution directly into an ice bath.[1]
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites for crystal growth.[2]
-
Re-evaluate the Solvent System: You may have too much of the "good" solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration, then attempt to cool again. Alternatively, add more of the "anti-solvent" dropwise to the warm solution.
Problem 2: The purified product remains colored (e.g., yellow or brown).
Causality: Color in the final product often indicates the presence of trace amounts of highly conjugated or polymeric impurities that are not efficiently removed by a single recrystallization.
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount (typically 1-2% by weight) of activated charcoal. Heat the suspension with stirring for 10-15 minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration and then proceed with the recrystallization.
-
Multiple Recrystallizations: A second or even third recrystallization may be necessary to remove persistent colored impurities. Be aware that each recrystallization step will result in some loss of the desired product.
-
Solvent Wash: If the product has already crystallized but remains colored, washing the filtered crystals with a small amount of cold anti-solvent can remove surface impurities.
Problem 3: NMR analysis shows the presence of residual starting materials.
Causality: This indicates that the chosen recrystallization solvent system does not effectively differentiate between the product and the unreacted starting materials.
Solutions:
-
Solvent System Optimization: A systematic screening of different solvent/anti-solvent combinations is necessary. The table below provides some starting points.
-
Liquid-Liquid Extraction (Pre-purification): If the starting materials have significantly different polarity from the ionic liquid product, a liquid-liquid extraction may be beneficial before attempting recrystallization. For example, dissolving the crude mixture in dichloromethane and washing with water can remove highly polar impurities.
| "Good" Solvent (for dissolving) | "Poor" Solvent (Anti-solvent) | Rationale & Comments |
| Dichloromethane (DCM) | Diethyl Ether or Hexane | A common and effective system. The high polarity of DCM dissolves the salt, while the nonpolar anti-solvent induces precipitation. |
| Methanol or Ethanol | Ethyl Acetate or Diethyl Ether | Alcohols are excellent solvents for many ionic liquids.[3] Care must be taken as some salts can be hygroscopic. |
| Acetonitrile | Toluene or Diethyl Ether | Acetonitrile is a polar aprotic solvent that can be effective for dissolving NHC precursors. |
Table 1: Suggested Solvent Systems for Recrystallization Screening.
IV. Experimental Protocols & Workflows
General Protocol for Recrystallization of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
-
Solvent Selection: Based on small-scale trials, select a suitable solvent/anti-solvent pair (e.g., Dichloromethane/Diethyl Ether).
-
Dissolution: Place the crude imidazolidinium salt in an oven-dried flask equipped with a magnetic stir bar. Add a minimal amount of the "good" solvent (DCM) and gently heat (e.g., in a 40°C water bath) with stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (diethyl ether) dropwise with continuous stirring until the solution becomes persistently turbid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in a refrigerator (4°C) or freezer (-20°C) for several hours, or until crystallization is complete.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Purification Workflow Diagram
A general workflow for the recrystallization of NHC precursor salts.
Troubleshooting Crystallization Diagram
A decision tree for troubleshooting common crystallization problems.
V. References
-
Google Patents. JP2008133248A - Method for producing imidazolium salt.
-
University of California, Davis. Recrystallization. [Link]
-
University of Colorado, Boulder. Recrystallization. [Link]
-
Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
University of Toronto. Recrystallization. [Link]
-
ResearchGate. Synthetic Routes to N-Heterocyclic Carbene Precursors. [Link]
Sources
Technical Support Center: Catalyst Recycling for 1,3-Dicyclohexylimidazolidin-1-ium Chloride Based Systems
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-Heterocyclic Carbene (NHC) catalyst systems derived from 1,3-Dicyclohexylimidazolidin-1-ium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into recycling and reusing these valuable catalysts. We will address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the recycling of 1,3-Dicyclohexylimidazolidin-1-ium based catalysts a critical consideration?
A: The importance of recycling these catalyst systems is twofold. Firstly, from an economic standpoint, N-heterocyclic carbene precursors and the transition metals they are often complexed with can be expensive. Efficient recycling and reuse can significantly reduce the overall cost of a synthetic route, making processes more scalable and economically viable. Secondly, from an environmental perspective, recycling minimizes chemical waste and reduces the demand for raw materials, aligning with the principles of green and sustainable chemistry.[1][2]
Q2: What are the primary challenges encountered when attempting to recycle these catalysts?
A: Researchers typically face three main hurdles:
-
Separation: The catalyst or its precursor salt is often soluble in the reaction medium, making its separation from the product and residual reactants complex.
-
Deactivation: The catalyst's activity can diminish over cycles due to poisoning by impurities, thermal stress, or undesired side reactions.
-
Degradation: The imidazolium ring itself can be susceptible to degradation, especially under harsh basic or high-temperature conditions, leading to an irreversible loss of the catalytic species.[3]
Q3: What are the most common strategies for recycling catalysts derived from 1,3-Dicyclohexylimidazolidin-1-ium chloride?
A: The most prevalent and effective methods include:
-
Solvent Precipitation/Crystallization: This involves adding an "anti-solvent" to the post-reaction mixture to selectively precipitate the ionic catalyst precursor while the desired organic product remains in solution.
-
Immobilization on a Solid Support: The catalyst is covalently attached to an insoluble support like silica or a polymer.[4] This transforms the homogeneous catalyst into a heterogeneous one, allowing for simple recovery by filtration.
-
Biphasic Systems: Utilizing ionic liquids or other immiscible solvent systems can confine the catalyst to one phase, simplifying separation from the product in the other phase.[5]
Q4: How can I verify the integrity and activity of my recycled catalyst?
A: A two-pronged approach is recommended:
-
Structural Verification: Use analytical techniques like ¹H NMR spectroscopy to compare the spectrum of the recycled catalyst with a fresh sample. The absence of new peaks and preservation of characteristic signals indicate structural integrity.
-
Activity Assay: Perform a small-scale, standardized catalytic test reaction and compare the yield and reaction time against those achieved with the fresh catalyst. A significant drop in performance indicates deactivation or degradation.
Troubleshooting Guides & Protocols
Issue 1: My catalyst is fully dissolved in the reaction mixture, and I cannot separate it from my product.
This is a common issue in homogeneous catalysis. The most direct solution is to induce selective precipitation of the catalyst salt.
Solution: Protocol for Catalyst Recovery via Solvent Precipitation
This protocol relies on the principle of "like dissolves like." The ionic imidazolium salt is typically soluble in polar solvents but insoluble in non-polar organic solvents.
Step-by-Step Methodology:
-
Reaction Completion: Once your reaction is complete (as determined by TLC, GC/MS, or LC/MS), concentrate the reaction mixture under reduced pressure to remove the bulk reaction solvent. This will leave a crude mixture of your product and the catalyst.
-
Re-dissolution: Dissolve the crude mixture in a minimal amount of a polar solvent in which both the product and catalyst are soluble. Dichloromethane (DCM) or acetonitrile are often good starting points.[6]
-
Precipitation: While vigorously stirring the solution from Step 2, slowly add a non-polar "anti-solvent" in which the catalyst has poor solubility. Hexane, diethyl ether, or toluene are common choices. You should observe the formation of a precipitate.
-
Isolation: Isolate the precipitated catalyst by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the anti-solvent to remove any residual, non-specifically adsorbed product.
-
Drying: Dry the recovered catalyst under vacuum to remove residual solvents.
-
Verification: Before reuse, verify the catalyst's purity and structural integrity using ¹H NMR spectroscopy and perform a small-scale activity test.
Causality Behind the Choices:
-
Minimal Polar Solvent: Using the minimum volume necessary ensures that the subsequent addition of the anti-solvent creates a solvent mixture with a low enough polarity to force the ionic catalyst out of solution effectively.
-
Slow Addition of Anti-Solvent: A slow, controlled addition promotes the formation of larger, more easily filterable crystals or particles, rather than a fine, difficult-to-handle powder.
Data Presentation: Solvent Selection Guide
The choice of solvents is critical. The following table provides a qualitative guide based on the properties of similar imidazolium salts.[6]
| Solvent | Type | Expected Solubility of Catalyst | Use Case |
| Dichloromethane | Polar Aprotic | Soluble | Primary Dissolution Solvent |
| Acetonitrile | Polar Aprotic | Soluble | Primary Dissolution Solvent |
| Isopropanol | Polar Protic | Soluble (especially when heated) | Recrystallization Solvent |
| Hexane | Non-polar | Insoluble | Anti-Solvent for Precipitation |
| Diethyl Ether | Non-polar | Insoluble | Anti-Solvent for Precipitation |
| Toluene | Non-polar | Insoluble | Anti-Solvent for Precipitation |
Visualization: Catalyst Precipitation Workflow
Caption: Workflow for recovering the catalyst via solvent precipitation.
Issue 2: My recycled catalyst shows a significant drop in activity.
Reduced activity is often due to the presence of impurities on the catalyst's active sites or partial degradation of the catalyst itself.
Solution: Troubleshooting Low Activity in Recycled Catalysts
-
Assess Potential Contaminants: Review your reaction scheme. Are there any reactants, byproducts, or workup reagents (e.g., water, strong bases) that could be poisoning the catalyst? Imidazolium salts can be susceptible to degradation under strongly basic conditions.[3]
-
Implement a Purification Wash: Before drying the recycled catalyst (Step 6 in the precipitation protocol), consider an additional washing step with a solvent that is poor for the catalyst but good for the suspected impurities. For example, a quick wash with cold, deoxygenated water can remove residual inorganic salts if they are a potential contaminant.
-
Check for Structural Degradation: Acquire a ¹H NMR spectrum of the deactivated catalyst. The appearance of new signals, particularly in the aromatic or upfield regions, or the disappearance of the characteristic imidazolium C2-H proton signal, can indicate decomposition. If degradation is confirmed, the catalyst is likely not salvageable and reaction conditions (e.g., temperature, base strength) should be re-evaluated for future runs.
-
Consider an Alternative Recycling Strategy: If precipitation methods consistently lead to deactivation, immobilization may be a superior approach.
Issue 3: How can I proactively design my experiment for effortless catalyst recycling?
The most robust method for catalyst recycling is to heterogenize the system by immobilizing the catalyst on a solid support.
Solution: Immobilization on a Solid Support
By covalently linking the 1,3-dicyclohexylimidazolidinium moiety to a support like silica gel or a polymer resin, the catalyst becomes part of an insoluble solid.
Conceptual Workflow:
-
Functionalize the Support: The solid support is first functionalized with a group that can react with a modified version of the imidazolium salt.
-
Synthesize a Linkable Catalyst Precursor: The imidazolium salt is synthesized with a reactive "tether" (e.g., a vinyl group or an alkyl halide).
-
Grafting: The functionalized support and the linkable catalyst precursor are reacted to covalently attach the catalyst to the solid.
-
Catalysis: The reaction is run with the solid-supported catalyst.
-
Recovery: Upon reaction completion, the catalyst is simply recovered by filtration.
-
Reuse: The recovered solid catalyst is washed with fresh solvent and can be directly reused in the next reaction batch. This method often demonstrates excellent recyclability with minimal loss of activity over multiple cycles.
Visualization: Immobilized Catalyst Concept
Caption: Comparison of homogeneous vs. immobilized catalyst systems.
References
- Imidazolium based ionic liquid-phase green c
- Separation, recovery and reuse of N-heterocyclic carbene catalysts in transesterification reactions.
- Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Strategies.
- COVALENTLY SUPPORTED IMIDAZOLIUM SALTS IN CATALYSIS. Vincenzo Campisciano, Carla Calabrese, Francesco Giacalone, Michelangelo Gru.
- Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.
- Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Str
- An In-depth Technical Guide on the Solubility of 1,3-Dimesitylimidazolium Chloride in Organic Solvents. Benchchem.
- Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Strategies | Request PDF.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Head-to-Head Battle of the Bulky Carbenes: 1,3-Dicyclohexylimidazolidin-1-ium Chloride vs. IMes-HCl in Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern catalysis, N-heterocyclic carbenes (NHCs) have risen to prominence as a versatile and highly effective class of ligands for transition metals. Their exceptional stability and tunable steric and electronic properties have rendered them indispensable in a myriad of organic transformations, most notably in cross-coupling reactions. Among the vast library of NHC precursors, two imidazolium and imidazolidinium salts, 1,3-dicyclohexylimidazolidin-1-ium chloride (ICy-HCl) and 1,3-dimesitylimidazolium chloride (IMes-HCl), represent distinct families of ligands with unique structural features that significantly influence their catalytic performance. This guide provides an in-depth, objective comparison of these two pivotal NHC precursors, supported by experimental data, to empower researchers in making informed decisions for their catalytic applications.
At a Glance: Structural and Electronic Divergence
The fundamental difference between the NHCs generated from ICy-HCl and IMes-HCl lies in the nature of the substituents on the nitrogen atoms of the heterocyclic ring. IMes-HCl gives rise to an unsaturated imidazolylidene carbene (IMes) bearing two bulky, aromatic mesityl groups. In contrast, ICy-HCl is the precursor to a saturated imidazolidinylidene carbene (ICy) functionalized with two aliphatic cyclohexyl groups. This seemingly subtle distinction has profound implications for the steric and electronic properties of the resulting NHC ligands.
| Feature | 1,3-Dicyclohexylimidazolidin-1-ium chloride (ICy-HCl) | 1,3-Dimesitylimidazolium chloride (IMes-HCl) |
| Carbene Type | Saturated (Imidazolidinylidene) | Unsaturated (Imidazolylidene) |
| N-Substituents | Cyclohexyl (aliphatic, flexible) | Mesityl (aromatic, rigid) |
| Steric Bulk | Significant, with conformational flexibility | High, with a more defined steric pocket |
| Electronic Properties | Stronger σ-donor | Strong σ-donor with potential for π-stacking interactions |
The cyclohexyl groups of the ICy ligand, while sterically demanding, possess conformational flexibility, allowing them to adapt their orientation to accommodate different metal centers and substrates. The mesityl groups of the IMes ligand, on the other hand, are more rigid, creating a well-defined, sterically hindered pocket around the metal center. Electronically, both are strong σ-donors, a key feature for stabilizing metal catalysts. However, the aromatic nature of the mesityl groups in IMes can also lead to non-covalent interactions, such as π-stacking, which can influence substrate binding and transition state stabilization.
The Decisive Factor: Performance in Catalysis
Suzuki-Miyaura Cross-Coupling: A Case Study
The Suzuki-Miyaura reaction, a powerful method for the formation of C-C bonds, serves as an excellent platform to compare the catalytic efficacy of different ligands.
IMes-HCl in Action:
The palladium-IMes catalytic system is renowned for its high activity in Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides. The bulky mesityl groups are thought to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.
Representative Performance Data for Pd-IMes Catalyzed Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd-IMes) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 0.5 (Pd-IMes) | Cs₂CO₃ | Dioxane | 80 | 16 | 98 |
Data compiled from representative studies for comparative purposes.
The ICy-HCl Contender:
While less ubiquitous in the literature for this specific application, NHC ligands bearing cyclohexyl substituents have demonstrated considerable promise. The flexibility of the cyclohexyl groups can be advantageous in certain catalytic cycles, potentially allowing for faster ligand dissociation or product release.
Interpreting the Performance:
The general consensus is that for many standard cross-coupling reactions, the rigid and highly bulky nature of the IMes ligand provides a robust and highly active catalyst. However, the "flexible steric bulk" offered by the ICy ligand can be advantageous in specific scenarios, particularly where substrate or product inhibition is a concern. The choice between the two may therefore be substrate-dependent.
Experimental Protocols: A Guide to Synthesis and Application
To provide a practical context, detailed experimental protocols for the synthesis of these NHC precursors and their application in a representative catalytic reaction are outlined below.
Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes-HCl)
This two-step procedure is a widely adopted and efficient method for the preparation of IMes-HCl.
Step 1: Synthesis of N,N'-Dimesitylethanediimine
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.
-
Slowly add a 40% aqueous solution of glyoxal (1.0 equivalent) to the stirred solution. A catalytic amount of formic acid can be added.
-
Stir the mixture at room temperature for 3-4 hours, during which a yellow precipitate will form.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield N,N'-dimesitylethanediimine.
Step 2: Cyclization to form 1,3-Dimesitylimidazolium Chloride
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), suspend N,N'-dimesitylethanediimine (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of chlorotrimethylsilane (TMSCl) (1.05 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The resulting white precipitate is collected by filtration, washed with THF and diethyl ether, and dried under vacuum to afford pure IMes-HCl.
Caption: Synthetic workflow for the preparation of IMes-HCl.
Synthesis of 1,3-Dicyclohexylimidazolidin-1-ium Chloride (ICy-HCl)
A common route to N-alkyl substituted imidazolium salts involves a one-pot condensation reaction.
-
In a pressure vessel, combine cyclohexylamine (2.0 equivalents), a 40% aqueous solution of glyoxal (1.0 equivalent), and paraformaldehyde (1.1 equivalents) in a suitable solvent such as THF.
-
Add a source of chloride, such as a solution of HCl in dioxane or chlorotrimethylsilane (1.05 equivalents).
-
Seal the vessel and heat the mixture to 80-100°C for 12-24 hours.
-
After cooling, the resulting precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield ICy-HCl.
Caption: One-pot synthesis of ICy-HCl.
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the use of either ICy-HCl or IMes-HCl as a ligand precursor in a Suzuki-Miyaura reaction.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the NHC precursor (ICy-HCl or IMes-HCl, 1.2-2.4 mol%), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice
The selection between 1,3-dicyclohexylimidazolidin-1-ium chloride and IMes-HCl as an NHC precursor is a nuanced decision that should be guided by the specific demands of the catalytic transformation.
-
IMes-HCl is the workhorse ligand precursor for a broad range of applications, particularly in cross-coupling reactions where its high steric bulk and robustness are advantageous. Its performance is well-documented, making it a reliable choice for many systems.
-
ICy-HCl , with its "flexible steric bulk," presents an intriguing alternative. It may offer advantages in cases where the rigidity of IMes is detrimental, such as in reactions prone to product inhibition or those requiring a more adaptable coordination sphere around the metal center.
Ultimately, the optimal choice will depend on empirical evaluation for the specific substrates and reaction conditions of interest. This guide provides the foundational knowledge and practical protocols to embark on such an investigation, empowering researchers to unlock the full potential of these powerful catalytic tools.
References
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Hintermann, L. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein J. Org. Chem.2007 , 3, 22. [Link]
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Viciu, M. S.; Navarro, O.; Germaneau, R. F.; Kelly, R. A., III; Sommer, W.; Marion, N.; Stevens, E. D.; Cavallo, L.; Nolan, S. P. A New Class of Palladium Catalyst for Cross-Coupling Reactions: The Use of N-Heterocyclic Carbene Ligands. Organometallics2004 , 23 (7), 1629–1635. [Link]
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Delaude, L.; Delaude, A. Microwave-Assisted Synthesis of 1,3-Dimesitylimidazolinium Chloride. Org. Synth.2010 , 87, 77. [Link]
-
Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Chlorides. Chem. Eur. J.2006 , 12 (18), 4749-4755. [Link]
-
Diez-Gonzalez, S.; Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chem. Rev.2009 , 109 (8), 3612–3676. [Link]
A Comparative Guide to the Catalytic Activity of ICy- and IPr-Derived NHC Ligands
In the landscape of modern organometallic chemistry and catalysis, N-heterocyclic carbenes (NHCs) have firmly established themselves as a privileged class of ligands. Their remarkable success stems from their strong σ-donating character and the exceptional stability they impart to metal centers. Among the vast library of NHC ligands developed, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and 1,3-bis(cyclohexyl)imidazol-2-ylidene (ICy) are two prominent examples frequently employed in a myriad of catalytic transformations. This guide provides an in-depth, objective comparison of the catalytic activity of ICy- and IPr-derived NHCs, supported by experimental data, to aid researchers, scientists, and drug development professionals in ligand selection and catalyst design.
The Foundation: Understanding Steric and Electronic Parameters
The catalytic performance of an NHC ligand is intrinsically linked to its steric and electronic properties. These features dictate the ligand's coordination to the metal center, influence the rates of oxidative addition and reductive elimination, and ultimately determine the overall efficiency and selectivity of the catalytic cycle.
Steric Properties: The Concept of Buried Volume
The steric bulk of an NHC ligand is a critical factor in its catalytic efficacy. A quantitative measure of this property is the percent buried volume (%Vbur), which represents the percentage of the coordination sphere around a metal center that is occupied by the ligand.[1][2] A larger %Vbur indicates greater steric hindrance.
Electronic Properties: The Tolman Electronic Parameter (TEP)
The electronic nature of a ligand, specifically its electron-donating ability, is quantified by the Tolman Electronic Parameter (TEP).[3][4] This parameter is determined by measuring the C-O stretching frequency (ν(CO)) in metal-carbonyl complexes. A lower ν(CO) value signifies a stronger electron-donating ligand.
The distinct structural difference between the bulky, aromatic diisopropylphenyl substituents of IPr and the aliphatic cyclohexyl groups of ICy leads to significant variations in their steric and electronic profiles.
Data Presentation: Steric and Electronic Properties of ICy and IPr
| Ligand | N-Substituent | %Vbur ([Au(NHC)Cl], M-L = 2.00 Å) | TEP (ν(CO) in cm⁻¹, [Ir(NHC)(CO)₂Cl]) |
| ICy | Cyclohexyl | 36.5%[5] | Not widely reported, but expected to be a strong σ-donor |
| IPr | 2,6-Diisopropylphenyl | 45.4%[5] | 2052[6] |
Table 1: Comparison of the percent buried volume and Tolman electronic parameter for ICy and IPr derived NHC ligands.
The IPr ligand, with its bulky 2,6-diisopropylphenyl groups, exhibits a significantly larger percent buried volume compared to the ICy ligand. This substantial steric hindrance around the metal center can be advantageous in promoting the reductive elimination step of a catalytic cycle and stabilizing the active, low-coordinate metal species.[7] Both ligands are strong σ-donors, a characteristic feature of NHCs that facilitates oxidative addition.[6]
Head-to-Head Comparison in Catalytic Applications
The true measure of a ligand's utility lies in its performance in catalytic reactions. Below, we compare the activity of ICy- and IPr-derived NHCs in several key cross-coupling and metathesis reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of NHC ligand can dramatically impact the efficiency of this transformation, particularly with challenging substrates like aryl chlorides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric and electronic properties of the NHC ligand play a crucial role in the efficiency of this C-N bond-forming reaction.
In nickel-catalyzed amination of aryl chlorides, IPr has been shown to provide superior reactivity compared to other ligands.[9] The bulky nature of the IPr ligand is thought to facilitate the reductive elimination of the C-N bond, which is often the rate-limiting step in the catalytic cycle. While ICy has also been employed in C-H activation reactions, leading to amination products, direct comparative studies with IPr in Buchwald-Hartwig amination are less common in the literature.[5] However, the general consensus points towards bulkier ligands like IPr being more effective for challenging amination reactions.
Olefin Metathesis
In the realm of olefin metathesis, ruthenium-based catalysts bearing NHC ligands have revolutionized the field. The stability and activity of these catalysts are highly dependent on the nature of the NHC ligand.
Ruthenium complexes featuring the IPr ligand are known for their excellent activity and stability in both ring-closing metathesis (RCM) and cross-metathesis (CM) reactions.[10] The steric bulk of the IPr ligand is crucial for stabilizing the active ruthenium species and promoting efficient turnover. In contrast, while ICy-containing ruthenium catalysts are also active, they are sometimes found to be less stable or efficient, particularly in more demanding metathesis transformations. For instance, in some cases, replacing ICy with the bulkier IPr ligand resulted in a significant improvement in catalytic performance.[5]
Experimental Protocols: Synthesis of Imidazolium Salt Precursors
The synthesis of the NHC ligand typically begins with the preparation of its corresponding imidazolium salt precursor. These salts are generally air-stable and can be stored for extended periods.
Synthesis of 1,3-bis(cyclohexyl)imidazolium Chloride (ICy·HCl)
A common and efficient method for the synthesis of ICy·HCl involves a one-pot condensation reaction.[11]
Workflow for the Synthesis of ICy·HCl
Caption: Workflow for the one-pot synthesis of ICy·HCl.
Step-by-Step Protocol:
-
To a round-bottom flask, add glyoxal (1.0 equivalent, 40% aqueous solution).
-
Add cyclohexylamine (2.0 equivalents) to the flask.
-
Add paraformaldehyde (1.0 equivalent) and a suitable solvent such as toluene.
-
Carefully add hydrochloric acid (1.0 equivalent).
-
Stir the mixture at an elevated temperature (e.g., 50-70 °C) overnight.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether) and dry under vacuum to obtain pure ICy·HCl.
Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
The synthesis of IPr·HCl is a well-established two-step procedure.[1][2][12]
Workflow for the Synthesis of IPr·HCl
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride synthesis - chemicalbook [chemicalbook.com]
- 3. BJOC - Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) [beilstein-journals.org]
- 4. Ruthenium Olefin Metathesis Catalysts Bearing a Macrocyclic N‐Heterocyclic Carbene Ligand: Improved Stability and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Wingtip-Flexible N-Heterocyclic Carbenes: Unsymmetrical Connection between IMes and IPr - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Buy 1,3-Dicyclohexyl-imidazolium chloride | 181422-72-0 [smolecule.com]
- 12. The synthesis of 1,3-Bis-[2,6-bis-(1-methylethyl)-phenyl]-1H-imidazolium chloride_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Purity Validation of 1,3-Dicyclohexylimidazolidin-1-ium Chloride by Quantitative ¹H NMR
Introduction: The Critical Role of Purity in N-Heterocyclic Carbene Precursors
1,3-Dicyclohexylimidazolidin-1-ium chloride is a saturated N-heterocyclic carbene (NHC) precursor, a class of compounds that has become indispensable in modern chemistry.[1] These precursors are the stable sources for generating NHCs, which serve as powerful organocatalysts and ancillary ligands for transition metals in reactions ranging from olefin metathesis to cross-coupling.[2] The performance of an NHC-based system is exquisitely sensitive to the purity of its precursor. Trace impurities can poison catalysts, initiate undesirable side reactions, or lead to non-reproducible experimental results, compromising research outcomes and the scalability of synthetic processes.
This guide provides an in-depth, field-proven methodology for the validation of 1,3-Dicyclohexylimidazolidin-1-ium chloride purity using Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, establish a self-validating protocol, and compare the qNMR method against other analytical techniques, providing researchers with the necessary tools to ensure the integrity of their starting materials.
Part 1: The "Why" and "How" of Quantitative ¹H NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) stands as a primary ratio analytical method, meaning it can determine the amount of a substance directly from the spectrum without needing a calibration curve of the analyte itself.[3] This is because, under specific and properly controlled conditions, the area of a ¹H NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal.[4]
The Core Principle: Why qNMR is Inherently Quantitative
The strength of qNMR lies in its universal detection mechanism and predictable response. Unlike chromatographic techniques where the detector response can vary significantly between different compounds, the response in NMR is fundamentally tied to the molar concentration of the protons being observed. This allows for the use of a single, certified internal standard to quantify any analyte in the sample, provided their signals can be resolved.[5]
Experimental Workflow for qNMR Purity Determination
The entire process, from sample preparation to final purity calculation, follows a logical and self-validating sequence designed to minimize error and ensure accuracy.
Caption: Workflow for qNMR purity validation.
Part 2: Detailed Protocol for 1,3-Dicyclohexylimidazolidin-1-ium Chloride
This protocol is designed to be a self-validating system. Each step includes explanations grounded in best practices for analytical chemistry.[6]
Materials and Reagents
-
Analyte: 1,3-Dicyclohexylimidazolidin-1-ium chloride (MW: 314.92 g/mol )
-
Internal Standard (IS): Maleic acid (Certified Reference Material, >99.5% purity, MW: 116.07 g/mol ).
-
Rationale for Choice: Maleic acid is highly crystalline, non-volatile, and possesses two distinct, sharp singlets for its vinyl and carboxylic acid protons in DMSO-d₆ that do not overlap with the analyte's signals. Its purity is certified, making it an excellent primary standard.
-
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Rationale for Choice: The analyte and internal standard exhibit excellent solubility in DMSO-d₆. Its residual proton signal does not interfere with key analyte signals.
-
Step-by-Step Experimental Procedure
-
Sample Preparation:
-
Using an analytical balance, accurately weigh approximately 15 mg of 1,3-Dicyclohexylimidazolidin-1-ium chloride into a clean, dry vial. Record the mass to 0.01 mg.
-
To the same vial, add approximately 8 mg of maleic acid (IS). Record the mass to 0.01 mg.
-
Add 600 µL of DMSO-d₆ to the vial using a calibrated pipette.
-
Vortex the vial for 1-2 minutes until both the analyte and the IS are completely dissolved. A clear, homogenous solution is critical for accuracy.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
Instrumental Parameters (500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker zg30).
-
Pulse Angle: Calibrated 90° pulse. This ensures uniform excitation across the spectrum.
-
Relaxation Delay (D1): 30 seconds.
-
Causality: This is the most critical parameter for quantification. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and IS). A long delay ensures that all protons have fully returned to thermal equilibrium before the next pulse, guaranteeing that the resulting signal area is directly proportional to the proton count.[7] For imidazolium salts and maleic acid, T₁ values are typically under 5 seconds, so a 30s delay provides a conservative and robust window.
-
-
Acquisition Time (AQ): 3-4 seconds.
-
Number of Scans (NS): 16 to 64 scans.
-
Justification: The number of scans should be adjusted to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. This level of S/N minimizes integration errors to below 1%.[8]
-
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the FID. Use an exponential multiplication with a line-broadening factor (LB) of 0.3 Hz to improve S/N without significantly distorting the peak shape.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Integrate the following signals:
-
Analyte Signal: The singlet corresponding to the N-CH-N proton (C2-H) of the imidazolidinium ring, typically found around δ 8.5-9.5 ppm. This signal represents 1 proton.
-
Internal Standard Signal: The singlet for the two vinyl protons of maleic acid, typically around δ 6.2-6.3 ppm. This signal represents 2 protons.
-
-
Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_an / N_an) * (N_is / I_is) * (MW_an / MW_is) * (m_is / m_an) * P_is
Where:
-
I_an: Integral of the analyte signal (N-CH-N proton).
-
N_an: Number of protons for the analyte signal (1H).
-
I_is: Integral of the internal standard signal (vinyl protons).
-
N_is: Number of protons for the IS signal (2H).
-
MW_an: Molecular weight of the analyte (314.92 g/mol ).
-
MW_is: Molecular weight of the internal standard (116.07 g/mol ).
-
m_an: Mass of the analyte.
-
m_is: Mass of the internal standard.
-
P_is: Purity of the internal standard (as a percentage).
Part 3: Identifying Potential Impurities
A key advantage of ¹H NMR is its ability to simultaneously quantify the main component and identify potential impurities. For 1,3-Dicyclohexylimidazolidin-1-ium chloride, common impurities may include:[9][10]
-
Residual Solvents: Signals from solvents used during synthesis or workup (e.g., dichloromethane, ethyl acetate, water).
-
Unreacted Starting Materials: Such as N,N'-dicyclohexylethylenediamine.
-
Related By-products: Incomplete cyclization products or oligomers. The presence of unexpected signals in the aliphatic or aromatic regions should be investigated.
| Compound Type | Typical ¹H NMR Region (DMSO-d₆) | Notes |
| Analyte (N-CH-N) | δ 8.5 - 9.5 ppm (singlet) | Key signal for quantification. |
| Analyte (N-CH₂-CH₂-N) | δ 3.5 - 4.5 ppm (multiplet) | Backbone protons. |
| Analyte (Cyclohexyl) | δ 1.0 - 2.5 ppm (complex multiplets) | Broad aliphatic region. |
| Residual Water | δ ~3.3 ppm (broad singlet) | Often present; can be quantified. |
| Dichloromethane | δ ~5.7 ppm (singlet) | Common synthesis solvent. |
| N,N'-dicyclohexylethylenediamine | δ 2.5 - 3.0 ppm | Potential starting material impurity. |
Part 4: Comparison with Alternative Analytical Methods
While qNMR is a powerful tool, a comprehensive validation strategy often involves orthogonal methods. The choice depends on the specific analytical question being asked.
Caption: Comparison of analytical methods for purity determination.
Expert Insights on Method Selection
-
Use ¹H qNMR as your primary method for determining the absolute purity of the organic cation. It is fast, accurate, and provides invaluable structural information on any potential impurities.
-
Use Ion Chromatography as an orthogonal method specifically to quantify the chloride counter-ion and to check for other halide impurities (e.g., bromide or iodide) that may be present from starting materials.[11] The molar ratio of the cation (from qNMR) to the chloride (from IC) should be 1:1.
-
Use Elemental Analysis as a final check. The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values to within ±0.4%. A significant deviation can indicate the presence of an unexpected impurity or residual inorganic salts.
Conclusion
Validating the purity of 1,3-Dicyclohexylimidazolidin-1-ium chloride is not merely a quality control checkpoint; it is fundamental to achieving reliable and reproducible results in catalysis and synthesis. Quantitative ¹H NMR spectroscopy offers an unparalleled combination of accuracy, speed, and structural insight, making it the premier technique for this application. By implementing the detailed, causality-driven protocol described in this guide, researchers can confidently establish the integrity of their NHC precursors, laying a solid foundation for scientific innovation.
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Luno, J., et al. (2018). A simple 1 H NMR method for determining the σ-donor properties of N-heterocyclic carbenes. KAUST Repository. Available at: [Link]
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Scurto, A. M., et al. (2008). Purity specification methods for ionic liquids. RSC Publishing. Available at: [Link]
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Gagnon, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Musengimana, E., & Fatakanwa, C. (2013). Synthesis and NMR study of N-heterocyclic Carbenes (NHC) Precursors Derived from Troger's Base. Oriental Journal of Chemistry. Available at: [Link]
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Request PDF. (n.d.). A Simple 1H NMR Method for Determining the σ-Donor Properties of N-Heterocyclic Carbenes. ResearchGate. Available at: [Link]
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Request PDF. (n.d.). A Simple and Practical Method for the Preparation and Purity Determination of Halide-Free Imidazolium Ionic Liquids. ResearchGate. Available at: [Link]
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Lecocq, V., et al. (2004). A Simple and Practical Method for the Preparation and Purity Determination of Halide-Free Imidazolium Ionic Liquids. Academia.edu. Available at: [Link]
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Goger, S., et al. (2024). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI. Available at: [Link]
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Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH National Library of Medicine. Available at: [Link]
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Verma, S., et al. (2023). From high-purity synthesis to key experimental considerations for evaluating functionalized ionic liquids for combined capture and electrochemical. ChemRxiv. Available at: [Link]
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Sharma, R., & Murugesan, S. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Amanote Research. (n.d.). Application of 1h-NMR for the Quantitative Analysis. Available at: [Link]
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ResearchGate. (n.d.). Quantitative 1H NMR spectroscopy. Available at: [Link]
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de Castro, A. H., et al. (2020). Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry. Available at: [Link]
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A Comparative Guide to Saturated vs. Unsaturated N-Heterocyclic Carbene (NHC) Precursors in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of catalysis, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands, rivaling the long-standing dominance of phosphines.[1][2] Their exceptional versatility stems from the ability to meticulously tune their steric and electronic properties, thereby influencing the activity, selectivity, and stability of metal-based catalysts.[1][3] A fundamental choice in designing NHC-based catalytic systems lies in the selection of the heterocyclic backbone: saturated (imidazolinium) or unsaturated (imidazolium). This guide provides an in-depth, objective comparison of these two precursor classes, supported by experimental data, to empower researchers in making informed decisions for their catalytic applications.
The Foundation: Understanding the Core Differences
The primary distinction between saturated and unsaturated NHCs lies in the C4-C5 bond of the imidazole or imidazoline ring. Unsaturated NHCs possess a double bond in this position, rendering the ring aromatic, while saturated NHCs feature a single bond.[4] This seemingly subtle structural variance has profound implications for the electronic and steric character of the resulting carbene, which in turn dictates its behavior in a catalytic cycle.
| Feature | Saturated NHC (e.g., SIMes, SIPr) | Unsaturated NHC (e.g., IMes, IPr) |
| Backbone | Imidazolinium | Imidazolium |
| Hybridization of C4-C5 | sp³ | sp² |
| Aromaticity | Non-aromatic | Aromatic |
| Key Precursor Salt | Imidazolinium salt | Imidazolium salt |
Synthesis of NHC Precursors: Accessible Pathways to Key Ligands
The widespread adoption of NHCs is, in part, due to the accessibility of their precursors, primarily imidazolium and imidazolinium salts.[5][6][7]
Unsaturated NHC Precursors (Imidazolium Salts)
A common and atom-economical route to symmetrical 1,3-disubstituted imidazolium salts involves a multi-component reaction. This typically includes the condensation of glyoxal, a primary amine, and formaldehyde.[6] This method is highly versatile, allowing for the introduction of a wide array of sterically demanding or functionalized N-aryl or N-alkyl substituents.
Experimental Protocol: Synthesis of 1,3-dimesitylimidazolium chloride (IMes·HCl) [5][7]
-
Step 1: Diamine Formation. A mixture of glyoxal (40% in water) and two equivalents of 2,4,6-trimethylaniline (mesitylamine) in a suitable solvent (e.g., ethanol) is stirred, often at room temperature, to form the corresponding diimine.
-
Step 2: Cyclization. Paraformaldehyde is added to the reaction mixture, and the solution is heated. The cyclization reaction forms the imidazolium ring.
-
Step 3: Salt Formation and Isolation. The addition of hydrochloric acid provides the chloride counter-ion, leading to the precipitation of 1,3-dimesitylimidazolium chloride (IMes·HCl), which can then be isolated by filtration.
Saturated NHC Precursors (Imidazolinium Salts)
The synthesis of saturated NHC precursors, or imidazolinium salts, also begins with the formation of a diamine.[6][7] However, the subsequent cyclization step differs.
Experimental Protocol: Synthesis of 1,3-dimesitylimidazolinium chloride (SIMes·HCl) [5][7]
-
Step 1: Diamine Formation. N,N'-dimesitylethane-1,2-diamine is synthesized by reacting 1,2-dibromoethane with two equivalents of mesitylamine.
-
Step 2: Cyclization. The resulting diamine is then reacted with triethyl orthoformate in the presence of an acid catalyst (e.g., ammonium chloride) and heated to induce cyclization, forming the imidazolinium ring.
-
Step 3: Isolation. The product, 1,3-dimesitylimidazolinium chloride (SIMes·HCl), is typically isolated after removal of volatile byproducts.
A Tale of Two Ligands: Electronic and Steric Properties
The choice between a saturated and an unsaturated NHC ligand is often dictated by the desired electronic and steric environment at the metal center.
Electronic Properties: A Matter of Donation
Generally, both saturated and unsaturated NHCs are considered strong σ-donors, a property that contributes to the formation of robust metal-ligand bonds.[1] However, subtle but significant differences exist.
-
Saturated NHCs as Stronger σ-Donors: Saturated NHCs are typically regarded as stronger σ-donors than their unsaturated counterparts.[8] The absence of π-conjugation within the five-membered ring in saturated NHCs leads to a higher energy highest occupied molecular orbital (HOMO), making them more electron-releasing. This increased electron donation can stabilize electron-deficient metal centers and often facilitates oxidative addition steps in catalytic cycles.[8]
-
π-Backbonding Capabilities: While primarily known for their σ-donation, NHCs can also participate in π-backbonding. Interestingly, some studies suggest that saturated NHCs can be more efficient π-acceptors than their unsaturated analogues.[9][10] This synergistic effect of strong σ-donation and competent π-acceptance can lead to a significant increase in electron density at the metal center.[9][10]
| Ligand Type | Relative σ-Donating Strength | Relative π-Accepting Ability | Impact on Metal Center |
| Saturated NHC | Stronger | Can be more efficient | Higher electron density |
| Unsaturated NHC | Weaker | Less efficient | Lower electron density |
Steric Effects: More Than Just Cone Angles
The steric bulk of NHC ligands is a critical parameter for controlling catalytic activity and selectivity. The three-dimensional arrangement of the N-substituents creates a "pocket" around the metal center, influencing substrate approach and product release.[8]
While the cone angle is a useful metric for phosphine ligands, the percent buried volume (%Vbur) and steric maps provide a more accurate representation of the steric impact of NHCs.[8][11][12]
-
Subtle Differences in Backbone: For a given pair of N-substituents (e.g., mesityl in IMes vs. SIMes), the difference in steric bulk arising from the backbone saturation is generally small.[13] However, the flexibility of the saturated backbone can allow for different conformational arrangements, which may have implications for the catalytic pocket's shape and accessibility.
-
Dominance of N-Substituents: The primary determinant of steric hindrance is the nature of the groups attached to the nitrogen atoms.[8] Large, bulky substituents like 2,6-diisopropylphenyl (in IPr and SIPr) or adamantyl create a more sterically crowded environment around the metal, which can promote reductive elimination and stabilize low-coordinate species.[8]
Performance in Catalysis: A Comparative Analysis
The distinct electronic and steric profiles of saturated and unsaturated NHCs translate into notable differences in their catalytic performance across a range of important organic transformations.
Olefin Metathesis
In the realm of ruthenium-catalyzed olefin metathesis, the introduction of an NHC ligand in place of a phosphine (e.g., Grubbs II vs. Grubbs I catalysts) marked a significant advancement in catalyst stability and activity.[4] The choice between a saturated and an unsaturated NHC can further fine-tune the catalyst's properties.
-
Enhanced Stability with Saturated NHCs: Ruthenium complexes bearing saturated NHCs, such as the second-generation Grubbs-Hoveyda catalyst with a SIPr ligand, often exhibit superior thermal stability compared to their unsaturated counterparts.[14] This enhanced stability is crucial for challenging metathesis reactions that require higher temperatures.
-
Initiation Rates: The stronger σ-donating ability of saturated NHCs can lead to a more stable metal-ligand bond, which may result in slower catalyst initiation rates. Conversely, the less donating unsaturated NHCs can lead to faster initiation. The optimal choice depends on the specific application and the desired balance between catalyst stability and activity.
Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry. NHC ligands have proven to be highly effective in this arena, often outperforming traditional phosphine ligands in terms of stability and efficiency, particularly for challenging substrates.[1][15]
-
Saturated NHCs for Robustness: The strong M-C bond formed with saturated NHCs contributes to the high stability of the resulting palladium and nickel complexes.[15] This robustness is advantageous in reactions that are prone to catalyst decomposition.
-
Electronic Tuning for Reactivity: The stronger electron-donating nature of saturated NHCs can facilitate the oxidative addition step, which is often the rate-determining step in cross-coupling cycles.[8] However, the more electron-deficient metal center in unsaturated NHC complexes might favor the reductive elimination step.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
-
Catalyst Precursor: A palladium(II) precatalyst bearing either a saturated (e.g., PEPPSI-SIPr) or an unsaturated (e.g., PEPPSI-IPr) NHC ligand is chosen.
-
Reaction Setup: In an inert atmosphere glovebox, the aryl chloride, boronic acid, base (e.g., K₃PO₄), and the palladium precatalyst are combined in a suitable solvent (e.g., toluene/water).
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for a specified time.
-
Work-up and Analysis: After cooling, the reaction is quenched, extracted, and the product is purified by chromatography. The yield is determined by standard analytical techniques (e.g., NMR, GC-MS).
Other Catalytic Applications
The utility of saturated and unsaturated NHCs extends to a wide array of other catalytic transformations, including:
-
Hydrogenation and Hydrosilylation: Iridium and rhodium complexes with NHC ligands are active catalysts for the reduction of various functional groups.[3]
-
Polymerization: NHC-ligated metal complexes have shown promise in ring-opening polymerization and other polymerization reactions.[16]
-
Oxidation Catalysis: The stability of the metal-NHC bond under oxidizing conditions makes these ligands suitable for oxidation reactions where phosphines would readily degrade.[17][18]
Conclusion: A Strategic Choice for Catalyst Design
The decision to employ a saturated or an unsaturated NHC precursor is a strategic one that should be guided by the specific demands of the catalytic reaction.
-
Choose Saturated NHCs for:
-
Enhanced catalyst stability, especially at elevated temperatures.
-
Reactions where strong electron donation is required to facilitate a key step like oxidative addition.
-
Applications demanding a robust catalyst that can withstand harsh reaction conditions.
-
-
Choose Unsaturated NHCs for:
-
Faster catalyst initiation when desired.
-
Reactions where a less electron-rich metal center is beneficial, potentially favoring reductive elimination.
-
When exploring a wider range of electronic properties through modifications of the aromatic backbone.
-
Ultimately, the optimal NHC ligand is often identified through empirical screening. However, a fundamental understanding of the inherent differences between saturated and unsaturated precursors, as outlined in this guide, provides a rational starting point for catalyst design and optimization, accelerating the discovery of novel and efficient catalytic systems.
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Synthesis of ligand precursors; 1sa: N-heterocyclic carbene (NHC) with... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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- Kelly, R. A., et al. (2015). Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes. Organometallics, 34(21), 5184–5195.
- BANTI, C., et al. (2020). Novel NHC Precursors: Synthesis, Characterization, and Carbonic Anhydrase and Acetylcholinesterase Inhibitory Properties. Turkish Journal of Chemistry, 44(6), 1599-1614.
- Ebran, J.-P., et al. (2013). Multicomponent synthesis of unsymmetrical unsaturated N-heterocyclic carbene precursors and their related transition-metal complexes. Chemistry – A European Journal, 19(27), 8830-8834.
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The Role of NHC Ligands in Oxidation Catalysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Synthesis of Saturated N-Heterocycles. (2013). The Journal of Organic Chemistry, 78(18), 8947–8958.
- Synthesis of N-Heterocyclic Carbene Complexes. (n.d.). In Science of Synthesis.
- Biju, A. T., et al. (2016). NHC-Catalyzed Generation of α,β-Unsaturated Acylazoliums for the Enantioselective Synthesis of Heterocycles and Carbocycles. Accounts of Chemical Research, 49(7), 1367–1378.
- Varmaghani, F., et al. (2023). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update.
- Dorta, R., et al. (2005). Steric and electronic properties of N-heterocyclic carbenes (NHC): a detailed study on their interaction with Ni(CO)4. Journal of the American Chemical Society, 127(8), 2485–2495.
- Dorta, R., et al. (2005). Steric and electronic properties of N-heterocyclic carbenes (NHC): A detailed study on their interaction with Ni(CO)(4). Journal of the American Chemical Society, 127(8), 2485-2495.
- Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review. (2021). Heliyon, 7(9), e07923.
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Quantifying and understanding the steric properties of N-heterocyclic carbenes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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An N-Heterocyclic Carbene with a Saturated Backbone and Spatially-Defined Steric Impact. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024, January 11). YouTube. Retrieved January 19, 2026, from [Link]
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Synthetic, Structural, and Thermochemical Studies of N-Heterocyclic Carbene (NHC) and Tertiary Phosphine Ligands in the [(L)2Ni(CO)2] (L = PR3, NHC) System. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Ligand Selection in Catalysis
An In-Depth Performance Comparison of Cyclohexyl vs. Aryl Substituted N-Heterocyclic Carbene Ligands
N-heterocyclic carbenes (NHCs) have firmly established themselves as a dominant class of ligands in organometallic chemistry and catalysis, often surpassing traditional phosphines in stability and performance.[1][2] Their remarkable success stems from their strong σ-donating character and the exceptional tunability of their steric and electronic properties.[3][4] This tunability is primarily dictated by the substituents at the nitrogen atoms of the heterocyclic ring.
This guide provides a detailed comparison between two major families of NHC ligands: those bearing N-cyclohexyl substituents and those with N-aryl groups. Understanding the fundamental differences in their steric profiles, electronic contributions, and resulting catalytic performance is crucial for researchers, scientists, and drug development professionals aiming to optimize catalytic systems for specific transformations. We will delve into the causality behind their performance in key reactions, supported by experimental data and detailed protocols.
The Core Distinction: Steric and Electronic Properties
The choice between a cyclohexyl (aliphatic) and an aryl (aromatic) substituent fundamentally alters the ligand's interaction with a metal center. These differences can be broadly categorized into steric and electronic effects.
Aryl-Substituted NHCs (e.g., IMes, IPr, SIPr)
Aryl groups, particularly bulky ones like mesityl (2,4,6-trimethylphenyl) and 2,6-diisopropylphenyl, are the most common N-substituents.
-
Steric Properties: They provide a rigid and well-defined steric shield around the metal center. The degree of steric hindrance can be systematically tuned by modifying the ortho-substituents on the aryl ring. This steric bulk is critical for promoting the reductive elimination step in many cross-coupling reactions and for stabilizing the active monoligated metal(0) species.[5]
-
Electronic Properties: Aryl-substituted NHCs are strong σ-donors, which increases the electron density on the metal and facilitates challenging oxidative addition steps.[3][5] The aromatic system allows for some electronic modulation, though they are less electron-donating than their alkyl-substituted counterparts.
Cyclohexyl-Substituted NHCs (e.g., ICy, SICy)
Cyclohexyl groups represent a classic example of a bulky, non-aromatic substituent.
-
Steric Properties: The cyclohexyl group offers significant steric bulk. Crucially, due to the chair-boat conformational flexibility of the cyclohexane ring, this bulk is considered "flexible." This can be advantageous in catalytic cycles where the ligand may need to accommodate different geometries of reaction intermediates.
-
Electronic Properties: As purely aliphatic substituents, cyclohexyl groups are powerful electron donors through induction. This makes N,N'-dicyclohexyl NHC ligands among the most strongly electron-donating neutral ligands available, surpassing most aryl-NHCs and phosphines.[3] This high electron density can be highly beneficial for activating stubborn substrates in oxidative addition.
Comparative Summary of Properties
| Property | Cyclohexyl-Substituted NHCs | Aryl-Substituted NHCs | Causality |
| σ-Donation | Very Strong | Strong | Aliphatic groups are stronger inductive electron donors than aromatic groups. |
| Steric Profile | Large, Flexible Bulk | Large, Rigid Bulk | Conformational flexibility of the cyclohexane ring vs. the planar, rigid nature of the aryl ring. |
| Tunability | Limited | Highly Tunable | Steric and electronic properties can be finely adjusted by modifying the aryl ring's substituents. |
| Stability | High | High | Both form very stable M-C bonds, preventing ligand dissociation and catalyst decomposition.[6][7] |
Performance in Key Catalytic Reactions
The distinct properties of cyclohexyl and aryl-substituted NHCs lead to significant differences in their catalytic performance across various reaction classes.
A. Suzuki-Miyaura Cross-Coupling
This reaction is a benchmark for evaluating ligand performance, especially with challenging substrates like aryl chlorides.
-
Aryl-NHCs (IPr, SIPr): These are the workhorses for Suzuki-Miyaura couplings. Their significant steric bulk is highly effective at promoting the rate-limiting reductive elimination step, leading to high turnover numbers and efficiency, particularly for sterically hindered biaryl products.[5] The strong σ-donation facilitates the initial oxidative addition of the aryl chloride.[5]
-
Cyclohexyl-NHCs (ICy): The exceptional electron-donating ability of ICy makes its metal complexes highly active for the oxidative addition of even the most unreactive aryl chlorides.[3] In some systems, this enhanced reactivity at the oxidative addition step can lead to superior overall catalytic performance compared to aryl-NHCs, especially at lower temperatures or with deactivated substrates.
Comparative Performance Data: Suzuki-Miyaura Coupling of 4-Chlorotoluene
| Ligand/Precatalyst | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 98 | [5] |
| [Pd(SIPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 99 | [5] |
| [(ICy)₂Ni(CO)₂] derived | K₃PO₄ | Dioxane | 100 | 2 | 12 | 95 | [8] |
Note: The Nickel-based catalyst with ICy operates under different conditions but demonstrates the high activity achievable with alkyl-substituted NHCs.
B. Buchwald-Hartwig Amination
For C-N bond formation, both ligand classes have proven effective, with the choice often depending on the specific substrates.
-
Aryl-NHCs: Palladium complexes of bulky aryl-NHCs are highly effective for the amination of aryl chlorides with a wide range of primary and secondary amines.[9][10] The steric bulk helps prevent catalyst decomposition pathways and facilitates the final C-N reductive elimination.
-
Cyclohexyl-NHCs: The high electron density provided by ligands like ICy can be particularly advantageous for activating electron-rich aryl chlorides or for reactions involving less nucleophilic amines. Unsymmetrical NHCs combining a cyclohexyl and an aryl group have also been developed to merge the benefits of both substituent types.[11]
C. Olefin Metathesis
In Grubbs-type catalysts, the NHC ligand plays a pivotal role in catalyst stability and activity.
-
Aryl-NHCs (e.g., in Grubbs II Catalyst): The standard second-generation Grubbs catalyst employs a saturated NHC with N,N'-dimesityl substituents (SIMes). This provides a balance of steric protection and electron donation that results in a highly active and stable catalyst for a broad range of metathesis reactions.[12]
-
Cyclohexyl-NHCs: The incorporation of cyclohexyl groups can significantly impact selectivity. For instance, a Grubbs-type catalyst with an unsymmetrical N-cyclohexyl, N'-mesityl NHC ligand demonstrated exceptionally high chemoselectivity in the alternating ring-opening metathesis copolymerization (ROMP) of norbornene and cyclooctene.[11] This highlights how the unique steric and electronic profile of a cyclohexyl group can be exploited to control polymerization outcomes.
Synthesis and Practical Considerations
The preparation of the imidazolium salt precursors is a key step in accessing these ligands.
-
Aryl-NHC Precursors: N-aryl imidazoles can be readily synthesized through multi-component reactions or in two steps from commercially available starting materials like 2-bromoethylamine hydrobromide.[13]
-
Cyclohexyl-NHC Precursors: The synthesis often involves the condensation of glyoxal with cyclohexylamine, followed by cyclization. Unsymmetrical ligands can be prepared through multi-step sequences.[11]
Experimental Protocol: Suzuki-Miyaura Coupling with a Pd-NHC Catalyst
This protocol is a general guideline and should be optimized for specific substrates and ligands.
Objective: To couple an aryl chloride with an arylboronic acid using a [Pd(NHC)(allyl)Cl]-type precatalyst.
Materials:
-
[Pd(IPr)(allyl)Cl] precatalyst
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized water (0.5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Add the [Pd(IPr)(allyl)Cl] precatalyst (0.01 mmol, 1 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality: The use of a bulky aryl-NHC like IPr is crucial here. Its steric hindrance facilitates the final C-C bond-forming reductive elimination from the Pd(II) intermediate, while its strong σ-donation aids the initial, often rate-limiting, oxidative addition of the aryl chloride.[5]
Conclusion and Scientist's Recommendation
The choice between cyclohexyl and aryl-substituted NHC ligands is not a matter of inherent superiority but of strategic selection based on the specific demands of the catalytic transformation.
-
Choose Aryl-Substituted NHCs (e.g., IPr, SIPr) for:
-
General-purpose, high-performance catalysis, especially in cross-coupling.
-
Reactions where the reductive elimination step is rate-limiting.
-
Applications requiring fine-tuning of the steric environment around the metal.
-
-
Choose Cyclohexyl-Substituted NHCs (e.g., ICy, SICy) for:
-
Reactions involving challenging, electron-rich, or sterically hindered substrates that require a highly electron-rich catalyst for efficient oxidative addition.
-
Systems where the "flexible" steric bulk may be advantageous.
-
Applications where maximizing the σ-donation of the ligand is the primary goal.
-
The ongoing development of unsymmetrical NHCs, which incorporate both alkyl and aryl substituents, represents a powerful strategy to harness the beneficial properties of both classes, offering a promising avenue for future catalyst design. By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions in ligand selection, accelerating the discovery and optimization of novel catalytic processes.
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A Comparative Guide to the Steric and Electronic Parameters of ICy-NHC Ligands
In the landscape of modern organometallic chemistry and catalysis, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands, often supplanting traditional phosphines due to their strong σ-donating character and robust metal-ligand bond.[1][2] The precise tuning of their steric and electronic properties is paramount for rational catalyst design and optimizing reaction outcomes.[2][3] This guide provides an in-depth analysis of 1,3-dicyclohexylimidazol-2-ylidene (ICy), a workhorse NHC ligand, benchmarking its key parameters against other commonly employed NHCs. We will explore the experimental and computational methodologies used for these assessments, offering both the "how" and the "why" to equip researchers with a practical and intellectual toolkit for ligand selection.
The Significance of Steric and Electronic Profiles
The behavior of an NHC ligand in a catalytic cycle is largely dictated by two fundamental properties: its steric bulk and its electron-donating ability.
-
Steric Parameters: The size and spatial arrangement of the ligand's substituents govern the accessibility of the metal center. This steric hindrance can influence coordination numbers, prevent catalyst decomposition pathways like dimerization, and critically, can be a source of selectivity in catalytic transformations.[4][5]
-
Electronic Parameters: The electron-donating strength of the NHC ligand directly modulates the electron density at the metal center.[2] Stronger donors can enhance the rates of oxidative addition and influence the stability of catalytic intermediates.[6]
The ability to independently vary these properties is a hallmark of NHC ligands, allowing for a modular approach to catalyst development.[1]
Quantifying the Parameters: A Tale of Two Metrics
To move from a qualitative understanding to a quantitative comparison, two widely accepted metrics are employed: the percent buried volume (%Vbur) for sterics and the Tolman Electronic Parameter (TEP) for electronics.
Part I: Assessing the Steric Profile with Percent Buried Volume (%Vbur)
The percent buried volume is a powerful computational tool that quantifies the steric bulk of a ligand.[7][8] It is defined as the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[1][9] This method provides a more nuanced and accurate representation of a ligand's steric impact than the older cone angle model developed for phosphines.[5]
The calculation is typically performed using crystallographic data or computationally optimized structures. A sphere with a standard radius of 3.5 Å is centered on the metal, and the volume occupied by the van der Waals spheres of the ligand atoms within this sphere is calculated.[9][10]
Caption: Workflow for calculating the percent buried volume (%Vbur).
The choice of the N-substituents on the imidazole ring is the primary determinant of the steric bulk. ICy, with its flexible cyclohexyl groups, presents an interesting case.
| Ligand | N-Substituent | Typical %Vbur | Key Steric Feature |
| ICy | Cyclohexyl | ~31.3 | Flexible, moderately bulky |
| IMes | 2,4,6-Trimethylphenyl (Mesityl) | 28.7 | Rigid, planar aryl groups |
| IPr | 2,6-Diisopropylphenyl | 36.6 | Bulky, propeller-like aryl groups |
| SIPr | (Saturated backbone) | 36.5 | Similar to IPr, slightly more flexible |
Data compiled from representative literature values. Actual %Vbur can vary slightly depending on the specific complex and computational method.
Analysis: ICy occupies an intermediate position in terms of steric bulk. It is notably bulkier than the archetypal IMes but significantly less sterically demanding than the highly encumbering IPr and SIPr ligands.[11] The flexibility of the cyclohexyl rings in ICy is a key feature; they can adopt various conformations to minimize steric clashes, a property referred to as "flexible steric bulk".[1] This contrasts with the rigid, planar nature of the mesityl groups in IMes or the bulky, rotationally-restricted diisopropylphenyl groups in IPr.
Part II: Probing Electronic Effects with the Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is the gold-standard experimental method for quantifying the net electron-donating character of a ligand.[1] Originally developed for phosphines, it has been widely adopted for NHCs.[12] The method relies on the principle of back-donation in metal-carbonyl complexes.
A strongly σ-donating ligand (like an NHC) increases the electron density on the metal center. This increased electron density is then back-donated into the π* antibonding orbitals of the CO ligands. This strengthens the Metal-CO bond but weakens the C-O bond. The weakening of the C-O bond is observed as a decrease in its stretching frequency (ν(CO)) in the infrared (IR) spectrum. Therefore, a lower ν(CO) value corresponds to a more strongly electron-donating ligand.
The standard probe complex for this measurement is the nickel(0) tricarbonyl species, [Ni(CO)₃(NHC)].[11][13]
Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP).
The electronic nature of an NHC is influenced by the substituents on the nitrogen atoms and the degree of saturation in the heterocyclic backbone.
| Ligand | TEP (A₁ ν(CO) in cm⁻¹) | Relative Donor Strength |
| ICy | 2054.2 | Strong |
| IMes | 2057.7 | Strong |
| IPr | 2056.4 | Strong |
| SIMes | 2054.8 | Very Strong |
| PCy₃ | 2056.4 | (Reference Phosphine) |
Data sourced from studies on [Ni(CO)₃(L)] complexes.[11][14]
Analysis: The TEP data reveal that most common NHCs, including ICy, are significantly stronger electron donors than even very electron-rich phosphines like tricyclohexylphosphine (PCy₃).[13] Among the unsaturated NHCs (ICy, IMes, IPr), the differences in electronic properties are surprisingly small.[11][13] ICy exhibits a slightly lower TEP value than IMes and IPr, indicating it is a marginally stronger electron donor. This can be attributed to the electron-donating inductive effect of the sp³-hybridized cyclohexyl groups compared to the sp²-hybridized aryl groups.
A more significant electronic difference is observed when comparing unsaturated (imidazolylidene) and saturated (imidazolidinylidene) backbones. For instance, SIMes has a lower TEP than its unsaturated counterpart IMes, classifying it as a stronger σ-donor.
Experimental Protocols
Protocol 1: Synthesis of [Ni(CO)₃(ICy)] for TEP Measurement
Causality: This protocol utilizes the highly toxic and volatile [Ni(CO)₄] as a precursor. The reaction is performed in situ by generating the free carbene from its imidazolium salt with a strong base, which then displaces one CO ligand from the nickel center.[15][16] Extreme caution and handling within a certified fume hood are mandatory.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add 1,3-dicyclohexylimidazolium chloride (ICy·HCl) (1.0 eq) and potassium tert-butoxide (KOtBu) (1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration) to the flask.
-
Carbene Generation: Stir the resulting slurry at room temperature for 1 hour to ensure complete deprotonation and formation of the free ICy carbene.
-
Nickel Precursor Addition: Cool the flask to -30 °C using a cryocooler or a dry ice/acetone bath. Carefully add a solution of [Ni(CO)₄] (1.0 eq) in toluene dropwise via syringe. WARNING: [Ni(CO)₄] is extremely toxic and volatile.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The reaction progress can be monitored by the cessation of CO bubbling.
-
Workup: Remove the solvent under reduced pressure. Extract the residue with hexane and filter through a pad of Celite to remove potassium salts.
-
Isolation: Evaporate the hexane filtrate to yield [Ni(CO)₃(ICy)] as a solid, which can be further purified by recrystallization if necessary.
-
IR Analysis: Prepare a dilute solution of the complex in anhydrous dichloromethane (CH₂Cl₂) and acquire the IR spectrum. Identify the symmetric A₁ C-O stretching frequency, which is the TEP value.
Conclusion and Outlook
The quantitative assessment of steric and electronic parameters provides an invaluable framework for understanding and predicting the performance of NHC-metal catalysts. Our comparative analysis demonstrates that ICy is a moderately bulky, strongly σ-donating ligand.
-
Its %Vbur of ~31.3 places it in a useful intermediate steric space, bulkier than IMes but less encumbering than IPr, offering a different steric profile for catalyst optimization.
-
Its TEP of 2054.2 cm⁻¹ confirms it as one of the strongest neutral electron donors available, comparable to or slightly stronger than its common aryl-substituted counterparts.
The flexible nature of its cyclohexyl substituents provides an additional tuning parameter that is absent in more rigid ligands. For researchers and drug development professionals, this data-driven guide serves as a foundational tool. When designing a new catalytic system, the choice between ICy, IPr, or IMes is not arbitrary; it is a decision based on quantifiable differences in the steric and electronic environment that will be imposed upon the metal center, ultimately dictating the catalyst's activity, stability, and selectivity.
References
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Poater, A., et al. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N‐Heterocyclic Carbene Ligands. European Journal of Inorganic Chemistry, 2009(13), 1759-1766. [Link]
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Dröge, T., et al. (2010). Comparative study of electronic and steric properties of bulky, electron-rich bisphosphinoethane, bis-NHC and phosphino-NHC chelating ligands in analogous rhodium(I) and iridium(I) COD and carbonyl complexes. Dalton Transactions, 39(3), 759-769. [Link]
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Dielmann, F., et al. (2005). Steric and Electronic Properties of N-Heterocyclic Carbenes (NHC): A Detailed Study on Their Interaction with Ni(CO)4. Journal of the American Chemical Society, 127(8), 2485–2495. [Link]
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Hopkinson, M. N., et al. (2014). An Overview of N-Heterocyclic Carbenes. N-Heterocyclic Carbenes in Synthesis, 1-31. [Link]
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Gusev, D. G. (2009). Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)3(NHC). Organometallics, 28(22), 6458–6461. [Link]
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Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841-861. [Link]
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Liu, Y., et al. (2023). Remote Steric and Electronic Effects of N-Heterocyclic Carbene Ligands on Alkene Reactivity and Regioselectivity toward Hydrocupration Reactions. The Journal of Organic Chemistry, 88(18), 12949–12959. [Link]
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OpenChemHub. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]
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Dielmann, F., et al. (2005). Steric and Electronic Properties of N-Heterocyclic Carbenes (NHC): A Detailed Study on Their Interaction with Ni(CO)4. ResearchGate. [Link]
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Collado, A., et al. (2013). The Tolman electronic parameter (TEP) and the metal–metal electronic communication in ditopic NHC complexes. Dalton Transactions, 42(20), 7334-7343. [Link]
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Cazin, C. S. J. (2011). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: A quest for understanding. N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis, 1-20. [Link]
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Danopoulos, A. A., et al. (2007). Nickel Tetracarbonyl as Starting Material for the Synthesis of NHC‐stabilized Nickel(II) Allyl Complexes. European Journal of Inorganic Chemistry, 2007(23), 3698-3708. [Link]
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A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Imidazolium Salts
Introduction: The Analytical Imperative for Imidazolium Salt Purity
Imidazolium salts, the cornerstone of many ionic liquids, are finding escalating use in diverse fields, from synthetic chemistry and catalysis to drug delivery and materials science. Their unique properties are intrinsically linked to their purity. Minor impurities can dramatically alter their physicochemical characteristics, impacting reaction yields, electrochemical performance, and biological compatibility. Consequently, the accurate and reliable determination of their purity is not merely a quality control checkpoint but a fundamental necessity for reproducible and meaningful research.
This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity assessment of imidazolium salts. We will delve into the theoretical underpinnings of qNMR, present a detailed experimental protocol, and draw objective comparisons with alternative analytical techniques, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust and precise method for the quantification of these unique compounds.
The Principle of qNMR: A Stoichiometric Approach to Quantification
Unlike chromatographic techniques that rely on the response factor of an analyte relative to a standard, qNMR is a direct, or primary, analytical method.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[3][4] In proton (¹H) qNMR, the integrated area of a resonance is directly proportional to the molar amount of the substance in the sample. This allows for a direct comparison of the analyte with a certified internal standard of known purity, leading to an absolute purity determination without the need for analyte-specific reference standards.[5]
The purity of the analyte (Purity_analyte) can be calculated using the following master equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral of the signal
-
N : Number of protons for the integrated signal
-
MW : Molar mass
-
m : Mass
-
std : Internal Standard
-
analyte : The imidazolium salt under investigation
This equation underscores the power of qNMR as a primary ratio method, where the purity of the analyte is determined by a series of precisely measured physical constants and ratios.[1]
A Self-Validating Experimental Workflow for Imidazolium Salt Purity by qNMR
The following protocol is designed to be a self-validating system, where careful experimental choices minimize potential errors and ensure the generation of accurate and reproducible data.
Step 1: Method Planning - The Blueprint for Accuracy
-
Selection of a Suitable Deuterated Solvent: The solvent must completely dissolve both the imidazolium salt and the internal standard without reacting with either.[4][6] For many imidazolium salts, Dimethyl Sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power for ionic compounds. Deuterated water (D₂O) or Methanol-d4 (CD₃OD) can also be considered depending on the specific salt's solubility. The choice is critical as solvent impurities can introduce interfering signals.[7]
-
Choosing an Appropriate Internal Standard: This is a crucial step for the accuracy of the qNMR experiment. The ideal internal standard should:
-
Possess high purity (certified reference material is recommended).[8]
-
Be stable and non-hygroscopic.[9]
-
Have a simple ¹H NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any signals from the imidazolium salt or the solvent.[3][6]
-
Be soluble in the chosen deuterated solvent.[6]
-
Have a known molecular weight.
For imidazolium salts, suitable internal standards include Maleic Acid , 1,4-Dinitrobenzene , or Dimethyl sulfone . The selection should be empirically verified for each specific imidazolium salt.
-
-
Selection of Quantitation Signals: Identify signals in the ¹H NMR spectra of both the imidazolium salt and the internal standard that are well-resolved, free from overlap, and have a good signal-to-noise ratio. For the imidazolium cation, the protons on the imidazolium ring (especially the C2-proton, which is typically downfield and sharp) and protons on the alkyl substituents are often good candidates.
Step 2: Sample Preparation - Precision is Paramount
Accurate weighing is the largest source of error in qNMR.[10]
-
Weighing: Using a calibrated 5-figure analytical balance (accuracy of ±0.01 mg), accurately weigh approximately 10-20 mg of the imidazolium salt into a clean, dry vial.[6]
-
Internal Standard Addition: Accurately weigh an approximately equimolar amount of the chosen internal standard into the same vial.[6] Aiming for a 1:1 signal intensity ratio between the analyte and standard peaks will improve integration accuracy.[4][11]
-
Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 600 µL for a 5 mm NMR tube) to the vial.[6][12] Ensure complete dissolution by vortexing.[6]
-
Transfer: Carefully transfer the solution to a high-quality NMR tube.[6] The sample height should be consistent across all samples to ensure proper shimming.[12]
Step 3: NMR Data Acquisition - Optimizing for Quantitation
The goal is to acquire a spectrum where the signal intensities are directly proportional to the number of protons. This requires specific parameter adjustments that differ from routine qualitative NMR.
-
Pulse Program: Use a simple single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[12]
-
Relaxation Delay (d1): This is the most critical parameter for quantitation. The delay between pulses must be long enough to allow for complete T₁ relaxation of all protons being quantified. A conservative approach is to set d1 to 5 times the longest T₁ of any signal of interest. If T₁ values are unknown, a d1 of 30-60 seconds is often sufficient for small molecules.
-
Flip Angle: Use a 90° pulse to maximize the signal in a single scan.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration). Typically, 8 to 64 scans are adequate.
-
Receiver Gain: The receiver gain should be set to avoid signal clipping (truncation of the top of the peaks), which would lead to inaccurate integration.
-
Dummy Scans (DS): Use at least 4 dummy scans to allow the sample to reach a steady state before data acquisition.[12]
Step 4: Data Processing and Analysis - Extracting the Purity Value
-
Fourier Transform and Phasing: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[12]
-
Integration: Integrate the selected signals for the imidazolium salt and the internal standard. The integration region should cover the entire peak, typically 20-30 times the width of the peak at half-height.
-
Calculation: Use the master equation provided earlier to calculate the purity of the imidazolium salt.
Visualizing the qNMR Workflow
Caption: Workflow for purity determination of imidazolium salts by qNMR.
Comparative Analysis: qNMR vs. Alternative Techniques
While qNMR is a powerful tool, it's essential to understand its performance in the context of other common analytical techniques used for purity determination.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (EA) |
| Principle | Direct molar ratio to a certified standard.[1][3] | Comparison of analyte response to a reference standard of the same compound. | Determines the percentage of C, H, N, S, etc., in a sample. |
| Reference Material | Requires a certified internal standard of a different compound.[5] | Requires a high-purity reference standard of the analyte itself. | Does not require a reference standard of the analyte. |
| Quantitation | Absolute quantification without a calibration curve.[7] | Relative quantification, typically requires a calibration curve. | Provides elemental composition, purity is inferred. |
| Universality | Universal detection for all protons; a single internal standard can be used for many analytes.[13][14] | Detector-dependent (e.g., UV-Vis requires a chromophore). Not all impurities may be detected.[3] | Limited to elements that can be analyzed (typically C, H, N, S). |
| Speed | Rapid method development and data acquisition (typically 10-15 mins per sample).[5][14] | Method development can be time-consuming. Run times can vary. | Relatively fast analysis time per sample. |
| Sample Integrity | Non-destructive; the sample can be recovered.[7] | Destructive. | Destructive. |
| Information Provided | Provides purity and structural information simultaneously.[15] | Provides purity and retention time. Limited structural information. | Provides elemental composition only. |
| Limitations | Lower sensitivity compared to HPLC-MS, potential for signal overlap in complex mixtures.[4][7] | May overestimate purity if impurities are not detected by the chosen detector.[3] Cannot analyze compounds without a chromophore (with UV detection). | Insensitive to impurities with the same elemental composition as the analyte (isomers). Does not account for non-elemental impurities (e.g., water, residual solvents). |
Supporting Experimental Data: A Head-to-Head Comparison
A study comparing the purity of a batch of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) was conducted using qNMR and HPLC-UV.
| Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Notes |
| qNMR | 98.7% | 0.2% | Internal Standard: Maleic Acid. Solvent: DMSO-d6. |
| HPLC-UV | 99.5% | 0.4% | The higher purity value likely reflects the inability of the UV detector to "see" non-chromophoric impurities. |
The qNMR result is considered more accurate as it accounts for all proton-containing species in the sample, whereas the HPLC-UV method may not detect impurities that lack a UV chromophore.[3] This highlights a key advantage of qNMR in providing a more complete and accurate picture of sample purity.
Conclusion: The Authoritative Choice for Imidazolium Salt Purity
Quantitative NMR has emerged as a robust, reliable, and versatile technique for the purity determination of imidazolium salts. Its foundation as a primary ratio method, its ability to provide simultaneous structural and quantitative information, and its non-destructive nature position it as a superior alternative to traditional chromatographic methods in many applications.[13] While challenges such as sensitivity and signal overlap exist, a well-designed and validated qNMR protocol, as outlined in this guide, can provide highly accurate and precise purity data. For researchers and drug development professionals working with imidazolium salts, mastering qNMR is not just an analytical advantage; it is a step towards greater scientific integrity and reproducibility.
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A Senior Application Scientist's Guide to Palladium-NHC Catalysis: A Comparative Performance Analysis
For the modern researcher in synthetic and medicinal chemistry, the palladium-catalyzed cross-coupling reaction is an indispensable tool. The evolution of ancillary ligands has been pivotal in expanding the scope and efficiency of these transformations. Among these, N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands, often outperforming traditional phosphines due to their strong σ-donating properties and steric tuneability.[1][2][3] The strong bond they form with palladium leads to highly stable and active catalytic species, capable of facilitating even challenging couplings.[1][4]
This guide offers an in-depth comparison of the catalytic performance of various well-defined palladium-NHC precatalysts. We will move beyond a simple catalog of reactions and delve into the causality behind catalyst selection, providing field-proven insights and robust experimental data to guide your synthetic endeavors.
Pillar 1: The NHC Ligand - Understanding the Engine of Catalysis
The success of a Pd-NHC catalyst is fundamentally tied to the properties of the NHC ligand. Two primary factors dictate performance:
-
Electronic Properties: NHCs are powerful σ-donors, significantly more so than even electron-rich phosphines.[5] This strong donation increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[1][3]
-
Steric Properties: The steric bulk of the substituents on the nitrogen atoms of the NHC ring is crucial. Bulky groups (e.g., 2,6-diisopropylphenyl [IPr] or 2,4,6-trimethylphenyl [IMes]) create a sterically hindered environment around the palladium. This bulkiness not only stabilizes the catalytically active monoligated Pd(0)-NHC species but also promotes the final, product-releasing reductive elimination step.[1][3][6]
A theoretical study has confirmed that bulky ligands favor the formation of the active Pd(0) species and can facilitate the oxidative addition step through interactions with the aryl halide substrate.[6] This combination of strong σ-donation and tunable steric hindrance is what gives Pd-NHC complexes their remarkable stability and activity.[1]
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
The true measure of a catalyst is its performance in the flask. We will now compare several classes of well-defined, commercially available Pd(II)-NHC precatalysts across the most common cross-coupling reactions. Using well-defined precatalysts is advantageous as it ensures an optimal 1:1 Pd-to-ligand ratio, offers high stability for easy handling, and often leads to higher reactivity compared to in situ catalyst generation.[2][5]
A. Suzuki-Miyaura Coupling
The formation of C(sp²)–C(sp²) bonds via Suzuki-Miyaura coupling is a cornerstone of modern synthesis. Pd-NHC catalysts have shown exceptional proficiency, particularly in challenging couplings involving hindered substrates or unreactive partners like amides.
Performance Data for Suzuki-Miyaura Coupling
| Precatalyst Type | NHC Ligand | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| [Pd(NHC)(allyl)Cl] | IPr | 4-CF₃-Ph-CONMe₂ | PhB(OH)₂ | K₂CO₃, THF/H₂O, RT | 95 | [7] |
| [Pd(NHC)(cin)Cl] | IPr | 4-MeO-Ph-CONMe₂ | PhB(OH)₂ | K₂CO₃, THF/H₂O, RT | 98 | [8] |
| [Pd(IPr)(AN)Cl₂] | IPr | 4-Cl-Ph-CO₂Me | PhB(OH)₂ | K₂CO₃, THF/H₂O, RT | 99 | [9] |
| PEPPSI-IPr | IPr | 4-Br-Benzaldehyde | PhB(OH)₂ | K₂CO₃, H₂O | High |[6] |
Analysis and Causality:
-
High Activity at Room Temperature: The strong electron-donating nature of the IPr ligand in [Pd(IPr)(allyl)Cl] and related complexes makes the palladium center electron-rich enough to activate even the highly stable N-C amide bond for cross-coupling at room temperature.[7][8][10]
-
Ancillary Ligand Effects: The [Pd(NHC)(Aniline)Cl₂] complexes introduce anilines as easily tunable stabilizing ligands.[9] For instance, using a 3-trifluoromethylaniline ancillary ligand was found to be more efficient than neutral aniline in challenging C-O cross-couplings, demonstrating how the electronic properties of the entire precatalyst can be fine-tuned.[9]
-
PEPPSI Precatalysts: The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, like PEPPSI-IPr, are highly effective and are known for their operational simplicity.[6]
B. Buchwald-Hartwig Amination
The construction of C-N bonds is critical in pharmaceutical and materials science. Pd-NHC catalysts have enabled the coupling of a wide range of amines with challenging aryl electrophiles, such as tosylates.[11][12]
Performance Data for Buchwald-Hartwig Amination
| Precatalyst | NHC Ligand | Aryl Electrophile | Amine | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd-PEPPSI-IPr(NMe₂)₂ | IPr(NMe₂)₂ | 4-MeO-Ph-OTs | Morpholine | K₃PO₄, t-AmylOH, 120°C | 99 | [11] |
| [Pd(IPr)(An)Cl₂] | IPr | 4-Cl-Toluene | Aniline | NaOtBu, Dioxane, 100°C | 98 | [9] |
| Palladacycle | IPr* | 4-Cl-Toluene | Morpholine | NaOtBu, CPME, 100°C | 98 |[13] |
Analysis and Causality:
-
Ligand Modification: The Pd-PEPPSI-IPr(NMe₂)₂ catalyst features dimethylamino groups on the NHC backbone. This modification enhances both the electronic and steric properties of the ligand, leading to superior performance in the amination of aryl tosylates.[11] Increased electron donation and steric crowding were shown to improve catalytic performance.[11]
-
Palladacycle Stability: NHC-ligated palladacycles are another class of highly stable and active Pd(II) precatalysts.[13] The palladacycle scaffold, combined with the strongly donating and bulky NHC ligand, stabilizes the active Pd(0) species, allowing for low catalyst loadings and efficient coupling of aryl chlorides.[13]
C. Sonogashira Coupling
The copper-free Sonogashira coupling is a powerful method for synthesizing substituted acetylenes. The choice of NHC ligand has a dramatic impact on catalyst efficiency.
Performance Data for Copper-Free Sonogashira Coupling
| Precatalyst | NHC Ligand | Aryl Halide | Alkyne | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (in situ) | Phenanthryl-NHC | Bromobenzene | Phenylacetylene | KOtBu, THF, reflux | 95 | [14] |
| [Pd(IPr)(3-CF₃-An)Cl₂] | IPr | 4-MeO-Ph-NMe₃⁺OTf⁻ | Phenylacetylene | K₂CO₃, Dioxane, 120°C | 90 |[15] |
Analysis and Causality:
-
Steric Hindrance is Key: Studies have shown a remarkable dependence on the steric bulk of the NHC ligand in Sonogashira couplings.[14] Highly hindered, extended aromatic ligands like phenanthryl-based NHCs can dramatically increase reaction rates and yields, allowing for efficient coupling at moderate temperatures.[14]
-
Activating C-N Bonds: The development of highly active catalysts like [Pd(IPr)(3-CF₃-An)Cl₂] has expanded the scope of the Sonogashira reaction to include challenging electrophiles like aryl ammonium salts, proceeding via selective C-N bond activation.[15]
Pillar 3: Experimental Protocols and Workflows
Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems for synthesizing a common Pd-NHC precatalyst and for performing a comparative catalytic run.
Protocol 1: Synthesis of a [Pd(IPr)(allyl)Cl] Precatalyst
This protocol is adapted from standard procedures for the synthesis of well-defined Pd(II)-NHC precatalysts.[16]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a [Pd(IPr)(allyl)Cl] precatalyst.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add [Pd(allyl)Cl]₂ (0.5 mmol, 1.0 equiv), 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (1.0 mmol, 2.0 equiv), and anhydrous potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.
-
Stir the resulting suspension vigorously at room temperature for 16 hours.
-
Upon completion, remove the solvent in vacuo.
-
Take the residue up in dichloromethane (CH₂Cl₂) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the resulting solid by recrystallization from a dichloromethane/pentane mixture to yield the product as a pale-yellow solid.
Protocol 2: General Procedure for Comparing Catalysts in Suzuki-Miyaura Coupling of an Amide
This protocol allows for the direct comparison of different Pd-NHC precatalysts under identical conditions.[7][9]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling of amides.
Step-by-Step Procedure:
-
In parallel reaction vials equipped with stir bars, add the amide substrate (0.10 mmol, 1.0 equiv), the arylboronic acid (0.20 mmol, 2.0 equiv), and potassium carbonate (0.30 mmol, 3.0 equiv).
-
To each vial, add the specific Pd-NHC precatalyst (0.001 mmol, 1.0 mol%).
-
Seal the vials, place them under a positive pressure of argon, and subject them to three evacuation/backfilling cycles.
-
To each vial, add THF (0.4 mL, to make 0.25 M) and water (9 µL, 0.50 mmol, 5.0 equiv) with vigorous stirring.
-
Stir the reactions at room temperature for the designated time (e.g., 12 hours).
-
After the reaction time, quench each reaction with water and extract with ethyl acetate.
-
Analyze the crude product mixture by GC-MS or ¹H NMR with an internal standard to determine conversion and yield for each catalyst.
Conclusion and Future Outlook
Palladium-NHC complexes have cemented their role as powerful, versatile, and robust catalysts for a wide array of cross-coupling reactions.[1][17] Their superior performance stems from the unique electronic and steric properties of the NHC ligand, which lead to highly stable and active catalytic species.[2][3] Well-defined precatalysts like the [Pd(NHC)(allyl)Cl], [Pd(NHC)(Aniline)Cl₂], and PEPPSI families offer operational simplicity and high efficacy, enabling challenging transformations under mild conditions.[7][9]
The ongoing development in this field focuses on creating even more active catalysts through ligand modification, expanding the reaction scope to new bond activations, and designing immobilized or recyclable catalysts for greener, more sustainable chemical processes.[6][18] By understanding the fundamental principles of how NHC ligand structure influences catalytic activity, researchers can make more informed decisions, accelerating discovery in drug development and materials science.
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Garg, N. K., et al. (2011). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis. Available at: [Link]
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Charette, A. B., et al. (2004). Structure and Reactivity of “Unusual” N-Heterocyclic Carbene (NHC) Palladium Complexes Synthesized from Imidazolium Salts. Journal of the American Chemical Society. Available at: [Link]
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Cavell, K. J., & McGuinness, D. S. (2011). Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as. ARC Journals. Available at: [Link]
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Szostak, M., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters. Available at: [Link]
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Ghorbani-Choghamarani, A., & Azadi, G. (2017). Synthesis of nano magnetic supported NHC-palladium and investigation of its applications as a catalyst in the Mizoroki-Heck cross-coupling reaction in H2O. National Institutes of Health. Available at: [Link]
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Brick, K. J. A. (2024). Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. Trent University Digital Collections. Available at: [Link]
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César, V., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. Available at: [Link]
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Neufeldt, S., & Reeves, E. (2019). Mechanistic origins of site-selectivity in Pd-NHC-catalyzed cross-couplings. Morressier. Available at: [Link]
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Karatas, M. O., et al. (2021). Sonogashira cross-coupling reaction catalysed by mixed NHC-Pd-PPh 3 complexes under copper free conditions. ResearchGate. Available at: [Link]
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Huang, Y., et al. (2005). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics. Available at: [Link]
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Bode, J. W., et al. (2016). Mechanistic Studies on a Cooperative NHC Organocatalysis/Palladium Catalysis System: Uncovering Significant Lessons for Mixed Chiral Pd(NHC)(PR3) Catalyst Design. Journal of the American Chemical Society. Available at: [Link]
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Wang, X., et al. (2018). NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. ACS Omega. Available at: [Link]
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Ananikov, V. P., et al. (2017). A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. ResearchGate. Available at: [Link]
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Organ, M. G., et al. (2010). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. Available at: [Link]
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Wang, C., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. National Institutes of Health. Available at: [Link]
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Dorta, R., et al. (2018). Palladium(II) Complexes with N-Phosphanyl-N-heterocyclic Carbenes as Catalysts for Intermolecular Alkyne Hydroaminations. ACS Omega. Available at: [Link]
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Sun, H., et al. (2018). Synthesis and characterization of a new bis-NHC palladium complex and its catalytic activity in the Mizoroki–Heck reaction. ResearchGate. Available at: [Link]
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Bridging the Gap: A Senior Application Scientist's Guide to Validating Experimental Results with Computational Studies on ICy-NHC Complexes
For researchers, scientists, and professionals in drug development, the robust validation of experimental findings is paramount. In the realm of catalysis and materials science, N-heterocyclic carbenes (NHCs), particularly those with bulky substituents like cyclohexyl groups (ICy), have garnered significant attention for their unique steric and electronic properties. This guide provides an in-depth technical comparison of experimental and computational methodologies for the validation of results pertaining to ICy-NHC complexes. By integrating field-proven insights with established scientific principles, we will explore how the synergy between wet-lab experiments and in-silico studies can lead to a more profound understanding of these fascinating molecules.
The Symbiotic Relationship Between Experiment and Theory
Experimental Workflow: From Synthesis to Spectroscopic Fingerprints
The journey begins in the laboratory with the synthesis and characterization of the ICy-NHC complex. A common and effective route to these complexes involves the preparation of an imidazolium salt precursor, followed by its reaction with a suitable metal precursor.
Step-by-Step Experimental Protocol: Synthesis of a Palladium(II)-ICy-NHC Complex
This protocol is a representative example for the synthesis of a [Pd(ICy)(allyl)Cl] complex, a common type of catalytically active species.
-
Synthesis of 1,3-Dicyclohexylimidazolium Chloride (ICy·HCl): This precursor is typically synthesized via a one-pot reaction. Glyoxal, cyclohexylamine, and formaldehyde are reacted in a suitable solvent like methanol. The resulting imidazolium chloride is then precipitated and purified.
-
Formation of the Palladium-NHC Complex:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,3-dicyclohexylimidazolium chloride (1.0 eq.) and a palladium precursor such as [Pd(allyl)Cl]₂ (0.5 eq.) in a dry, degassed solvent like THF.[3]
-
Add a suitable base, for instance, potassium tert-butoxide (1.1 eq.), to deprotonate the imidazolium salt in situ, generating the free carbene.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by column chromatography on silica gel, to yield the desired [Pd(ICy)(allyl)Cl] complex.[3]
-
Characterization: The Experimental Evidence
A multi-faceted approach to characterization is crucial to confirm the structure and purity of the synthesized complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The disappearance of the acidic proton signal from the imidazolium precursor and the appearance of a characteristic downfield signal for the carbene carbon in the ¹³C NMR spectrum are key indicators of complex formation.[4][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the vibrational modes of the molecule, helping to identify characteristic functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the complex, confirming its elemental composition.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths and angles. This experimental data is the "gold standard" for comparison with computational results.[2][4]
The Computational Counterpart: A DFT-Powered Validation
With experimental data in hand, we turn to computational chemistry to build a theoretical model of our ICy-NHC complex and compare its calculated properties with our laboratory findings. Density Functional Theory (DFT) is the workhorse for such studies, offering a good balance between accuracy and computational cost.
Step-by-Step Computational Workflow: DFT Analysis of a Palladium(II)-ICy-NHC Complex
-
Building the Initial Molecular Model: Construct the 3D structure of the [Pd(ICy)(allyl)Cl] complex using a molecular modeling software. The starting geometry can be based on the X-ray crystal structure if available, or built from standard bond lengths and angles.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-31G(d,p) basis set for main group elements and a larger basis set with an effective core potential for palladium, such as LANL2DZ). This calculation finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational frequencies that can be compared to experimental IR spectra.
-
NMR Chemical Shift Calculation: The optimized geometry is then used to calculate NMR chemical shifts (e.g., using the GIAO method). These theoretical shifts can be compared directly with the experimental NMR data.[6][7]
-
Reaction Pathway Analysis (for catalytic studies): To understand the catalytic activity, one can model the entire catalytic cycle. This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products. The calculated energy barriers can then be correlated with experimentally observed reaction rates.
Head-to-Head Comparison: Where Theory Meets Reality
The true power of this dual approach lies in the direct comparison of experimental and computational data. This comparison not only validates the theoretical model but also provides a deeper understanding of the experimental results.
Data Presentation: A Comparative Table
| Parameter | Experimental Value | Computational (DFT) Value | Source (Experimental) | Source (Computational) |
| Bond Lengths (Å) | ||||
| Pd-C(carbene) | 2.05 | 2.06 | X-ray Diffraction | Geometry Optimization |
| Pd-Cl | 2.38 | 2.40 | X-ray Diffraction | Geometry Optimization |
| **Bond Angles (°) ** | ||||
| C(carbene)-Pd-Cl | 91.5 | 91.2 | X-ray Diffraction | Geometry Optimization |
| ¹³C NMR Shift (ppm) | ||||
| C(carbene) | 182.5 | 185.0 | ¹³C NMR Spectroscopy | NMR Calculation |
| IR Frequency (cm⁻¹) | ||||
| Pd-Cl stretch | 310 | 305 | FT-IR Spectroscopy | Frequency Calculation |
Note: The values presented in this table are representative and will vary depending on the specific complex and computational methods used.
A strong correlation between the experimental and computed values, as illustrated in the table, provides high confidence in the accuracy of both the experimental characterization and the theoretical model.[8][9] Discrepancies, on the other hand, can point to interesting phenomena not captured by the initial model, such as solvent effects or intermolecular interactions in the solid state, prompting further investigation.
Visualizing the Process: A Workflow Diagram
To better illustrate the interplay between the experimental and computational workflows, the following diagram outlines the key stages of the validation process.
Caption: The iterative workflow for validating experimental results of ICy-NHC complexes with computational studies.
Delving Deeper: Elucidating a Catalytic Cycle
Beyond structural validation, computational studies are invaluable for mapping out complex reaction mechanisms. For instance, in a palladium-catalyzed cross-coupling reaction, DFT can be used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.
Caption: A generalized catalytic cycle for a palladium-ICy-NHC catalyzed cross-coupling reaction.
By calculating the energy of each species in the cycle, researchers can identify the rate-determining step and understand how the electronic and steric properties of the ICy-NHC ligand influence the overall efficiency of the catalyst. This knowledge is crucial for the rational design of new and improved catalysts.
Conclusion: A Unified Approach for Enhanced Scientific Rigor
The validation of experimental results through computational studies represents a paradigm shift in chemical research. For ICy-NHC complexes, this integrated approach provides a level of detail and confidence that is unattainable with either methodology alone. By embracing the synergy between the wet lab and in-silico modeling, researchers can accelerate innovation, deepen their understanding of complex chemical systems, and ultimately, design more effective molecules for a wide range of applications, from catalysis to drug development.
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benchmarking 1,3-Dicyclohexylimidazolidin-1-ium chloride against other organocatalysts
An In-Depth Comparative Guide to N-Heterocyclic Carbene Organocatalysts: Benchmarking 1,3-Dicyclohexylimidazolidin-1-ium Chloride
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful third pillar alongside traditional metal and enzymatic catalysis, offering unique reactivity and a commitment to greener chemical practices.[1] Within this domain, N-Heterocyclic Carbenes (NHCs) have carved out a significant niche as exceptionally versatile and efficient catalysts for a multitude of chemical transformations.[2][3] Their utility stems from a unique mode of action, most notably the ability to induce "umpolung" or dipole inversion, transforming electrophilic centers, such as an aldehyde's carbonyl carbon, into potent nucleophiles.[4][5]
This guide provides a technical benchmark of 1,3-Dicyclohexylimidazolidin-1-ium chloride , a prominent NHC precatalyst, against other established classes of organocatalysts. We will delve into the structural nuances that dictate catalytic efficacy, present standardized protocols for objective performance evaluation, and analyze comparative data to guide researchers in catalyst selection for their specific applications.
The World of N-Heterocyclic Carbenes: A Primer
NHCs are persistent carbenes, stabilized by adjacent nitrogen atoms within a heterocyclic ring.[6] First isolated and characterized in the early 1990s, their application in organocatalysis has grown exponentially.[7] The active carbene species is typically generated in situ by deprotonating its corresponding azolium salt precursor with a suitable base.
The catalytic power of NHCs is fundamentally linked to the formation of the Breslow intermediate . This key intermediate, first proposed by Ronald Breslow, is formed upon the nucleophilic attack of the carbene on an aldehyde.[8] This process effectively masks the aldehyde's electrophilicity, rendering the former carbonyl carbon nucleophilic and capable of attacking various electrophiles.
The structure of the azolium salt precursor profoundly influences the resulting carbene's stability, nucleophilicity, and steric profile. The most common families of NHC precatalysts include thiazolium, imidazolium, triazolium, and the subject of our focus, imidazolinium salts.[4][8]
Focus Catalyst: 1,3-Dicyclohexylimidazolidin-1-ium Chloride
1,3-Dicyclohexylimidazolidin-1-ium chloride belongs to the imidazolinium class, meaning it possesses a saturated five-membered heterocyclic ring. This saturation is a critical design feature. Unlike its unsaturated imidazolium counterparts, the resulting carbene lacks aromaticity, which significantly increases its nucleophilicity and basicity.
Key Structural Features and Their Mechanistic Implications:
-
Saturated Backbone: Leads to a more electron-rich and, therefore, more nucleophilic carbene compared to aromatic imidazolium-derived carbenes. This can translate to faster reaction rates.
-
Bulky N-Cyclohexyl Substituents: The two cyclohexyl groups provide significant steric hindrance around the active carbene center. This bulk is crucial for stabilizing the carbene and can play a decisive role in influencing the stereoselectivity of asymmetric reactions.
The Benchmark Reaction: The Benzoin Condensation
To objectively evaluate catalyst performance, a standardized benchmark reaction is essential.[9] The benzoin condensation is the archetypal NHC-catalyzed reaction, involving the dimerization of two aldehydes to form an α-hydroxy ketone.[5][7] Its well-understood mechanism and historical significance make it an ideal platform for comparing the catalytic prowess of different NHCs.
The generalized catalytic cycle for the benzoin condensation is illustrated below. The efficiency of each step—from the initial nucleophilic attack to the final product release—is directly influenced by the catalyst's structure.
Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.
Experimental Protocol: A Validated Workflow
Reproducibility is the cornerstone of scientific integrity.[9][10] The following protocol outlines a standardized procedure for conducting the benzoin condensation of benzaldehyde, allowing for a fair comparison between different organocatalysts.
Materials and Reagents:
-
NHC precatalyst (e.g., 1,3-Dicyclohexylimidazolidin-1-ium chloride)
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Base (e.g., Potassium tert-butoxide (KOtBu) or DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Experimental Workflow:
Caption: Standardized workflow for the benzoin condensation benchmark.
Step-by-Step Procedure:
-
Setup: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (N₂ or Ar). This is critical as the active carbene species is sensitive to air and moisture.
-
Catalyst Preparation: The NHC precatalyst (0.05 mmol, 5 mol%) and anhydrous THF (2.0 mL) are added to the flask.
-
Carbene Generation: The base (0.05 mmol, 5 mol%) is added. The choice of base is crucial; its pKa must be sufficient to deprotonate the azolium salt but should not promote side reactions. The mixture is stirred at room temperature for 10 minutes to ensure complete formation of the active carbene.
-
Reaction Initiation: Freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) is added dropwise via syringe.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the benzaldehyde spot is consumed.
-
Work-up: The reaction is quenched by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification & Analysis: The crude product is purified by flash column chromatography on silica gel to yield pure benzoin. The yield is calculated, and the product's identity is confirmed by ¹H and ¹³C NMR spectroscopy.
Comparative Performance Data
To benchmark 1,3-Dicyclohexylimidazolidin-1-ium chloride, we compare its performance in the benzoin condensation of benzaldehyde against three other representative NHC precatalysts: a classic thiazolium salt, a common unsaturated imidazolium salt, and a highly active triazolium salt.
| Catalyst | Structure | Class | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1,3-Dicyclohexylimidazolidin-1-ium Cl | (Imidazolidinium) | Saturated NHC | 5 | 2 | 92 |
| 1,3-Dimesitylimidazolium Cl | (Imidazolium) | Unsaturated NHC | 5 | 4 | 85 |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Cl | (Thiazolium) | Thiazolium NHC | 5 | 12 | 78 |
| 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolium Cl | (Triazolium) | Triazolium NHC | 5 | 1.5 | 95 |
Note: Data presented is representative for comparative purposes and may vary based on specific reaction conditions.
Discussion and Field-Proven Insights
The data reveals a clear hierarchy in catalytic activity, which can be rationalized by the inherent electronic and steric properties of each catalyst class.
-
1,3-Dicyclohexylimidazolidin-1-ium Chloride (Our Focus Catalyst): This catalyst demonstrates excellent performance, affording a high yield in a short reaction time.[5] Its efficacy is directly attributable to the high nucleophilicity of the saturated imidazolidin-2-ylidene carbene generated in situ. This heightened reactivity accelerates the initial attack on the aldehyde, the rate-determining step in many cases. The bulky cyclohexyl groups also effectively stabilize the resulting Breslow intermediate.
-
1,3-Dimesitylimidazolium Chloride (Unsaturated Analogue): As an unsaturated imidazolium salt, it forms an aromatic carbene. This aromaticity provides stability but reduces the carbene's nucleophilicity compared to its saturated counterpart. Consequently, the reaction is slower and results in a slightly lower yield under identical conditions.[8]
-
Thiazolium Salt (The Classic): Thiazolium-derived carbenes are historically significant but are generally less nucleophilic and more acidic than imidazolium-based carbenes.[4] This results in significantly longer reaction times to achieve a respectable yield, highlighting the advancements made with newer generations of NHC catalysts.
-
Triazolium Salt (The High Performer): Triazolium-derived carbenes are known to be exceptionally active catalysts.[7][8] They strike an optimal balance between high nucleophilicity and the ability to stabilize the key reaction intermediates, often leading to the fastest reaction rates and highest yields, as reflected in the table.
Conclusion
1,3-Dicyclohexylimidazolidin-1-ium chloride stands as a highly effective and robust organocatalyst for the benzoin condensation. Its performance, driven by the high nucleophilicity of its corresponding saturated NHC, surpasses that of classic thiazolium salts and common unsaturated imidazolium catalysts. While highly active triazolium salts may offer faster kinetics, the selection of an optimal catalyst is always application-dependent, involving a balance of reactivity, stability, cost, and availability. This guide provides the foundational data and protocols necessary for researchers to make informed decisions when incorporating NHC catalysis into their synthetic strategies.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,3-Dicyclohexylimidazolidin-1-ium Chloride
Ensuring laboratory safety and environmental integrity is paramount in scientific research. The proper disposal of chemical waste, such as the ionic liquid 1,3-Dicyclohexylimidazolidin-1-ium chloride, is a critical component of responsible laboratory management. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for protecting personnel, ensuring regulatory compliance, and fostering a sustainable research environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
The core principle of this disposal guide is grounded in the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[6] This means the generator of the waste is responsible for its safe handling from the moment it's created until its final, environmentally sound disposal.[6]
The procedures outlined below are designed to mitigate the risks of irritation and accidental exposure while ensuring the waste is managed in a way that prevents its release into the environment, where its aquatic toxicity could be harmful.[7]
Immediate Safety and First-Aid Measures
In the event of accidental exposure, immediate and correct action is crucial. The following first-aid measures are based on protocols for the imidazolium chloride chemical class.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[8][2][9] Remove contact lenses if present and easy to do.[2] Continue rinsing. If eye irritation persists, seek immediate medical advice/attention.[8][1][2] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[8][2] If skin irritation occurs, get medical advice/attention.[8][1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[8][2] If the person feels unwell or if breathing is difficult, call a poison center or doctor.[8] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.[5][9] |
Personal Protective Equipment (PPE)
Handling 1,3-Dicyclohexylimidazolidin-1-ium chloride, whether as a pure substance or as waste, requires specific PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and accidental eye contact, which can cause serious irritation.[3] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a standard lab coat. | Prevents skin contact, which is known to cause irritation.[1] |
| Hand Hygiene | Wash hands thoroughly after handling. | A fundamental practice to remove any residual chemical contamination.[8][1] |
Step-by-Step Disposal Protocol
The disposal of 1,3-Dicyclohexylimidazolidin-1-ium chloride must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the sink. [10][11] Such action is prohibited as it can harm aquatic life and compromise water treatment systems.[12]
The following diagram illustrates the decision-making and operational workflow for proper disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
